Magnesium Chlorophyllin
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
copper;trisodium;3-[20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-22-id-2-yl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36N4O6.Cu.3Na/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23;;;;/h7,12-14,17,21H,1,8-11H2,2-6H3,(H5,35,36,37,38,39,40,41,42,43,44);;;;/q;+2;3*+1/p-5 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDGVJUIHRPKFR-UHFFFAOYSA-I | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=NC1=CC3=C(C(=C([O-])[O-])C(=N3)C(=C4C(C(C(=N4)C=C5C(=C(C(=C2)[N-]5)C=C)C)C)CCC(=O)[O-])CC(=O)[O-])C)C.[Na+].[Na+].[Na+].[Cu+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H31CuN4Na3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
724.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and Characterization of Magnesium Chlorophyllin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium chlorophyllin, a water-soluble derivative of chlorophyll (B73375), has garnered significant interest in the pharmaceutical and food industries for its potential therapeutic and coloring properties. As the central atom of the chlorophyll molecule, magnesium is pivotal for photosynthesis and plays a crucial role in the pigment's vibrant green hue and biochemical functionality.[1][2][3][4] This technical guide provides an in-depth overview of the synthesis and characterization of this compound, offering detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows.
Synthesis of this compound
The synthesis of this compound typically involves the extraction of chlorophyll from natural sources, followed by a chemical modification process, primarily saponification, to render it water-soluble.
Experimental Protocol: Synthesis from Natural Sources
This protocol outlines a general method for preparing a potassium salt of this compound from a plant source like Medicago sativa (alfalfa), adapted from patented industrial methods.[5]
1. Extraction of Chlorophyll:
- Treat substantially dry plant matter with an organic solvent where chlorophyll is soluble but chlorophyllin is not (e.g., acetone, ethanol).[5]
- The ratio of solvent to plant material should be optimized to ensure efficient extraction.
- Filter the mixture to separate the solid plant debris from the chlorophyll-rich organic solvent.
2. Saponification (De-esterification):
- To the chlorophyll extract, add an aqueous alkaline solution (e.g., potassium hydroxide) to initiate saponification. This process cleaves the phytol (B49457) tail from the chlorophyll molecule.
- Maintain the reaction temperature between 0°C and 60°C.[5]
- Monitor the pH of the reaction mixture, keeping it in the alkaline range (e.g., pH 9) to ensure efficient de-esterification.[5][6]
3. Phase Separation and Purification:
- After saponification, a two-phase system will form: an organic phase and an aqueous phase containing the this compound salt.
- Separate the aqueous phase.
- To the aqueous phase, add a water-miscible organic solvent in which chlorophyllin is substantially soluble to further purify the product.[5]
- Agitate the mixture to ensure complete solubilization.
4. Isolation of this compound:
- The purified this compound can be isolated from the solution by methods such as evaporation, freeze-drying, or spray drying to obtain a solid, color-stable powder.[5]
Biological Synthesis Pathway
In nature, the insertion of magnesium into the protoporphyrin IX ring is the first committed step in chlorophyll biosynthesis, catalyzed by the enzyme magnesium chelatase.[7][8][9] This process is ATP-dependent and involves three subunits: CHL I, CHL D, and CHL H.[8][10][11][12]
Caption: Key steps in the chlorophyll biosynthesis pathway.
Characterization of this compound
A suite of analytical techniques is employed to characterize the structure, purity, and properties of this compound.
Experimental Workflow for Characterization
The following diagram illustrates a typical workflow for the comprehensive characterization of a synthesized this compound sample.
Caption: General workflow for this compound characterization.
Detailed Experimental Protocols for Characterization
1. UV-Vis Spectroscopy
-
Objective: To determine the absorbance maxima and quantify the concentration.
-
Protocol:
-
Prepare a 1% solution of the this compound sample in a pH 9 sodium hydrogen phosphate/potassium hydroxide (B78521) buffer.[5]
-
Use a calibrated UV-Vis spectrophotometer and a 1 cm path length cuvette.
-
Scan the sample over a wavelength range of 200-800 nm.[13]
-
Record the absorbance at the characteristic Soret peak (around 403-405 nm) and the Q-band (around 653 nm).[5]
-
For purity assessment, a mild acidification of the solution can be performed. The loss of the Mg²⁺ ion results in a bathochromic shift of the Soret wavelength to around 667 nm.[5]
-
2. High-Performance Liquid Chromatography (HPLC)
-
Objective: To separate and quantify this compound from other chlorophyll derivatives and impurities.
-
Protocol:
-
Sample Preparation: Dissolve the this compound sample in an appropriate solvent mixture (e.g., methanol:isopropanol).
-
Chromatographic Conditions (example):
-
3. Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight and elemental composition of this compound.
-
Protocol:
-
The sample can be introduced into the mass spectrometer via direct infusion or as the eluent from an HPLC system (LC-MS).
-
Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Quadrupole-Time of Flight, Q-TOF) is used to accurately determine the mass-to-charge ratio (m/z).[16]
-
The obtained mass spectrum will show a peak corresponding to the molecular ion of this compound, confirming its identity.
-
4. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the detailed chemical structure of this compound.
-
Protocol:
-
Sample Preparation: Dissolve the sample in a suitable deuterated solvent. The choice of solvent is critical as it can coordinate with the central magnesium atom.[17]
-
Spectra Acquisition: Acquire ¹H and ¹³C NMR spectra. The chemical shifts of the protons and carbons provide information about the molecular structure.[17][18][19]
-
Solid-State ²⁵Mg NMR: For detailed analysis of the magnesium coordination environment, solid-state ²⁵Mg NMR can be performed on a solid sample.[20] This technique provides information on the quadrupole coupling constant and asymmetry parameter, which are sensitive to the local environment of the Mg(II) ion.[20]
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its derivatives from various analytical techniques.
Table 1: UV-Vis Spectroscopic Data
| Compound | Wavelength (nm) | Solvent/Conditions | Reference |
| This compound | ~403-405 (Soret) | pH 9 aqueous buffer | [5] |
| This compound | ~653 (Q-band) | pH 9 aqueous buffer | [5] |
| Acid-treated Mg-Chlorophyllin | ~667 (Soret) | Mildly acidic | [5] |
Table 2: Solid-State ²⁵Mg NMR Data for Chlorophyll a
| Parameter | Value | Reference |
| Quadrupole Coupling Constant (Cₑ) | 12.9 ± 0.1 MHz | [20] |
| Asymmetry Parameter (ηₑ) | 1.00 ± 0.05 | [20] |
Table 3: Magnesium Content in Selected Vegetables
| Vegetable | Total Mg (µg/g) | Chlorophyll-bound Mg (% of total) | Reference |
| Spinach | 849 | 2.5 - 10.5 | [21][22] |
| Lettuce | - | 2.5 - 10.5 | [21][22] |
| Grape | 48 | < 1 | [21][22] |
Conclusion
The synthesis and characterization of this compound are critical for its application in various fields. The methods outlined in this guide, from extraction and saponification to detailed spectroscopic analysis, provide a comprehensive framework for researchers and professionals. The provided protocols and data serve as a valuable resource for ensuring the quality, purity, and proper identification of this compound for research and development purposes.
References
- 1. Magnesium in biology - Wikipedia [en.wikipedia.org]
- 2. For October, magnesium helps the leaves stay green [asbmb.org]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. US20190016897A1 - Method for preparing a colour-stable preparation of a this compound alkali metal salt or alkali earth metal salt from natural sources of chlorophyll - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. The magnesium-insertion step of chlorophyll biosynthesis is a two-stage reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chlorophyll Biosynthesis. Expression of a Second Chl I Gene of Magnesium Chelatase in Arabidopsis Supports Only Limited Chlorophyll Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchers.mq.edu.au [researchers.mq.edu.au]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Magnesium–Isotope Fractionation in Chlorophyll-a Extracted from Two Plants with Different Pathways of Carbon Fixation (C3, C4) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Magnesium-Isotope Fractionation in Chlorophyll-a Extracted from Two Plants with Different Pathways of Carbon Fixation (C3, C4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 18. ismar.org [ismar.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. researchportal.lih.lu [researchportal.lih.lu]
An In-depth Technical Guide on the Spectroscopic Properties of Magnesium Chlorophyllin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium chlorophyllin, a water-soluble derivative of chlorophyll, has garnered significant interest in various scientific fields, including photodynamic therapy and drug development. Its unique spectroscopic properties are central to its functionality, governing its interaction with light and subsequent photochemical and photophysical behaviors. This technical guide provides a comprehensive overview of the core spectroscopic characteristics of this compound, detailing its absorption, fluorescence, and circular dichroism profiles. The guide also outlines detailed experimental protocols for these spectroscopic analyses and visualizes key mechanisms and workflows to facilitate a deeper understanding of this promising molecule.
Spectroscopic Data of this compound
The interaction of this compound with electromagnetic radiation is characterized by distinct absorption and emission features. The quantitative spectroscopic parameters are summarized below.
| Spectroscopic Parameter | Value | Solvent/Conditions |
| UV-Vis Absorption | ||
| Soret Band (λmax) | ~405 nm | Aqueous solution (pH 9) |
| Q-Band (λmax) | ~653 nm | Aqueous solution (pH 9) |
| Molar Extinction Coefficient (ε) at ~405 nm | ~4.8 x 10⁵ M⁻¹cm⁻¹ | Aqueous solution (pH 9) |
| Molar Extinction Coefficient (ε) at ~653 nm | ~9.6 x 10⁴ M⁻¹cm⁻¹ | Aqueous solution (pH 9) |
| Fluorescence Spectroscopy | ||
| Excitation Maximum (λex) | ~430 nm | Methanol (B129727) |
| Emission Maximum (λem) | ~670 nm | Methanol |
| Fluorescence Quantum Yield (Φf) | Data not consistently available; requires experimental determination relative to a standard. | |
| Circular Dichroism | ||
| CD Spectra | Characteristic bands in the Soret and Q-band regions, sensitive to aggregation state and environment. Specific ellipticity values are highly dependent on the sample preparation and aggregation state. | Various solvents |
Experimental Protocols
Detailed methodologies for the spectroscopic characterization of this compound are crucial for obtaining reproducible and accurate data.
UV-Vis Absorption Spectroscopy
Objective: To determine the absorption maxima (Soret and Q-bands) and molar extinction coefficients of this compound.
Materials:
-
This compound
-
Aqueous buffer solution (e.g., 0.01 M Phosphate buffer, pH 9)
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the aqueous buffer. The molecular weight of sodium this compound is approximately 684.92 g/mol , which should be used for accurate molar concentration calculations.
-
Perform serial dilutions of the stock solution to obtain a range of concentrations (e.g., 1 µM to 10 µM).
-
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.
-
Set the wavelength range to scan from 350 nm to 750 nm.
-
Use the aqueous buffer solution as a blank to zero the instrument.
-
-
Data Acquisition:
-
Record the absorbance spectra for each concentration of the this compound solution.
-
Identify the wavelengths of maximum absorbance (λmax) for the Soret and Q-bands.
-
-
Data Analysis:
-
Using the Beer-Lambert law (A = εcl), plot absorbance at the λmax versus concentration.
-
The slope of the resulting linear fit will be the molar extinction coefficient (ε).
-
Fluorescence Spectroscopy
Objective: To determine the excitation and emission maxima and the relative fluorescence quantum yield of this compound.
Materials:
-
This compound
-
Spectroscopy-grade solvent (e.g., methanol)
-
Fluorescence standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φf = 0.95)
-
Volumetric flasks and pipettes
-
Quartz fluorescence cuvettes
-
Fluorometer
Procedure:
-
Sample and Standard Preparation:
-
Prepare a dilute solution of this compound in methanol with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
Prepare a solution of the fluorescence standard in its appropriate solvent with a similar absorbance at the same excitation wavelength.
-
-
Instrument Setup:
-
Turn on the fluorometer and allow the lamp to stabilize.
-
To determine the emission spectrum, set the excitation wavelength to the Soret band maximum (~430 nm) and scan the emission from 600 nm to 800 nm.
-
To determine the excitation spectrum, set the emission wavelength to the emission maximum (~670 nm) and scan the excitation wavelengths across the absorption range.
-
-
Data Acquisition:
-
Record the fluorescence emission spectra of both the this compound sample and the standard under identical instrument settings (e.g., excitation wavelength, slit widths).
-
Measure the absorbance of both solutions at the excitation wavelength using a UV-Vis spectrophotometer.
-
-
Data Analysis (Quantum Yield Calculation):
-
The quantum yield (Φf) can be calculated using the following equation: Φf_sample = Φf_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Circular Dichroism (CD) Spectroscopy
Objective: To characterize the chiroptical properties of this compound and assess its aggregation state.
Materials:
-
This compound
-
Appropriate solvent (e.g., methanol, aqueous buffer)
-
CD spectropolarimeter
-
Quartz CD cuvettes (e.g., 1 cm or 0.1 cm path length)
Procedure:
-
Sample Preparation:
-
Dissolve this compound in the chosen solvent to a concentration that gives an absorbance of approximately 1 in the Soret band.
-
-
Instrument Setup:
-
Turn on the CD spectropolarimeter and purge with nitrogen gas.
-
Set the wavelength range to scan from 350 nm to 700 nm.
-
Set the appropriate instrument parameters (e.g., bandwidth, integration time, scan speed).
-
-
Data Acquisition:
-
Record a baseline spectrum with the cuvette containing only the solvent.
-
Record the CD spectrum of the this compound solution.
-
-
Data Analysis:
-
Subtract the baseline spectrum from the sample spectrum.
-
The resulting spectrum will show the differential absorption of left and right circularly polarized light, providing information on the chirality and aggregation of the this compound molecules.
-
Visualizations: Signaling Pathways and Experimental Workflows
Interaction with Bovine Serum Albumin (BSA)
This compound has been shown to interact with serum albumins, which can influence its transport and delivery in biological systems. This interaction can induce conformational changes in the protein.
Mechanism of Photodynamic Therapy (PDT)
This compound can act as a photosensitizer in PDT. Upon light absorption, it initiates a cascade of events leading to the production of reactive oxygen species (ROS) that are cytotoxic to cancer cells.
Experimental Workflow for Spectroscopic Analysis
A generalized workflow for the comprehensive spectroscopic analysis of this compound is presented below.
Conclusion
The spectroscopic properties of this compound are fundamental to its application in diverse scientific and biomedical fields. This technical guide has provided a detailed summary of its key spectroscopic parameters, comprehensive experimental protocols for their determination, and visual representations of important mechanisms and workflows. A thorough understanding and precise measurement of these properties are essential for researchers and professionals working with this versatile molecule, enabling its effective utilization in areas such as photodynamic therapy and drug delivery. Further research to establish a standardized fluorescence quantum yield and to explore its circular dichroism in various biological environments will continue to enhance our understanding and application of this compound.
A Technical Guide to the Photochemical and Photophysical Properties of Magnesium Chlorophyllin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium chlorophyllin, a water-soluble derivative of chlorophyll (B73375), has garnered significant interest in various scientific and therapeutic fields, particularly in photodynamic therapy (PDT). Its ability to absorb light and subsequently generate reactive oxygen species (ROS) makes it a potent photosensitizer. This technical guide provides an in-depth analysis of the core photochemical and photophysical properties of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying processes to aid researchers in their understanding and application of this promising molecule.
Photophysical Properties
The photophysical properties of a molecule dictate its behavior upon interaction with light. For this compound, these properties are central to its function as a photosensitizer. Key parameters include its absorption and emission characteristics, fluorescence quantum yield, and fluorescence lifetime.
Absorption and Emission Spectra
This compound exhibits characteristic absorption spectra in the visible region, primarily in the blue and red parts of the spectrum.[1] These absorption bands are known as the Soret band (in the blue region) and the Q-bands (in the red region).[2] In organic solvents, chlorophyll derivatives show strong absorption with a primary peak (λmax) around 420 nm and a secondary peak at approximately 660 nm.[1] Within plant cells, these peaks are slightly red-shifted to around 435 nm and 670-680 nm.[1] The specific absorption maxima can be influenced by the solvent and the aggregation state of the molecule.
The fluorescence emission of this compound occurs at longer wavelengths than its absorption, a phenomenon known as the Stokes shift. This emission is a critical parameter for understanding the de-excitation pathways of the molecule.
Quantitative Photophysical Data
The following table summarizes the key quantitative photophysical parameters for this compound and related compounds. It is important to note that these values can vary depending on the specific experimental conditions, such as the solvent, pH, and concentration.
| Parameter | Value | Compound | Conditions | Reference |
| Absorption Maxima (λmax) | ~420 nm, ~660 nm | Chlorophyll derivatives | Organic solvents | [1] |
| ~435 nm, 670-680 nm | Chlorophyll derivatives | In plant cells | [1] | |
| Fluorescence Lifetime (τ) | ≈5 ns | Chlorophyll | In vitro | [3] |
Photochemical Properties
The photochemical properties of this compound are defined by the chemical reactions it undergoes following the absorption of light. The most significant of these is its ability to act as a photosensitizer, leading to the generation of cytotoxic reactive oxygen species (ROS), particularly singlet oxygen (¹O₂).
Photosensitization and Singlet Oxygen Generation
Upon absorption of a photon, the this compound molecule is promoted from its ground singlet state (S₀) to an excited singlet state (S₁). From this state, it can undergo intersystem crossing (ISC) to a longer-lived excited triplet state (T₁).[4] This triplet state molecule can then transfer its energy to molecular oxygen (³O₂), which is naturally in a triplet ground state, to generate highly reactive singlet oxygen (¹O₂).[5][6] This process is the cornerstone of its application in photodynamic therapy.
The rate of singlet oxygen production by sodium this compound (NaChl) has been shown to be comparable to that of well-known photosensitizers like Rose Bengal and chlorin (B1196114) e6.[7]
Jablonski Diagram
The photophysical and photochemical processes of this compound can be visually summarized using a Jablonski diagram. This diagram illustrates the electronic transitions that occur upon light absorption and the subsequent de-excitation pathways, including fluorescence, intersystem crossing, and phosphorescence.
Caption: Jablonski diagram illustrating the photophysical pathways of this compound.
Experimental Protocols
Accurate characterization of the photochemical and photophysical properties of this compound relies on standardized experimental protocols. This section details the methodologies for key experiments.
UV-Visible Absorption Spectroscopy
Objective: To determine the absorption spectrum and identify the absorption maxima (λmax) of this compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol, acetone, or a buffered aqueous solution). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax to ensure linearity according to the Beer-Lambert law.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Record a baseline spectrum using a cuvette containing only the solvent.
-
Fill a matched quartz cuvette with the sample solution.
-
Scan the absorbance of the sample over a wavelength range of at least 350-750 nm.
-
-
Data Analysis: Identify the wavelengths corresponding to the maximum absorbance for the Soret and Q-bands.
Fluorescence Spectroscopy
Objective: To measure the fluorescence emission spectrum and determine the fluorescence quantum yield (ΦF).
Methodology:
-
Sample Preparation: Prepare a very dilute solution of this compound (absorbance < 0.1 at the excitation wavelength) to avoid inner filter effects.
-
Instrumentation: Use a spectrofluorometer.
-
Emission Spectrum Measurement:
-
Excite the sample at a wavelength corresponding to one of its absorption maxima (e.g., in the Soret or Q-band).
-
Scan the emission spectrum over a wavelength range starting from just above the excitation wavelength to the near-infrared region.
-
-
Quantum Yield Determination (Relative Method):
-
Use a well-characterized fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ or Rhodamine 6G in ethanol).
-
Measure the absorbance and integrated fluorescence intensity of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).
-
Calculate the quantum yield of the sample using the following equation: Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (nsample² / nstandard²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Singlet Oxygen Detection
Objective: To detect and quantify the generation of singlet oxygen by this compound upon irradiation.
Methodology (using a chemical trap):
-
Reagents: Use a singlet oxygen scavenger that shows a change in absorbance or fluorescence upon reaction with ¹O₂. A common choice is 1,3-diphenylisobenzofuran (B146845) (DPBF), which is bleached upon reaction. Singlet Oxygen Sensor Green (SOSG) is a fluorescent probe that can also be used.[7]
-
Sample Preparation: Prepare a solution containing this compound and the chemical trap in an appropriate solvent.
-
Irradiation: Irradiate the solution with light of a wavelength that is absorbed by the photosensitizer but not by the trap. Use a light source with a known and stable output.
-
Measurement:
-
Monitor the decrease in absorbance of DPBF at its λmax (around 415 nm) or the increase in fluorescence of SOSG over time during irradiation.
-
A control experiment without the photosensitizer should be performed to account for any direct photobleaching of the trap.
-
-
Data Analysis: The rate of change in the trap's signal is proportional to the rate of singlet oxygen generation. The quantum yield of singlet oxygen formation (ΦΔ) can be determined by comparing the rate of trap consumption to that induced by a reference photosensitizer with a known ΦΔ under identical conditions.
Experimental Workflow for Photosensitizer Characterization
The following diagram outlines a typical experimental workflow for the comprehensive characterization of a photosensitizer like this compound.
Caption: A typical experimental workflow for characterizing a photosensitizer.
Signaling Pathways in Photodynamic Therapy
The therapeutic effect of this compound in PDT is mediated by the induction of cell death pathways following ROS-induced cellular damage. Singlet oxygen, with its short lifetime and high reactivity, causes oxidative damage to various cellular components, including lipids, proteins, and nucleic acids. This damage can trigger signaling cascades leading to apoptosis, necrosis, or autophagy of the target cells, such as cancer cells or pathogenic microbes.[8]
The specific signaling pathway activated depends on the subcellular localization of the photosensitizer, the light dose, and the cell type. For instance, damage to the mitochondria can trigger the intrinsic apoptotic pathway through the release of cytochrome c, while damage to the cell membrane can lead to necrosis.
Conclusion
This compound possesses favorable photochemical and photophysical properties that make it an effective photosensitizer for a range of applications, most notably in photodynamic therapy. Its strong absorption in the visible spectrum, efficient generation of singlet oxygen, and water solubility are key attributes. A thorough understanding of its properties, facilitated by the quantitative data and detailed experimental protocols presented in this guide, is essential for researchers and drug development professionals seeking to harness its therapeutic potential. The provided visualizations of the Jablonski diagram and experimental workflows serve as valuable tools for conceptualizing the complex processes involved in its mechanism of action and characterization. Further research into optimizing its delivery and targeting will continue to expand its clinical utility.
References
- 1. visible light absorption spectrum of chlorophyll in plants magnesium ion complex porphyrin ring pigments in plants maximum absorbance wavelength peaks in spectra Doc Brown's chemistry revision notes [docbrown.info]
- 2. mdpi.com [mdpi.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Intersystem crossing - Wikipedia [en.wikipedia.org]
- 5. Singlet Oxygen in Plants: Generation, Detection, and Signaling Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. sciforum.net [sciforum.net]
An In-depth Technical Guide on the Biological Activities of Magnesium Chlorophyllin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Magnesium chlorophyllin, a water-soluble derivative of chlorophyll (B73375), is garnering significant attention within the scientific community for its diverse and potent biological activities. Unlike its parent molecule, chlorophyll, which is fat-soluble, this compound's enhanced solubility and stability make it a compelling candidate for therapeutic and chemopreventive applications.[1] This document provides a comprehensive technical overview of the primary biological activities of this compound, including its antioxidant, anti-inflammatory, antimutagenic, anticancer, and wound healing properties, as well as its impact on gut health. Detailed experimental methodologies, quantitative data summaries, and visual representations of key molecular pathways are presented to support further research and development.
Chemical Structure and Properties
Chlorophyll, the pigment responsible for photosynthesis, features a porphyrin ring with a central magnesium (Mg²⁺) ion.[2] this compound is derived from chlorophyll through a process that typically involves the removal of the phytol (B49457) tail, rendering the molecule water-soluble.[3] This structural modification is crucial for its bioavailability and subsequent biological activities. The persistence of the magnesium ion is central to many of its functions, distinguishing it from other metallo-chlorophyll derivatives like sodium copper chlorophyllin (SCC), although they share many similar properties due to the common porphyrin ring structure.[4]
Core Biological Activities
Antioxidant Activity
This compound demonstrates significant antioxidant properties by neutralizing a variety of physically relevant oxidants.[3] This activity is attributed to the porphyrin structure's ability to scavenge free radicals, thereby mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.[4][5] Metallo-chlorophyll derivatives, including those with magnesium, have been shown to possess higher antiradical capacity compared to metal-free versions.[4]
Table 1: Summary of Quantitative Antioxidant Data
| Parameter | Method | Result | Reference |
| Antioxidant Capacity | In vitro assays | Mg-chlorophyll derivatives exhibit higher antiradical capacity than metal-free derivatives. | [4] |
| Free Radical Neutralization | In vitro assays | Capable of neutralizing several physically relevant oxidants. | [3] |
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. This compound exhibits potent anti-inflammatory effects by modulating key signaling pathways. Studies have shown that chlorophyll derivatives can suppress the expression of pro-inflammatory cytokines like TNF-α and inhibit the activation of the NF-κB pathway, a central regulator of inflammation.[6][7][8] In animal models, chlorophyllin has been shown to reduce necro-inflammation and liver injury.[9][10]
Caption: Inhibition of the NF-κB inflammatory pathway by this compound.
Table 2: Summary of Quantitative Anti-inflammatory Data
| Model | Treatment | Finding | Reference |
| Mice with CCl₄-induced liver fibrosis | Oral administration of chlorophyllin | Significantly reduced necro-inflammation and liver injury. Reduced mortality from 50% to 25%. | [9][10] |
| HepG2 cell line | Chlorophyllin treatment | Suppressed LPS-induced upregulation of IL-1β and IL-6 in a dose-dependent manner. | [9][10] |
| Mice with DSS-induced colitis | Chlorophyllin (40 mg/L in drinking water) | Suppressed intestinal inflammation and relieved endoplasmic reticulum stress. | [11] |
Antimutagenic and Antigenotoxic Activity
This compound acts as a potent antimutagen by forming tight molecular complexes with potential carcinogens, such as aflatoxins and polyaromatic hydrocarbons found in tobacco smoke.[3] This binding interferes with the gastrointestinal absorption of these mutagens, reducing the amount that reaches susceptible tissues.[3] This mechanism is often referred to as "interception." Chlorophyllin has demonstrated high efficacy in inhibiting the mutagenic activity of various complex mixtures in the Salmonella mutagenicity assay.[5]
Table 3: Summary of Quantitative Antimutagenic Data
| Assay | Mutagenic Mixture | Result | Reference |
| Salmonella Mutagenicity Assay (TA98) | Extracts of fried beef, red wine, cigarette smoke, etc. (8 of 10 mixtures) | 90-100% inhibition of mutagenic activity. | [5] |
| Salmonella Mutagenicity Assay (TA98) | Extracts of coal dust and diesel emission particles (2 of 10 mixtures) | 75-80% inhibition at the highest concentration studied. | [5] |
| Human Volunteers | 150 mg dose of chlorophyllin with aflatoxin-B₁ | Decreased absorption of aflatoxin-B₁. | [3] |
Anticancer Activity
The anticancer effects of chlorophyllin are multifaceted.[12] Beyond its antimutagenic properties, it can induce apoptosis (programmed cell death) in cancer cells.[13] This is achieved by modulating the expression of key regulatory proteins, such as decreasing the anti-apoptotic protein Bcl-2 and increasing the pro-apoptotic protein Bax.[12][14] Furthermore, chlorophyllin has been reported to disrupt carcinogenic pathways, including the PI3K/Akt signaling pathway, which is critical for cell proliferation and survival.[12][13]
Caption: Modulation of the intrinsic apoptosis pathway by this compound.
Effects on Gut Health
Emerging research highlights the positive impact of chlorophyllin on gut health. It may help maintain a balanced gut microbiome by promoting the growth of beneficial bacteria.[15][16] Its ability to modulate gut microbiota is a key aspect of its therapeutic potential, as dysbiosis is linked to numerous inflammatory and metabolic conditions.[9][10] By reducing intestinal inflammation and inhibiting harmful bacteria, chlorophyllin contributes to a healthier gut environment and supports the integrity of the intestinal barrier.[9][16][17]
Table 4: Summary of Effects on Gut Health
| Model | Treatment | Finding | Reference |
| Mice with CCl₄-induced liver fibrosis | Oral administration of chlorophyllin | Rebalanced gut microbiota: decreased Firmicutes, increased Bacteroidetes. | [9][10] |
| General | Chlorophyll-rich foods | Act as prebiotics, nourishing beneficial gut bacteria. | [16] |
Wound Healing
This compound has been shown to promote the healing of wounds and skin injuries.[1] Its mechanism is thought to involve the stimulation of fibroblast activity and collagen synthesis, which are critical for tissue regeneration.[18] Additionally, its antimicrobial and anti-inflammatory properties help prevent infection and reduce inflammation at the wound site, creating an environment conducive to healing.[1][18] Magnesium itself plays a role in wound healing by promoting cell migration via the MEK/ERK pathway.[19]
Key Experimental Protocols
Salmonella Mutagenicity Assay (Ames Test)
-
Objective: To assess the antimutagenic potential of a test compound against known mutagens.
-
Methodology:
-
A specific strain of Salmonella typhimurium (e.g., TA98) that cannot synthesize histidine is used.
-
The bacteria are exposed to a known mutagen (e.g., extract from fried beef) in the presence and absence of this compound.[5]
-
The mixture is plated on a histidine-deficient medium.
-
Only bacteria that have undergone a reverse mutation (revertants) to regain the ability to synthesize histidine will grow into colonies.
-
The antimutagenic activity is quantified by comparing the number of revertant colonies in the chlorophyllin-treated plates to the control plates (mutagen only). A significant reduction indicates antimutagenic activity.[5]
-
Caption: Workflow for the Salmonella Mutagenicity (Ames) Assay.
Carrageenan-Induced Paw Edema Assay
-
Objective: To evaluate the in vivo anti-inflammatory activity of a compound.
-
Methodology:
-
A pre-treatment dose of this compound (or a vehicle control) is administered to rodents (mice or rats).
-
After a set period, a sub-plantar injection of carrageenan (an inflammatory agent) is given into the paw.
-
The volume of the paw is measured at regular intervals using a plethysmometer.
-
The percentage inhibition of edema in the chlorophyllin-treated group is calculated relative to the control group. A significant reduction in paw swelling indicates anti-inflammatory activity.[7][8]
-
Western Blot Analysis for Signaling Proteins
-
Objective: To detect and quantify specific proteins to elucidate molecular mechanisms (e.g., apoptosis, inflammation).
-
Methodology:
-
Cells (e.g., cancer cell lines) are treated with this compound for a specified time.
-
Cells are lysed to extract total proteins. Protein concentration is determined (e.g., BCA assay).
-
Proteins are separated by size via SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
The separated proteins are transferred to a membrane (e.g., nitrocellulose).
-
The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, phosphorylated-IKK).[9][14]
-
The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A substrate is added that reacts with the enzyme to produce a detectable signal (chemiluminescence), which is captured and quantified to determine the relative protein expression levels.
-
Conclusion and Future Directions
This compound exhibits a remarkable spectrum of biological activities that are of significant interest to researchers and drug development professionals. Its potent antioxidant, anti-inflammatory, antimutagenic, and anticancer properties, coupled with its beneficial effects on gut health and wound healing, underscore its therapeutic potential. The mechanisms of action, involving carcinogen interception, modulation of critical signaling pathways like NF-κB and PI3K/Akt, and induction of apoptosis, are becoming increasingly clear.
Future research should focus on conducting robust clinical trials to validate these preclinical findings in human populations. Further investigation into the specific molecular targets and dose-response relationships will be crucial for developing targeted therapeutic strategies. The development of advanced delivery systems could also enhance the bioavailability and efficacy of this compound for various clinical applications.
References
- 1. China Sodium this compound Manufacturer - Wholesale Quotation - BIOWAY [biowaynutrition.com]
- 2. Magnesium in biology - Wikipedia [en.wikipedia.org]
- 3. Chlorophyll and Metallo-Chlorophyll Derivatives | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 4. Enhancing Health Benefits through Chlorophylls and Chlorophyll-Rich Agro-Food: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chlorophyllin: a potent antimutagen against environmental and dietary complex mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chlorophyllin: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 7. Chlorophyll revisited: anti-inflammatory activities of chlorophyll a and inhibition of expression of TNF-α gene by the same - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chlorophyll Revisited: Anti-inflammatory Activities of Chlorophyll a and Inhibition of Expression of TNF-α Gene by the Same | springermedicine.com [springermedicine.com]
- 9. Frontiers | Chlorophyllin Modulates Gut Microbiota and Inhibits Intestinal Inflammation to Ameliorate Hepatic Fibrosis in Mice [frontiersin.org]
- 10. Chlorophyllin Modulates Gut Microbiota and Inhibits Intestinal Inflammation to Ameliorate Hepatic Fibrosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. researchgate.net [researchgate.net]
- 13. Chlorophyll-Mediated Changes in the Redox Status of Pancreatic Cancer Cells Are Associated with Its Anticancer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-Cancer Effect of Chlorophyllin-Assisted Photodynamic Therapy to Induce Apoptosis through Oxidative Stress on Human Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. juna-world.com [juna-world.com]
- 16. cymbiotika.com [cymbiotika.com]
- 17. m.youtube.com [m.youtube.com]
- 18. maxionnutrition.com [maxionnutrition.com]
- 19. Unraveling the Mechanisms Involved in the Beneficial Effects of Magnesium Treatment on Skin Wound Healing - PubMed [pubmed.ncbi.nlm.nih.gov]
The intricate dance of magnesium insertion into protoporphyrin IX: A technical guide to the core mechanism
For researchers, scientists, and drug development professionals, understanding the precise mechanism of magnesium insertion into protoporphyrin IX is pivotal. This process, the first committed step in chlorophyll (B73375) biosynthesis, is orchestrated by the multi-subunit enzyme magnesium chelatase. This guide delves into the core of this complex biochemical reaction, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
The Magnesium Chelatase Complex: A Three-Part Engine
The insertion of a magnesium ion into the protoporphyrin IX ring is an ATP-dependent reaction catalyzed by the magnesium chelatase enzyme.[1][2] This enzyme is a highly conserved complex composed of three distinct subunits: BchI/ChlI, BchD/ChlD, and BchH/ChlH.[3][4] The nomenclature varies slightly between bacteriochlorophyll-synthesizing organisms (Bch) and chlorophyll-synthesizing organisms (Chl).
-
BchI/ChlI: This subunit is a member of the AAA+ (ATPases Associated with various cellular Activities) superfamily and is responsible for ATP hydrolysis, which provides the energy for the reaction.[4]
-
BchD/ChlD: Also a member of the AAA+ family, this subunit is thought to play a regulatory and scaffolding role, bridging the BchI/ChlI and BchH/ChlH subunits.[5]
-
BchH/ChlH: This is the largest subunit and is responsible for binding the protoporphyrin IX substrate.[3]
The active enzyme is believed to be a large complex, with evidence suggesting the formation of a two-tiered hexameric ring of ChlI and ChlD subunits.[6]
A Two-Step Catalytic Mechanism Fueled by ATP
The insertion of magnesium into protoporphyrin IX is not a single-step event but rather a coordinated, two-stage process: an activation step followed by the actual chelation step.[7][8] Both stages are dependent on the presence of ATP.
Activation Step: The process is initiated by the ATP-dependent formation of a complex between the BchI/ChlI and BchD/ChlD subunits.[7] This "activation complex" is the motor of the chelatase, primed to engage with the substrate-bound BchH/ChlH.
Chelation Step: The BchH/ChlH subunit, with protoporphyrin IX bound, then associates with the activated I-D complex. The subsequent hydrolysis of ATP by the BchI/ChlI subunit is directly coupled to the insertion of the Mg2+ ion into the porphyrin ring, a thermodynamically unfavorable reaction.[9] The rate of ATP hydrolysis is directly correlated with the rate of Mg2+ insertion, highlighting the tight coupling of these two processes.[7]
Quantitative Insights into the Magnesium Chelatase Reaction
The efficiency and substrate affinity of the magnesium chelatase enzyme have been characterized through various kinetic and binding studies. The following tables summarize key quantitative data from the literature.
| Substrate | Organism/System | Km | Reference |
| Protoporphyrin IX | Synechocystis PCC6803 | 1.25 µM | [10] |
| MgCl2 | Synechocystis PCC6803 | 4.9 mM | [10] |
| ATP | Synechocystis PCC6803 | 0.49 mM | [10] |
Table 1: Michaelis-Menten Constants (Km) for Magnesium Chelatase Substrates. This table presents the substrate concentrations at which the enzyme reaches half of its maximum velocity, indicating the affinity of the enzyme for its substrates.
| Interacting Subunits | Organism/System | Dissociation Constant (Kd) | Reference |
| ChlD - ChlH | Synechocystis sp. PCC 6803 | 331 ± 58 nM | [5] |
| ChlI - ChlD (in presence of MgADP) | Synechocystis | 7.57 ± 0.8 nM | [11] |
Table 2: Dissociation Constants (Kd) for Subunit Interactions. This table quantifies the binding affinity between different subunits of the magnesium chelatase complex. A lower Kd value indicates a stronger binding affinity.
| Parameter | Organism/System | Value | Reference |
| ATP Hydrolysis Stoichiometry | Synechocystis PCC6803 | ~15 ATP per Mg-protoporphyrin IX | [9] |
| ATP Hydrolysis Stoichiometry | Rhodobacter capsulatus | ~40 ATP per Mg-protoporphyrin IX | [9] |
| Catalytic Rate Enhancement (kcat/kuncat) | - | 400 x 10^6 M | [9] |
| Catalytic Rate Enhancement with GUN4 | - | 300 x 10^15 M-1 | [9] |
Table 3: Stoichiometry and Catalytic Efficiency. This table provides information on the number of ATP molecules hydrolyzed per catalytic event and the significant rate enhancement provided by the enzyme.
The Role of the GUN4 Protein: A Helping Hand
The activity of magnesium chelatase is further modulated by an accessory protein known as GUN4.[12][13] This protein binds to both the BchH/ChlH subunit and the porphyrin substrate, and its presence has been shown to significantly stimulate the overall activity of the magnesium chelatase.[12][13] The crystal structure of GUN4 reveals a unique "cupped hand" fold that is well-suited for porphyrin binding.[12] It is believed that GUN4 plays a crucial role in substrate delivery to the catalytic site and may also protect the highly reactive porphyrin intermediates.
Visualizing the Mechanism and Workflows
To better understand the complex interplay of the subunits and the overall reaction mechanism, the following diagrams have been generated using the DOT language.
Caption: A diagram illustrating the two-step mechanism of magnesium insertion into protoporphyrin IX.
Caption: A flowchart outlining the typical experimental workflow for the purification and characterization of magnesium chelatase.
Detailed Experimental Protocols
The following sections provide an overview of the methodologies commonly employed in the study of magnesium chelatase.
Recombinant Protein Expression and Purification
Objective: To obtain pure and active subunits of magnesium chelatase for in vitro studies.
Methodology:
-
Gene Cloning: The genes encoding the BchI/ChlI, BchD/ChlD, and BchH/ChlH subunits are cloned into suitable expression vectors, often with an affinity tag (e.g., a polyhistidine-tag) to facilitate purification.
-
Protein Expression: The expression vectors are transformed into a suitable host, typically Escherichia coli. Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).
-
Cell Lysis: The bacterial cells are harvested and lysed to release the recombinant proteins.
-
Affinity Chromatography: The crude lysate is passed through an affinity chromatography column (e.g., Ni-NTA agarose (B213101) for His-tagged proteins). The column is washed to remove non-specifically bound proteins, and the target protein is then eluted.
-
Buffer Exchange/Dialysis: The purified protein is transferred into a suitable storage buffer, often containing glycerol (B35011) for stability.
In Vitro Magnesium Chelatase Activity Assay
Objective: To measure the catalytic activity of the reconstituted magnesium chelatase complex.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer (e.g., Tris-HCl), MgCl2, ATP, and an ATP regeneration system (e.g., creatine (B1669601) kinase and phosphocreatine).
-
Enzyme and Substrate Addition: The purified BchI/ChlI, BchD/ChlD, and BchH/ChlH subunits are added to the reaction mixture. The reaction is initiated by the addition of protoporphyrin IX (or a fluorescent analog like deuteroporphyrin (B1211107) IX).
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific period.
-
Reaction Termination: The reaction is stopped, typically by the addition of a solvent like acetone.
-
Product Detection: The formation of Mg-protoporphyrin IX is quantified. This is often done using spectrofluorometry, as the product is fluorescent. High-performance liquid chromatography (HPLC) can also be used for separation and quantification.[3][14]
ATPase Activity Assay
Objective: To measure the rate of ATP hydrolysis by the magnesium chelatase complex or its individual subunits.
Methodology:
-
Reaction Setup: A reaction is set up similar to the chelatase assay, but the focus is on measuring the products of ATP hydrolysis (ADP and inorganic phosphate (B84403), Pi).
-
Continuous Spectrophotometric Assay: A common method involves coupling the production of ADP to the oxidation of NADH through the activities of pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase. The decrease in NADH concentration is monitored spectrophotometrically at 340 nm.[1]
-
Malachite Green Assay: Alternatively, the release of inorganic phosphate can be quantified using a colorimetric method, such as the malachite green assay.
Protein-Protein Interaction Analysis
Objective: To quantify the binding affinities between the different subunits of the magnesium chelatase complex.
Methodology:
-
Microscale Thermophoresis (MST): This technique measures the movement of molecules in a microscopic temperature gradient, which is altered upon binding to a ligand or another protein.[5] One protein is fluorescently labeled, and its movement is monitored as the concentration of the binding partner is varied. This allows for the determination of the dissociation constant (Kd).[5]
-
Co-immunoprecipitation: This method is used to identify protein-protein interactions in vivo or in vitro. An antibody against one subunit is used to pull it out of a solution, and any interacting proteins are also pulled down and can be identified by Western blotting.
-
Yeast Two-Hybrid System: This is a molecular biology technique used to discover protein-protein interactions by testing for physical interactions between two proteins.
This in-depth guide provides a comprehensive overview of the mechanism of magnesium insertion into protoporphyrin IX, supported by quantitative data and detailed experimental approaches. A thorough understanding of this fundamental process is essential for future research in photosynthesis, bioenergy, and the development of novel herbicides and therapeutic agents targeting this crucial pathway.
References
- 1. An enzyme-coupled continuous spectrophotometric assay for magnesium protoporphyrin IX methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Magnesium chelatase - Wikipedia [en.wikipedia.org]
- 3. Role of Magnesium Chelatase Activity in the Early Steps of the Tetrapyrrole Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular Characterization of Mg-Chelatase CHLI Subunit in Pea (Pisum sativum L.) [frontiersin.org]
- 5. The ChlD subunit links the motor and porphyrin binding subunits of magnesium chelatase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ATPase activity associated with the magnesium-protoporphyrin IX chelatase enzyme of Synechocystis PCC6803: evidence for ATP hydrolysis during Mg2+ insertion, and the MgATP-dependent interaction of the ChlI and ChlD subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism and regulation of Mg-chelatase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The catalytic power of magnesium chelatase: a benchmark for the AAA + ATPases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stork: Determinants of catalytic activity with the use of purified I, D and H subunits of the magnesium protoporphyrin IX chelatase from Synechocystis PCC6803 [storkapp.me]
- 11. Nanomechanical and Thermophoretic Analyses of the Nucleotide-Dependent Interactions between the AAA+ Subunits of Magnesium Chelatase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure of the Mg-chelatase cofactor GUN4 reveals a novel hand-shaped fold for porphyrin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure of the Mg-Chelatase Cofactor GUN4 Reveals a Novel Hand-Shaped Fold for Porphyrin Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Transient kinetics of the reaction catalysed by magnesium protoporphyrin IX methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
The Linchpin of Photosynthesis: A Technical Guide to the Role of Magnesium in Chlorophyll Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the critical role of magnesium in the biosynthesis of chlorophyll (B73375), the cornerstone molecule of photosynthesis. Magnesium's central position within the chlorophyll porphyrin ring is fundamental to its light-absorbing properties, making the magnesium insertion step a highly regulated and essential process in photosynthetic organisms.[1][2] This document details the enzymatic machinery responsible for magnesium chelation, the subsequent modifications of the chlorophyll precursor, and the regulatory networks that govern this vital pathway. Emphasis is placed on quantitative data, detailed experimental protocols, and visual representations of the biochemical processes to serve as a resource for researchers in plant biology, biochemistry, and drug development targeting photosynthetic pathways.
The Central Role of Magnesium in Chlorophyll Structure and Function
Magnesium is the defining central atom of the chlorophyll molecule, coordinated by the four nitrogen atoms of the porphyrin ring.[1] This coordination is not merely structural; it is electronically integral to chlorophyll's ability to absorb light energy. The presence of the magnesium ion modulates the electronic configuration of the porphyrin ring, enabling the absorption of specific wavelengths of light, primarily in the blue and red regions of the spectrum.[2] Upon light absorption, the chlorophyll molecule enters an excited state, initiating the cascade of energy and electron transfer that drives photosynthesis. A deficiency in magnesium directly impairs chlorophyll synthesis, leading to chlorosis (yellowing of leaves) and a subsequent reduction in photosynthetic capacity.[1][3]
The Enzymatic Machinery of Magnesium Insertion
The committed step in chlorophyll biosynthesis is the insertion of a magnesium ion (Mg²⁺) into protoporphyrin IX. This thermodynamically unfavorable reaction is catalyzed by the multi-subunit enzyme, magnesium chelatase.[4] Following magnesium insertion, the resulting Mg-protoporphyrin IX is further modified by S-adenosyl-L-methionine:magnesium-protoporphyrin IX O-methyltransferase.
Magnesium Chelatase: A Three-Component Enzyme Complex
Magnesium chelatase is a highly conserved enzyme composed of three distinct subunits: ChlI, ChlD, and ChlH (or BchI, BchD, and BchH in bacteriochlorophyll-synthesizing organisms).[5] The coordinated action of these subunits is essential for the ATP-dependent insertion of Mg²⁺ into protoporphyrin IX.[6][7][8]
The subunits possess distinct functions:
-
ChlI: Belongs to the AAA+ (ATPases Associated with various cellular Activities) family of proteins and is responsible for ATP hydrolysis, providing the energy for the reaction.[5]
-
ChlD: Also a member of the AAA+ family, it acts as a bridging subunit, facilitating the interaction between ChlI and ChlH.[9]
-
ChlH: The largest subunit, which binds the protoporphyrin IX substrate.[9]
The catalytic cycle of magnesium chelatase is a complex, two-step process involving the assembly and interaction of these subunits.[5]
| Parameter | Organism/Subunit | Value | Reference |
| Molecular Weight | |||
| ChlI/BchI | ~40 kDa | [5][10] | |
| ChlD/BchD | ~70 kDa | [5][10] | |
| ChlH/BchH | ~140 kDa | [5][10] | |
| Stoichiometry of ATP Hydrolysis | Synechocystis sp. PCC6803 | ~15 molecules of ATP per Mg²⁺ insertion | [4][11] |
| Specific Activity | Reconstituted Pea Chloroplasts | ~1 nmol Mg-deuteroporphyrin/h/mg protein | [12][13] |
| Kinetic Parameters (Intact Enzyme) | Synechocystis sp. PCC6803 | [11] | |
| Km (Deuteroporphyrin IX) | 3.20 µM | [11] | |
| Km (MgATP²⁻) | 0.45 mM | [11] | |
| kcat (Chelation) | 0.8 min⁻¹ | [11] |
Magnesium-Protoporphyrin IX Methyltransferase
Following the insertion of magnesium, the next step in the pathway is the methylation of the C13 propionate (B1217596) side chain of Mg-protoporphyrin IX. This reaction is catalyzed by S-adenosyl-L-methionine:magnesium-protoporphyrin IX O-methyltransferase (ChlM), utilizing S-adenosyl-L-methionine (SAM) as the methyl donor to produce Mg-protoporphyrin IX 13-monomethyl ester.[14][15]
| Parameter | Organism | Substrate | Value | Reference |
| Kinetic Mechanism | Synechocystis PCC6803 | Mg-deuteroporphyrin IX and SAM | Random ternary complex | [15] |
| Steady-state Rate | Synechocystis PCC6803 | Mg-deuteroporphyrin IX | 0.41 ± 0.04 µM·min⁻¹ | [14] |
Regulation of Magnesium Insertion
The insertion of magnesium into protoporphyrin IX is a key regulatory point in the tetrapyrrole biosynthetic pathway, which also leads to the synthesis of hemes and bilins.[16] The GENOMES UNCOUPLED 4 (GUN4) protein plays a crucial role in this regulation.
The Role of GUN4
GUN4 is a porphyrin-binding protein that stimulates the activity of magnesium chelatase.[17][18] It interacts with the ChlH subunit and is thought to facilitate the delivery of the protoporphyrin IX substrate and the release of the Mg-protoporphyrin IX product.[19] GUN4 is essential for high levels of chlorophyll synthesis, particularly under high light conditions.[20]
| Parameter | Organism | Ligand | Dissociation Constant (Kd) | Reference |
| Dissociation Constant | Synechocystis | Mg-deuteroporphyrin IX | Not explicitly stated, but highest affinity | [20] |
| Synechocystis | Deuteroporphyrin (B1211107) IX | 3.94 ± 0.739 µM | [20] | |
| Synechocystis | Hemin | 4.73 ± 1.16 µM | [20] | |
| Synechocystis | Co(III)-protoporphyrin IX | 2.67 ± 0.856 µM | [20] |
Experimental Protocols
In Vitro Reconstitution and Activity Assay of Magnesium Chelatase
This protocol is a generalized procedure based on the reconstitution of magnesium chelatase activity from purified subunits expressed in E. coli.[7][8][21]
A. Expression and Purification of Subunits:
-
Express the ChlI, ChlD, and ChlH subunits of magnesium chelatase, often with affinity tags (e.g., His-tag), in separate E. coli cultures.
-
Lyse the cells and purify the individual subunits using affinity chromatography.
-
For insoluble subunits like ChlD, solubilization in denaturing agents (e.g., urea) followed by refolding may be necessary.
B. Reconstitution and Activity Assay:
-
Prepare an assay buffer (e.g., 100 mM Tris-HCl, pH 7.5).
-
Combine the purified ChlI, ChlD, and ChlH subunits in the assay buffer.
-
Add MgCl₂ to a final concentration of 15-40 mM and ATP to a final concentration of 5-20 mM.[10]
-
Initiate the reaction by adding the substrate, protoporphyrin IX (or a more soluble analog like deuteroporphyrin IX), dissolved in a suitable solvent like DMSO, to a final concentration of approximately 100 µM.[10]
-
Incubate the reaction mixture at a controlled temperature (e.g., 28-30°C) in the dark for a specified time (e.g., 0, 15, 30, 45, 60 minutes).[10]
-
Stop the reaction by adding a quenching solution, such as an acetone (B3395972)/water/ammonia mixture, or by freezing in liquid nitrogen.[10][14]
-
Quantify the product, Mg-protoporphyrin IX, by fluorescence spectroscopy. The emission maximum for Mg-protoporphyrin IX is around 592-595 nm.
Chlorophyll Extraction and Spectrophotometric Quantification
This protocol describes a common method for extracting chlorophyll from plant tissues and quantifying it using a spectrophotometer.[22][23]
A. Extraction:
-
Harvest a known fresh weight of plant leaf tissue (e.g., 150 mg).
-
Immediately place the tissue in a chilled mortar with a small amount of quartz sand and a few milliliters of cold 80% or 90% acetone.[22]
-
Grind the tissue thoroughly until a homogenous suspension is formed.
-
Transfer the suspension to a centrifuge tube and centrifuge at high speed (e.g., 2649 x g for 5 minutes) to pellet the cell debris.
-
Decant the supernatant into a volumetric flask.
-
Re-extract the pellet with additional cold acetone until the pellet is colorless.
-
Combine all supernatants and bring the final volume to a known amount (e.g., 25 ml) with the extraction solvent.
-
Keep the extract on ice and in the dark to prevent chlorophyll degradation.
B. Spectrophotometric Measurement:
-
Allow the extract to warm to room temperature before measurement.
-
Use a spectrophotometer to measure the absorbance of the extract at specific wavelengths. For 80% acetone, the key wavelengths are 663 nm and 646 nm. A measurement at 710-750 nm can be used to correct for turbidity.[24]
-
Use 80% acetone as a blank.
-
Calculate the concentrations of chlorophyll a and chlorophyll b using established equations (e.g., Arnon's equations or modifications thereof).
Visualizing the Core Processes
Chlorophyll Biosynthesis Pathway
Caption: The magnesium branch of the chlorophyll biosynthesis pathway.
Magnesium Chelatase Catalytic Cycle
Caption: The catalytic cycle of the magnesium chelatase enzyme complex.
Experimental Workflow for In Vitro Enzyme Assay
Caption: A generalized experimental workflow for an in vitro enzyme assay.
References
- 1. longdom.org [longdom.org]
- 2. The power of magnesium: unlocking the potential for increased yield, quality, and stress tolerance of horticultural crops - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiological Essence of Magnesium in Plants and Its Widespread Deficiency in the Farming System of China - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hexameric structure of the ATPase motor subunit of magnesium chelatase in chlorophyll biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Molecular Characterization of Magnesium Chelatase in Soybean [Glycine max (L.) Merr.] [frontiersin.org]
- 6. ATPase activity associated with the magnesium-protoporphyrin IX chelatase enzyme of Synechocystis PCC6803: evidence for ATP hydrolysis during Mg2+ insertion, and the MgATP-dependent interaction of the ChlI and ChlD subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Magnesium-protoporphyrin chelatase of Rhodobacter sphaeroides: reconstitution of activity by combining the products of the bchH, -I, and -D genes expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Magnesium-protoporphyrin chelatase of Rhodobacter sphaeroides: reconstitution of activity by combining the products of the bchH, -I, and -D genes expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The ChlD subunit links the motor and porphyrin binding subunits of magnesium chelatase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of Magnesium Chelatase Activity in the Early Steps of the Tetrapyrrole Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In vitro assay of the chlorophyll biosynthetic enzyme Mg-chelatase: resolution of the activity into soluble and membrane-bound fractions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro assay of the chlorophyll biosynthetic enzyme Mg-chelatase: resolution of the activity into soluble and membrane-bound fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Transient kinetics of the reaction catalysed by magnesium protoporphyrin IX methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Purification and kinetic characterization of the magnesium protoporphyrin IX methyltransferase from Synechocystis PCC6803 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanism and regulation of Mg-chelatase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. GUN4, a regulator of chlorophyll synthesis and intracellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structure of the Mg-chelatase cofactor GUN4 reveals a novel hand-shaped fold for porphyrin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Porphyrin Binding to Gun4 Protein, Facilitated by a Flexible Loop, Controls Metabolite Flow through the Chlorophyll Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Structure of the Mg-Chelatase Cofactor GUN4 Reveals a Novel Hand-Shaped Fold for Porphyrin Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Reconstitution of an Active Magnesium Chelatase Enzyme Complex from the bchI, -D, and -H Gene Products of the Green Sulfur Bacterium Chlorobium vibrioforme Expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tpwd.texas.gov [tpwd.texas.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. participants.wepal.nl [participants.wepal.nl]
An In-depth Technical Guide to the Natural Sources and Extraction of Magnesium Chlorophyllin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary natural sources for magnesium chlorophyllin extraction, detailed methodologies for its isolation and purification, and an exploration of its molecular signaling pathways relevant to drug development.
Principal Natural Sources for this compound Extraction
This compound is derived from chlorophyll (B73375), the ubiquitous green pigment in photosynthetic organisms. For commercial and research purposes, several plant species are favored due to their high chlorophyll content and availability.
-
Alfalfa (Medicago sativa): Widely cultivated as a forage crop, alfalfa is a primary source for commercial chlorophyllin production due to its high biomass yield and significant chlorophyll content.[1] Industrial extraction processes often utilize dehydrated and pulverized alfalfa.[1]
-
Mulberry Leaves (Morus alba): The leaves of the mulberry tree are another significant source.[2] They are readily available and have been investigated for optimal chlorophyll extraction conditions.[2][3]
-
Spinach (Spinacia oleracea): With a high concentration of chlorophyll a and b, spinach is a common source for laboratory-scale extraction and is frequently used in research to study chlorophyll and its derivatives.[4]
-
Spirulina (Arthrospira platensis): This blue-green alga, a type of cyanobacteria, is a potent source of chlorophyll.[5] Its high chlorophyll content (approximately 20 mg per gram) makes it a viable source for high-purity chlorophyll extraction.[5]
-
Other Green Leafy Vegetables and Grasses: Various other green leafy vegetables and grasses can also serve as sources, though their commercial viability may be lower than the aforementioned options.
Quantitative Analysis of Chlorophyll Content in Various Plant Sources
The selection of a natural source for this compound extraction is heavily influenced by its chlorophyll content. The following table summarizes the chlorophyll content found in various plant sources.
| Natural Source | Chlorophyll a (mg/g fresh weight) | Chlorophyll b (mg/g fresh weight) | Total Chlorophyll (mg/g fresh weight) | Notes |
| Spinach (Spinacia oleracea) | ~0.58 | ~0.21 | ~0.79 | High chlorophyll content, commonly used in research.[4] |
| Mulberry (Morus alba) | - | - | ~0.34 (in 90% acetone (B3395972) extract) | 90% acetone was found to be the optimal solvent for extraction.[2] |
| Alfalfa (Medicago sativa) | - | - | 0.31% of dehydrated alfalfa | The major part of the extractable chlorophyll is water-soluble.[6] |
| Catharanthus roseus | 24.44 | 9.30 | 33.74 | Exhibited the highest total chlorophyll among the studied Apocynaceae.[7] |
| Phaseolus vulgaris | 1.95 | 11.84 | 13.79 | Highest chlorophyll b content among the studied Fabaceae.[7] |
Experimental Workflow for Extraction and Purification
The general process for obtaining this compound from natural sources involves extraction, solvent partitioning, and chromatographic purification.
Caption: General experimental workflow for the extraction and purification of this compound.
Detailed Methodologies for Extraction and Purification
Solvent Extraction from Spinach
This protocol is adapted for laboratory-scale extraction.
-
Homogenization: Weigh approximately 100g of fresh, washed spinach leaves and homogenize them in a blender with 200 mL of 80% aqueous acetone.
-
Filtration: Filter the homogenate through a Buchner funnel to separate the liquid extract from the solid plant debris.
-
Solvent Partitioning: Transfer the acetone extract to a separatory funnel. Add an equal volume of petroleum ether or hexane. Mix gently and allow the layers to separate. The upper organic layer will contain the chlorophylls (B1240455).
-
Washing: Wash the organic layer with distilled water to remove residual acetone and water-soluble impurities. Repeat the washing step 2-3 times.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate. Decant the dried extract and concentrate it using a rotary evaporator at a temperature not exceeding 40°C.
Purification by Column Chromatography
-
Column Preparation: Prepare a chromatography column with silica gel or alumina (B75360) as the stationary phase, slurry-packed in a non-polar solvent like hexane.
-
Sample Loading: Dissolve the concentrated crude chlorophyll extract in a minimal amount of the initial mobile phase (e.g., hexane) and load it onto the column.
-
Elution: Elute the column with a solvent gradient of increasing polarity. A common gradient starts with hexane and gradually introduces a more polar solvent like ethyl acetate (B1210297) or acetone.
-
Fraction Collection: Collect the colored fractions as they elute from the column. Typically, carotenes (yellow) will elute first, followed by chlorophylls (green).
-
Analysis: Analyze the collected fractions using thin-layer chromatography (TLC) or spectrophotometry to identify the fractions containing pure this compound.
Pharmacological Signaling Pathways of Chlorophyllin
Chlorophyllin has demonstrated potential therapeutic effects, particularly in chemoprevention, by modulating key cellular signaling pathways.
Inhibition of the NF-κB Signaling Pathway
Chlorophyllin has been shown to suppress the canonical NF-κB signaling pathway, which is often constitutively active in cancer cells, promoting cell survival and proliferation.[8] It can inhibit the phosphorylation of IκB-α, preventing the nuclear translocation of NF-κB and subsequent transcription of its target genes.[8]
Caption: Chlorophyllin's inhibition of the NF-κB signaling pathway.
Modulation of Apoptotic Pathways
Chlorophyllin can induce intrinsic apoptosis in cancer cells.[8] This is achieved by modulating the expression of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.[9]
Caption: Modulation of the intrinsic apoptotic pathway by chlorophyllin.
Detailed Experimental Protocols for Analysis
Spectrophotometric Quantification of Chlorophyll
This method, based on Arnon's equations, is used for the rapid quantification of chlorophyll a and b.
-
Sample Preparation: Prepare a chlorophyll extract in 80% aqueous acetone as described in the extraction protocol.
-
Spectrophotometer Setup: Use a spectrophotometer with a bandwidth of 2 nm or less. Use 80% acetone as a blank.
-
Absorbance Measurement: Measure the absorbance of the extract at 663 nm and 645 nm.[7] Ensure the readings are within the linear range of the instrument (typically 0.1-1.0). Dilute the sample if necessary.
-
Calculations: Use the following equations to calculate the concentrations of chlorophyll a, chlorophyll b, and total chlorophyll:[7]
-
Chlorophyll a (mg/L) = 12.7 * A663 - 2.69 * A645
-
Chlorophyll b (mg/L) = 22.9 * A645 - 4.68 * A663
-
Total Chlorophyll (mg/L) = 20.2 * A645 + 8.02 * A663
-
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a more precise method for the separation and quantification of chlorophylls and their derivatives.
-
Instrumentation: A standard HPLC system equipped with a C18 or C30 reverse-phase column and a UV-Vis or diode array detector is suitable.[10]
-
Mobile Phase: A gradient elution is typically used. A common mobile phase system consists of two solvents: (A) a mixture of methanol, acetonitrile, and water, and (B) acetone or ethyl acetate.[10]
-
Sample Preparation: The dried chlorophyll extract should be redissolved in a suitable solvent (e.g., acetone or the initial mobile phase) and filtered through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Quantification: Identification and quantification are achieved by comparing the retention times and peak areas with those of pure chlorophyll standards.
Conclusion
The extraction of this compound from natural sources is a multi-step process that requires careful selection of plant material and optimization of extraction and purification parameters. Alfalfa, mulberry leaves, and spinach are among the most viable sources. The resulting this compound and its derivatives have shown significant potential in drug development, particularly in cancer chemoprevention, through the modulation of critical signaling pathways such as NF-κB and apoptosis. The detailed protocols provided in this guide offer a foundation for researchers and scientists to explore the extraction and therapeutic applications of this valuable natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Research on some factors affecting extraction of chlorophyll from mulberry leaves (Morus alba) [inis.iaea.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. KR101180695B1 - Methods for Preparing high purity chlorophyll and Chlorin e6 from Chlorophyll extracts - Google Patents [patents.google.com]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. phytojournal.com [phytojournal.com]
- 8. Dietary chlorophyllin inhibits the canonical NF-κB signaling pathway and induces intrinsic apoptosis in a hamster model of oral oncogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Beyond Green: The Therapeutic Potential of Chlorophyll and Its Derivatives in Diabetes Control - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Technical Guide to the Physicochemical Properties of Water-Soluble Magnesium Chlorophyllin
Introduction
Water-soluble magnesium chlorophyllin, often referred to as sodium this compound, is a semi-synthetic derivative of natural chlorophyll (B73375).[1][2] It is produced by the saponification of chlorophyll extracted from green plants, a process that replaces the methyl and phytyl ester groups with sodium, rendering the molecule water-soluble.[1][] This modification significantly enhances its stability compared to native chlorophyll, making it a valuable compound in the pharmaceutical, cosmetic, and food industries.[][4] This technical guide provides an in-depth overview of the core physicochemical properties of water-soluble this compound, supported by experimental methodologies and quantitative data for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
Sodium this compound is characterized as a dark green powder that is readily soluble in water.[5][6] Its enhanced solubility and stability are key advantages for its application as a food additive, pharmaceutical material, and cosmetic colorant.[2][]
| Property | Value | Reference(s) |
| CAS Number | 11006-34-1 | [1] |
| Molecular Formula | C34H31MgN4Na3O6 | [1][] |
| Molecular Weight | 722.86 g/mol ; 684.92 g/mol | [1][] |
| Appearance | Dark green powder or crystal | [][5][6] |
| Solubility | - Easily soluble in water- Slightly soluble in alcohol and chloroform- Soluble in glycerol- Insoluble in ethyl ether | [1][5][6][7] |
| Melting Point | 218-224 °C | [1] |
| Density | Approximately 1.3 g/cm³ | [1] |
| pH (in solution) | 7.0 - 9.0 | [1] |
Spectroscopic Characteristics and Aggregation Behavior
The spectroscopic properties of this compound are fundamental to understanding its behavior in various environments. Theoretical studies using semi-empirical and ab initio methods have shown that solvent coordination can induce significant spectroscopic shifts in its Qx and Soret transitions, while the Qy transition remains largely unaffected.[8]
Experimentally, terahertz time-domain spectroscopy (THz-TDS) has been employed to investigate its low-frequency vibrational spectra.[2][9] These studies reveal distinct absorption peaks that provide insight into the molecule's intramolecular and intermolecular vibration modes.[2][9]
| Spectroscopic Data (THz-TDS at Room Temperature) | |
| Peak 1 (P1) | 1.44 THz |
| Peak 2 (P2) | 1.83 THz |
| Peak 3 (P3) | 1.98 THz |
The aggregation of chlorophyllin molecules is a critical factor influencing their photophysical properties. In solvent mixtures such as water and ethanol (B145695), the degree of aggregation is highly dependent on the solvent composition.[10] Studies using fluorescence and Resonant Light Scattering (RLS) have demonstrated that in mixtures containing at least 60% water, there is a notable increase in fluorescence emission, which is attributed to a reduction in molecular aggregation.[10] Synthetic magnesium chlorins have also been shown to form aggregates in solutions of 1% tetrahydrofuran (B95107) and hexane.[11]
Stability
Compared to natural chlorophyll, which is sensitive to heat, light, and acidic conditions, water-soluble this compound exhibits enhanced stability.[][4] The formation of this metallo-chlorophyll derivative protects the core structure from degradation.[4] While natural chlorophyll degradation can begin at temperatures between 60°C and 80°C and at a pH below 7.0, chlorophyllin maintains its integrity under a wider range of conditions, particularly in neutral to alkaline solutions.[4][7]
Experimental Methodologies
General Manufacturing and Purification Workflow
The production of water-soluble this compound involves a multi-step process starting from natural plant sources.[1] The primary goal is to extract chlorophyll and chemically modify it to improve its solubility and stability.[1][]
Caption: Workflow for the manufacturing of sodium this compound.
Protocol:
-
Source Material: Green plants rich in chlorophyll, such as alfalfa, spinach, or nettles, are harvested.[1]
-
Extraction: The plant material is crushed and then soaked in an organic solvent like acetone (B3395972) or ethanol to extract the chlorophyll.[1]
-
Purification: The crude extract is purified to remove other plant pigments and lipids.
-
Saponification: The purified chlorophyll is treated with sodium hydroxide (B78521) (NaOH). This chemical reaction cleaves the phytyl tail and methyl ester group, replacing them with sodium ions to form a water-soluble salt.[1]
-
Magnesium Addition: The solution is treated with a magnesium salt, such as magnesium phosphate, to ensure the central magnesium ion is retained and to form the final sodium this compound complex.[1]
Analysis of Molecular Interactions via Fluorescence Quenching
The interaction of this compound with biomolecules, such as proteins, can be effectively studied using fluorescence spectroscopy. A common method involves monitoring the quenching of intrinsic tryptophan and tyrosine fluorescence in a protein like bovine serum albumin (BSA) upon binding with chlorophyllin.[]
Caption: Experimental workflow for fluorescence quenching analysis.
Protocol:
-
Reagent Preparation: Prepare a buffered solution of bovine serum albumin (BSA) at a fixed concentration and a stock solution of sodium this compound (SMC).[]
-
Initial Measurement: Place the BSA solution in a fluorometer and measure its intrinsic fluorescence intensity (emission peak around 350 nm) using an excitation wavelength of 280 nm.[]
-
Titration: Add small, precise aliquots of the SMC stock solution to the BSA sample.
-
Quenching Measurement: After each addition of SMC, mix the solution and measure the new, lower fluorescence intensity.[]
-
Data Analysis: Plot the fluorescence quenching data (F₀/F vs. [SMC]) to determine the nature of the interaction and calculate binding constants. The steady decrease in fluorescence indicates a direct interaction between SMC and BSA.[]
Mechanism of Action in Photodynamic Therapy (PDT)
This compound is being investigated as a photosensitizer in photodynamic therapy (PDT) for applications such as antibacterial treatments.[] In PDT, a non-toxic photosensitizer is activated by light of a specific wavelength to produce reactive oxygen species (ROS), which are cytotoxic to target cells like bacteria or cancer cells.
Caption: Simplified mechanism of this compound in photodynamic therapy.
Mechanism:
-
Administration: The photosensitizer, sodium this compound (SMC), is introduced to the target area.
-
Light Activation: The area is illuminated with light of a specific wavelength that corresponds to an absorption band of the SMC.
-
Excitation: The SMC absorbs a photon, moving from its low-energy ground state to a higher-energy excited state.
-
Energy Transfer: The excited SMC transfers its excess energy to surrounding molecular oxygen (³O₂).
-
ROS Production: This energy transfer converts the oxygen into a highly reactive state known as singlet oxygen (¹O₂), a potent reactive oxygen species.
-
Cellular Damage: The singlet oxygen rapidly reacts with and oxidizes essential cellular components, including lipids in the cell membrane, proteins, and DNA, leading to irreversible damage.[]
-
Cell Death: The extensive oxidative damage induces cell death, effectively destroying the target cells.[]
References
- 1. Sodium this compound BP EP USP CAS 11006-34-1 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 2. Temperature-dependent low-frequency vibrational spectra of sodium this compound | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 4. tost.unise.org [tost.unise.org]
- 5. ulprospector.com [ulprospector.com]
- 6. Sodium this compound | 11006-34-1 - BuyersGuideChem [buyersguidechem.com]
- 7. Sodium this compound [meiherb.com]
- 8. Spectroscopic properties of Mg-chlorin, Mg-porphin and chlorophylls a, b, c1, c2, c3 and d studied by semi-empirical and ab initio MO/CI methods - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. Temperature-dependent low-frequency vibrational spectra of sodium this compound | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Technical Guide to the Electronic Absorption and Emission Spectra of Magnesium Chlorophyllin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the electronic absorption and emission spectral properties of magnesium chlorophyllin, a water-soluble derivative of chlorophyll (B73375). This document is intended for researchers, scientists, and professionals in drug development who are interested in the photophysical and photochemical characteristics of this molecule for applications such as photodynamic therapy, bioimaging, and as a photosensitizer.
Introduction to this compound
This compound is a semi-synthetic compound derived from chlorophyll, the primary photosynthetic pigment in plants. The structure consists of a porphyrin ring with a central magnesium ion. Unlike native chlorophyll, which is fat-soluble due to its phytyl tail, chlorophyllin is made water-soluble by the removal of this tail and the conversion of a methyl ester group to a carboxylic acid. This modification significantly alters its solubility and makes it suitable for various biological applications.
The electronic structure of the conjugated porphyrin ring is responsible for the characteristic absorption and emission of light in the visible region of the electromagnetic spectrum. Understanding these spectral properties is crucial for harnessing its potential in light-based technologies.
Electronic Absorption and Emission Spectra
The electronic spectra of chlorophylls (B1240455) and their derivatives are characterized by two main absorption bands: the Soret band (or B band) in the blue region of the spectrum and the Q bands in the red region.[1]
-
Soret Band (B band): This is a very intense absorption band typically found between 400 and 450 nm. It arises from the S0 → S2 electronic transition.
-
Q Bands: These are weaker absorption bands located in the red part of the visible spectrum, generally between 600 and 700 nm. They correspond to the S0 → S1 electronic transition and often exhibit vibrational fine structure.
Upon absorption of light, the molecule is promoted to an excited electronic state. It can then relax back to the ground state through several pathways, one of which is the emission of light, known as fluorescence. The fluorescence emission spectrum is typically a mirror image of the lowest energy Q-band absorption and is red-shifted (occurs at longer wavelengths) relative to the absorption.
Quantitative Spectroscopic Data
The following tables summarize the available quantitative data on the electronic absorption and emission spectra of chlorophyll derivatives. It is important to note that specific data for this compound is sparse in the literature; therefore, data for the closely related chlorophyll a and other chlorophyllin derivatives are included for comparison.
Table 1: Electronic Absorption Spectral Data
| Compound | Solvent | Soret Band (λ_max, nm) | Q Band (λ_max, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| Chlorophyll a | Methanol | ~430 | ~662 | Data not available |
| Chlorophyllin (derivative) | Not specified | 410, 429 | 535, 575, 615, 662 | Data not available |
| Sodium Copper Chlorophyllin | Aqueous Solution | 405 | 630 | Data not available |
Table 2: Fluorescence Emission Spectral Data
| Compound | Solvent | Excitation Wavelength (nm) | Emission Maximum (λ_max, nm) | Fluorescence Quantum Yield (Φ_f) |
| Chlorophyll a | Methanol | 417 | Data not available | 0.32 |
Note: The exact positions of absorption and emission maxima, as well as molar absorptivity and quantum yield, are highly dependent on the solvent, concentration, and aggregation state of the molecule.
Experimental Protocols
The following sections provide detailed methodologies for the determination of the electronic absorption and emission spectra of this compound.
Preparation of this compound Solution
Objective: To prepare a stock solution of this compound of a known concentration for spectroscopic analysis.
Materials:
-
This compound powder
-
Spectroscopic grade solvent (e.g., phosphate-buffered saline (PBS), ethanol, methanol, or dimethyl sulfoxide (B87167) (DMSO))
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Vortex mixer or sonicator
Procedure:
-
Accurately weigh a precise amount of this compound powder using an analytical balance.
-
Transfer the powder to a volumetric flask of an appropriate volume.
-
Add a small amount of the chosen solvent to dissolve the powder. Use a vortex mixer or sonicator to ensure complete dissolution.
-
Once dissolved, add the solvent to the mark on the volumetric flask.
-
Mix the solution thoroughly to ensure homogeneity.
-
Prepare a series of dilutions from the stock solution to be used for generating a calibration curve and for the spectroscopic measurements.
Measurement of the Electronic Absorption Spectrum
Objective: To obtain the UV-Vis absorption spectrum of this compound and determine its absorption maxima (λ_max) and molar absorptivity (ε).
Instrumentation:
-
Dual-beam UV-Vis spectrophotometer
Procedure:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the desired wavelength range for the scan (e.g., 350-800 nm).
-
Use a matched pair of quartz cuvettes (1 cm path length).
-
Fill both the reference and sample cuvettes with the chosen solvent to record a baseline.
-
Empty the sample cuvette and rinse it with the this compound solution to be measured.
-
Fill the sample cuvette with the this compound solution.
-
Place the cuvettes in the spectrophotometer and record the absorption spectrum.
-
Identify the wavelengths of maximum absorbance (λ_max) for the Soret and Q bands.
-
To determine the molar absorptivity (ε), measure the absorbance of a series of solutions with known concentrations at the λ_max.
-
Plot absorbance versus concentration. The slope of the resulting line, according to the Beer-Lambert law (A = εbc, where A is absorbance, b is the path length, and c is the concentration), will be the molar absorptivity.
Measurement of the Fluorescence Emission Spectrum
Objective: To obtain the fluorescence emission spectrum of this compound and determine its emission maximum and relative fluorescence quantum yield.
Instrumentation:
-
Fluorometer (spectrofluorometer)
Procedure:
-
Turn on the fluorometer and allow the lamp to stabilize.
-
Select an appropriate excitation wavelength, typically the λ_max of the Soret band or a prominent Q band absorption peak.
-
Set the emission wavelength range to be scanned (e.g., from the excitation wavelength + 10 nm to 800 nm).
-
Fill a fluorescence cuvette with the solvent to record a blank spectrum.
-
Rinse and fill the cuvette with a dilute solution of this compound (absorbance at the excitation wavelength should be less than 0.1 to avoid inner filter effects).
-
Record the fluorescence emission spectrum.
-
Identify the wavelength of maximum fluorescence emission.
-
The relative fluorescence quantum yield (Φ_f) can be determined by comparing the integrated fluorescence intensity of the this compound solution to that of a standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) or rhodamine 6G) under identical experimental conditions.
Experimental and Data Analysis Workflow
The following diagram illustrates the logical workflow for the characterization of the electronic absorption and emission spectra of this compound.
Caption: Experimental workflow for spectroscopic analysis.
Conclusion
This technical guide has provided a foundational understanding of the electronic absorption and emission spectra of this compound. The presented data, while drawing comparisons from related chlorophyll derivatives due to the limited availability of specific data for this compound, offers valuable insights for researchers. The detailed experimental protocols provide a clear and replicable methodology for obtaining high-quality spectroscopic data. This information is essential for the rational design and application of this compound in various scientific and therapeutic fields. Further research is encouraged to populate the spectroscopic database for this compound in a wider range of solvent environments to enhance its utility.
References
Methodological & Application
Application Notes and Protocols: Magnesium Chlorophyllin as a Photosensitizer in Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photodynamic therapy (PDT) is a non-invasive therapeutic strategy that utilizes a photosensitizer, light, and molecular oxygen to elicit a cytotoxic effect in target cells. Upon activation by light of a specific wavelength, the photosensitizer transfers energy to surrounding oxygen molecules, generating reactive oxygen species (ROS) that induce cell death through apoptosis and necrosis.[1][2] Magnesium chlorophyllin, a water-soluble derivative of chlorophyll, has emerged as a promising natural photosensitizer for PDT due to its favorable optical properties, biocompatibility, and low toxicity in the absence of light.[1][3] These application notes provide a comprehensive overview and detailed protocols for the use of this compound in PDT research.
Mechanism of Action
This compound-mediated PDT primarily induces cell death through the generation of intracellular ROS.[1] This process triggers a cascade of events leading to apoptosis, primarily through the mitochondrial pathway. Key mechanistic steps include:
-
ROS Production: Upon light activation, this compound generates ROS, which causes oxidative stress within the cell.[1]
-
Mitochondrial Dysfunction: The accumulation of ROS can lead to damage of mitochondrial membranes.[4]
-
Apoptosis Induction: This damage can trigger the release of cytochrome C from the mitochondria into the cytoplasm. Cytochrome C then activates a cascade of caspases, including caspase-9 and caspase-3, which are key executioners of apoptosis.[1][5] This process is also associated with the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[1][5]
-
Signaling Pathway Modulation: Studies have shown that chlorophyllin-assisted PDT can downregulate the phosphorylation of AKT1, a key protein in cell survival pathways.[1]
Data Presentation
Table 1: In Vitro Cytotoxicity of Chlorophyllin-Mediated PDT
| Cell Line | Photosensitizer Concentration (µg/mL) | Light Source | Light Dose (J/cm²) | Incubation Time (h) | Cell Viability (%) | Reference |
| HeLa | 4 | 405 nm laser | 48 | 24 | ~10% | [1] |
| T24 | 0.5 | 635 nm laser | 1 | 24 | 74.77% | [5] |
| T24 | 1 | 635 nm laser | 1 | 24 | 65.18% | [5] |
| T24 | 2 | 635 nm laser | 1 | 24 | 57.65% | [5] |
| T24 | 0.5 | 635 nm laser | 4 | 24 | 45.15% | [5] |
| T24 | 1 | 635 nm laser | 4 | 24 | 31.52% | [5] |
| T24 | 2 | 635 nm laser | 4 | 24 | 15.43% | [5] |
| 5637 | 0.5 | 635 nm laser | 1 | 24 | 56.65% | [5] |
| 5637 | 1 | 635 nm laser | 1 | 24 | 47.75% | [5] |
| 5637 | 2 | 635 nm laser | 1 | 24 | 25.26% | [5] |
| 5637 | 0.5 | 635 nm laser | 4 | 24 | 21.98% | [5] |
| 5637 | 1 | 635 nm laser | 4 | 24 | 10.54% | [5] |
| 5637 | 2 | 635 nm laser | 4 | 24 | 7.73% | [5] |
Table 2: Apoptosis Induction by Chlorophyllin-Mediated PDT
| Cell Line | Photosensitizer Concentration (µg/mL) | Light Dose (J/cm²) | Apoptosis Rate (%) | Reference |
| T24 | 0.5 | 4 | 12.83% | [5] |
| T24 | 1 | 4 | 14.60% | [5] |
| T24 | 2 | 4 | 31.50% | [5] |
| 5637 | 0.5 | 4 | 7.07% | [5] |
| 5637 | 1 | 4 | 12.67% | [5] |
| 5637 | 2 | 4 | 30.77% | [5] |
Experimental Protocols
Protocol 1: In Vitro Photodynamic Therapy
This protocol outlines the general procedure for treating adherent cancer cells with this compound-mediated PDT.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin solution
-
Phosphate-buffered saline (PBS)
-
96-well or other appropriate cell culture plates
-
Light source with a specific wavelength (e.g., 405 nm or 635 nm laser)[1][5]
-
Photometer for light dose measurement
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[1]
-
Photosensitizer Incubation: Prepare a stock solution of this compound in sterile PBS or culture medium. Dilute the stock solution to the desired final concentrations in the complete culture medium. Remove the existing medium from the cells and add the medium containing this compound. Incubate the cells for a predetermined period (e.g., 4 hours) in the dark at 37°C and 5% CO₂.[1]
-
Washing: After incubation, remove the medium containing the photosensitizer and wash the cells twice with PBS to remove any unbound this compound.[1]
-
Light Irradiation: Add fresh, photosensitizer-free medium to the cells. Irradiate the cells with a light source at the appropriate wavelength and a predetermined light dose. The light dose (fluence) is calculated as the product of the power density (mW/cm²) and the exposure time (s).[1] Ensure consistent light delivery across all wells.[6][7]
-
Post-Irradiation Incubation: Following irradiation, return the cells to the incubator for a specified period (e.g., 24 hours) before proceeding with downstream assays.
Protocol 2: Cell Viability Assessment (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Perform in vitro PDT as described in Protocol 1.
-
After the post-irradiation incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control group.
Protocol 3: Intracellular ROS Detection (DCFH-DA Assay)
This protocol detects the generation of intracellular ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
Materials:
-
DCFH-DA solution
-
Fluorescence microscope or plate reader
Procedure:
-
Perform in vitro PDT as described in Protocol 1, typically in a 24-well plate or a plate suitable for microscopy.
-
After irradiation, wash the cells with PBS.
-
Add DCFH-DA solution (e.g., 40 µM in serum-free medium) to each well and incubate for 30 minutes in the dark at 37°C.[1]
-
Wash the cells twice with PBS to remove excess probe.
-
Immediately visualize the fluorescence using a fluorescence microscope with the appropriate filter set (excitation/emission ~485/530 nm). The intensity of the green fluorescence is proportional to the amount of intracellular ROS.
Protocol 4: Apoptosis Assessment (Annexin V/PI Staining)
This protocol distinguishes between viable, apoptotic, and necrotic cells using Annexin V-FITC and propidium (B1200493) iodide (PI) staining followed by flow cytometry.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Perform in vitro PDT as described in Protocol 1.
-
After the post-irradiation incubation period, collect both adherent and floating cells.
-
Wash the cells with cold PBS and resuspend them in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Visualizations
Signaling Pathway
References
- 1. Anti-Cancer Effect of Chlorophyllin-Assisted Photodynamic Therapy to Induce Apoptosis through Oxidative Stress on Human Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Cancer Effect of Chlorophyllin-Assisted Photodynamic Therapy to Induce Apoptosis through Oxidative Stress on Human Cervical Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chlorin A-mediated photodynamic therapy induced apoptosis in human cholangiocarcinoma cells via impaired autophagy flux - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chlorophyllin e6-mediated photodynamic therapy inhibits proliferation and induces apoptosis in human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. profiles.wustl.edu [profiles.wustl.edu]
- 7. Light Sources and Dosimetry Techniques for Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
"experimental protocols for magnesium chlorophyllin-mediated photodynamic inactivation"
Application Notes: Magnesium Chlorophyllin-Mediated Photodynamic Inactivation
Introduction
Photodynamic Inactivation (PDI) is an emerging non-thermal sterilization and therapeutic technology that utilizes a non-toxic photosensitizer (PS), a specific wavelength of light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS).[1][2][3] this compound (Mg-Chl), a water-soluble derivative of natural chlorophyll, has garnered significant attention as a promising photosensitizer due to its excellent biocompatibility, biodegradability, and efficiency.[4][5] The central magnesium ion in its porphyrin-like structure is critical for absorbing light energy, which initiates the photodynamic cascade.[6] These application notes provide an overview of the mechanisms, applications, and detailed experimental protocols for researchers and drug development professionals working with Mg-Chl-mediated PDI.
Mechanism of Action
The photodynamic process is initiated when the this compound molecule absorbs light energy, transitioning from its ground state to an excited singlet state. It can then undergo intersystem crossing to a longer-lived excited triplet state. This triplet-state photosensitizer can react with molecular oxygen via two primary pathways:
-
Type I Reaction: The PS reacts directly with a substrate, like the cell membrane or a molecule, to produce radical ions which then react with oxygen to produce ROS such as superoxide (B77818) anions, hydroxyl radicals, and hydrogen peroxide.[7][8]
-
Type II Reaction: The excited PS transfers its energy directly to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[8][9]
These ROS, particularly singlet oxygen, are powerful oxidizing agents that cause indiscriminate damage to essential cellular components, including lipids, proteins, and nucleic acids, leading to cell death.[1][10][11] In eukaryotic cells, this damage can trigger programmed cell death pathways like apoptosis and autophagy.[7][12][13] A key advantage of PDI is that the broad-spectrum, multi-targeted nature of ROS damage minimizes the risk of microorganisms developing resistance.[3][10]
Applications
Mg-Chl-mediated PDI has demonstrated broad-spectrum efficacy against a variety of targets:
-
Antimicrobial Inactivation: It is highly effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.[1][10][11] While Gram-negative bacteria are generally less susceptible due to their outer membrane, efficacy can be enhanced with permeabilizing agents.[4][10] PDI with Mg-Chl has also proven effective for inactivating fungi, including the multidrug-resistant Candidozyma auris.[14] Its utility extends to food safety, where it has been used to decontaminate produce like lettuce without adversely affecting quality.[1][2]
-
Cancer Therapy: As a photodynamic therapy (PDT) agent, chlorophyllin localizes in the mitochondria and lysosomes of cancer cells.[7][12] Upon photoactivation, it induces cell death through apoptosis and autophagy, showing potential in treating various cancers.[13][15]
-
Pest and Parasite Control: Studies have shown the molluscicidal activity of Mg-Chl against snails like Bulinus truncatus, which are intermediate hosts for parasites causing schistosomiasis.[5] It has also been investigated for controlling insect pests.[16][17]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on Mg-Chl-mediated PDI, providing a comparative overview of experimental conditions and outcomes.
Table 1: In Vitro Antimicrobial Photodynamic Inactivation
| Target Organism | Mg-Chl Conc. (µM) | Light Source | Wavelength (nm) | Radiant Exposure (J/cm²) | Outcome (Log₁₀ Reduction) | Reference(s) |
|---|---|---|---|---|---|---|
| Staphylococcus aureus | 5.0 | Blue LED | 455-460 | 1.14 | ~8 | [1][2] |
| Staphylococcus aureus (on lettuce) | 100 | Blue LED | - | 6.84 | 8.31 | [1][2] |
| Bacillus subtilis | ~1.4 (1 mg/L) | Red Light | - | 0.054 | >5 | [10][11] |
| Candidozyma auris | 50 | Blue Light | 395 | 7.5 | 7 | [14] |
| Candidozyma auris | 50 | Red Light | 600-700 | 30 | 7 | [14] |
| Candidozyma auris (Biofilm) | 50 | Red Light | 600-700 | 100 | >3 (99.9%) |[14] |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments in Mg-Chl-mediated PDI.
Protocol 1: In Vitro Photodynamic Inactivation of Bacteria
This protocol is adapted for Gram-positive bacteria like Staphylococcus aureus.
1. Materials:
-
Sodium this compound (SMC) stock solution (e.g., 1 mM in sterile PBS).
-
Bacterial strain (e.g., S. aureus ATCC 25923).
-
Tryptic Soy Broth (TSB) and Tryptic Soy Agar (TSA).
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
96-well microplates.
-
Calibrated light source (e.g., Blue LED array, 455-460 nm).
-
Spectrophotometer and Radiometer.
2. Method:
-
Culture Preparation: Inoculate S. aureus in TSB and incubate overnight at 37°C. Dilute the overnight culture in fresh TSB and grow to the mid-logarithmic phase (approx. OD₆₀₀ = 0.5).
-
Cell Preparation: Harvest the bacterial cells by centrifugation (e.g., 5000 x g, 10 min). Wash the pellet twice with sterile PBS and resuspend in PBS to a final concentration of ~10⁸ CFU/mL.
-
Photosensitizer Incubation:
-
Add 100 µL of the bacterial suspension to the wells of a 96-well plate.
-
Add SMC stock solution to achieve the desired final concentrations (e.g., 0, 1, 5, 10 µM).
-
Incubate the plate in the dark for a set period (e.g., 10-30 minutes) at room temperature. This is the "drug-to-light interval".[14]
-
-
Illumination:
-
Expose the designated wells to the light source. The radiant exposure can be controlled by adjusting the power density (mW/cm²) and illumination time. For example, to achieve 1.14 J/cm², illuminate for 10 minutes.[1][2]
-
Include necessary controls:
-
Dark Toxicity: Cells + SMC, no light.
-
Light Toxicity: Cells only + light.
-
Negative Control: Cells only, no SMC, no light.
-
-
-
Viability Assessment: Immediately after illumination, perform serial dilutions (10-fold) of the samples from each well in sterile PBS. Plate 100 µL of appropriate dilutions onto TSA plates. Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: Count the colonies on the plates to determine the number of Colony Forming Units per milliliter (CFU/mL). Calculate the log₁₀ reduction in viability compared to the negative control.
Protocol 2: Assessment of Cellular Damage
This protocol outlines methods to evaluate the mechanisms of PDI-induced cell death.
1. Membrane Integrity Assay:
-
Principle: Use fluorescent dyes like Propidium Iodide (PI) and SYTO 9. PI only enters cells with compromised membranes (staining them red), while SYTO 9 stains all cells (green).
-
Method:
-
Perform the PDI treatment as described in Protocol 1.
-
After illumination, add the dye mixture (e.g., from a LIVE/DEAD™ BacLight™ kit) to the cell suspensions according to the manufacturer's instructions.
-
Incubate in the dark for 15 minutes.
-
Analyze the samples using fluorescence microscopy or a flow cytometer to quantify the ratio of live (green) to dead (red) cells. An increase in red fluorescence indicates membrane disruption.[1]
-
2. DNA Damage Assay:
-
Principle: Evaluate DNA integrity through gel electrophoresis.
-
Method:
-
After PDI treatment, extract genomic DNA from the bacterial cells using a standard DNA extraction kit.
-
Quantify the extracted DNA using a spectrophotometer.
-
Run equal amounts of DNA from each treatment group on a 1% agarose (B213101) gel.
-
Visualize the DNA bands under UV light. Smearing or fragmentation of DNA from the PDI-treated group compared to the distinct band of the control group indicates DNA damage.[1][2]
-
3. Protein Damage Assay:
-
Principle: Analyze changes in the total protein profile using SDS-PAGE.
-
Method:
-
Following PDI treatment, lyse the bacterial cells to release total proteins.
-
Measure the protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein from each sample on a 12% SDS-PAGE gel.
-
Stain the gel with Coomassie Brilliant Blue.
-
Compare the protein band patterns. Disappearance or fading of specific bands in the PDI-treated lanes suggests protein degradation or cross-linking.[1][2]
-
Protocol 3: In Vitro Photodynamic Therapy against Cancer Cells
This protocol is a general guideline for assessing the efficacy of Mg-Chl PDI on a human cancer cell line (e.g., HeLa cervical cancer cells).[13]
1. Materials:
-
HeLa cells (or other chosen cancer cell line).
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
Chlorophyllin stock solution (e.g., 1 mg/mL in sterile water).
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
96-well cell culture plates.
-
Laser or LED light source (e.g., 660 nm).[18]
2. Method:
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of ~1 x 10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Photosensitizer Incubation:
-
Remove the old medium and replace it with a fresh medium containing various concentrations of chlorophyllin (e.g., 0, 2, 4, 8 µg/mL).[13]
-
Incubate the cells in the dark for a predetermined time (e.g., 1-4 hours) to allow for cellular uptake of the photosensitizer.
-
-
Illumination:
-
Wash the cells with PBS to remove extracellular chlorophyllin.
-
Add fresh culture medium to each well.
-
Irradiate the designated wells with the light source at a specific energy dose.
-
Maintain appropriate dark toxicity and light toxicity controls.
-
-
Post-Treatment Incubation: Return the plate to the incubator for 24 hours to allow for the progression of cell death.
-
MTT Viability Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot viability against chlorophyllin concentration to determine the IC₅₀ (the concentration required to inhibit 50% of cell growth).
References
- 1. Photodynamic inactivation of planktonic Staphylococcus aureus by sodium this compound and its effect on the storage quality of lettuce - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Photodynamic Inactivation of Microorganisms Using Semisynthetic Chlorophyll a Derivatives as Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. longdom.org [longdom.org]
- 7. Some Natural Photosensitizers and Their Medicinal Properties for Use in Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms in photodynamic therapy: part one—-photosensitizers, photochemistry and cellular localization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro degradation, photo-dynamic and thermal antibacterial activities of Cu-bearing chlorophyllin-induced Ca–P coating on magnesium alloy AZ31 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Chlorophyllin-Mediated Photodynamic Inactivation: Dosage and Time Dependency in the Inhibition of Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Anti-Cancer Effect of Chlorophyllin-Assisted Photodynamic Therapy to Induce Apoptosis through Oxidative Stress on Human Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chlorophyllin-based Photodynamic Inactivation against Candidozyma auris planktonic cells and dynamic biofilm [pubmed.ncbi.nlm.nih.gov]
- 15. Role of Photoactive Phytocompounds in Photodynamic Therapy of Cancer [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Cancer Photodynamic Therapy Enabled by Water-Soluble Chlorophyll Protein - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Magnesium Chlorophyllin Using High-Performance Liquid Chromatography (HPLC)
Introduction
Chlorophyllin is a semi-synthetic mixture of water-soluble salts derived from chlorophyll (B73375). In its natural state, chlorophyll contains a magnesium ion at the center of its porphyrin ring structure.[1][2] The quantification of magnesium chlorophyllin is crucial in various fields, including the food industry, where it is used as a natural green colorant, and in pharmaceutical and nutraceutical research for its potential health benefits. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for the separation, identification, and quantification of chlorophyll and its derivatives from complex matrices.[3][4] This application note details a standard HPLC method for the quantitative analysis of this compound.
Instrumentation and Reagents
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm)
-
-
Chromatographic Column:
-
Reagents and Solvents:
Experimental Protocols
1. Standard Solution Preparation
-
Stock Standard Solution (e.g., 1000 mg/L): Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent, such as a methanol/acetone mixture, in a volumetric flask to achieve the desired concentration. Store this solution in the dark and at a low temperature to prevent degradation.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase. A typical concentration range for the calibration curve is 5-50 mg/L.[5]
2. Sample Preparation
The goal of sample preparation is to extract the this compound from the sample matrix and remove any interfering substances. The following is a general protocol that can be adapted based on the sample type.
-
Solid Samples (e.g., plant material, food products):
-
Homogenize a representative portion of the sample. For plant leaves, grinding in liquid nitrogen can be effective.[5]
-
Weigh an accurate amount of the homogenized sample into a centrifuge tube.
-
Add a suitable extraction solvent (e.g., methanol, acetone, or a mixture thereof).[5] Vortex the mixture thoroughly for several minutes.
-
Centrifuge the mixture to pellet the solid material.
-
Collect the supernatant. Repeat the extraction process on the pellet to ensure complete recovery of the analyte.
-
Pool the supernatants and evaporate the solvent under a gentle stream of nitrogen if concentration is needed.
-
Reconstitute the dried extract in a known volume of the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.[8]
-
-
Liquid Samples (e.g., beverages):
-
Depending on the complexity of the matrix, a liquid-liquid extraction may be necessary. For simpler aqueous samples, direct filtration may be sufficient.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.[8]
-
3. HPLC Method and Parameters
The following parameters have been shown to be effective for the separation of chlorophylls.[5]
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol:Acetone (80:20, v/v)
-
Flow Rate: 1.0 mL/min[5]
-
Column Temperature: 25°C[5]
-
Detector Wavelength: 665 nm for highest specificity to chlorophylls, or 405-430 nm for general detection.[5][9]
-
Run Time: Adjust as necessary to allow for the elution of all components of interest. A 20-minute run time is often sufficient.[9][10]
4. Quantification
Create a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve. The linearity of the method should be confirmed by a correlation coefficient (r²) value greater than 0.999.[5]
Data Presentation
The following table summarizes typical quantitative data for the HPLC analysis of chlorophylls, which are this compound complexes.
| Parameter | Value | Reference |
| Linearity Range | 5 - 50 mg/L | [5] |
| Correlation Coefficient (r²) | > 0.9996 | [5] |
| Limit of Detection (LOD) | 0.40 - 1.09 mg/L | [5] |
| Limit of Quantification (LOQ) | 1.22 - 3.31 mg/L | [5] |
| Recovery | 91.92% - 111.11% | [5] |
| Relative Standard Deviation (RSD) | < 8.10% | [5] |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Logical diagram of the HPLC system components.
Caption: Simplified structure of chlorophyll with central magnesium.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Analysis of Chlorophylls/Chlorophyllins in Food Products Using HPLC and HPLC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Magnesium Isotopic Composition of Plant Chlorophylls Based on HPLC and MC-ICP-MS [ykcs.ac.cn]
- 6. Magnesium isotope analysis of different chlorophyll forms in marine phytoplankton using multi-collector ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. nacalai.com [nacalai.com]
- 9. Analysis of Chlorophylls/Chlorophyllins in Food Products Using HPLC and HPLC-MS Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
Application Notes and Protocols: Stability of Magnesium Chlorophyllin as a Natural Food Colorant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium chlorophyllin, a water-soluble derivative of chlorophyll (B73375), is gaining significant interest as a natural green colorant in the food, beverage, and pharmaceutical industries. Its vibrant green hue offers a "clean-label" alternative to synthetic dyes. However, the inherent instability of the chlorophyll molecule, particularly the central magnesium ion, presents challenges during processing and storage.[1][2] This document provides detailed application notes and experimental protocols for assessing the stability of this compound, enabling researchers and developers to optimize its use and ensure product quality.
The primary degradation pathway of this compound involves the displacement of the central magnesium ion by two hydrogen ions, a process known as pheophytinization.[1][3] This conversion results in a significant color shift from a bright, vibrant green to an undesirable olive-brown. The rate of this degradation is influenced by several factors, including heat, light, pH, and the presence of oxygen.[1]
Key Factors Influencing Stability
-
pH: this compound is most stable in neutral to alkaline conditions (pH 7.0 and above). In acidic environments (pH below 7.0), the pheophytinization process is accelerated, leading to rapid color loss.[1]
-
Heat: Elevated temperatures, commonly encountered during food processing methods like pasteurization, can significantly increase the rate of degradation.[4] Thermal degradation typically follows first-order kinetics.[3]
-
Light: Exposure to light, especially in the UV and visible spectrum, can induce photo-oxidative degradation of the chlorophyllin molecule, causing fading and color changes.[4][5]
-
Oxygen: The presence of oxygen can contribute to oxidative breakdown of the pigment, further compromising its color stability.
Data Presentation: Quantitative Stability Data
The stability of chlorophyll and its derivatives can be quantified by measuring the degradation kinetics and color changes over time under various stress conditions.
Table 1: Thermal Degradation Kinetics of Chlorophylls
| Food Matrix | Temperature Range (°C) | Kinetic Model | Activation Energy (Ea) (kcal/mol) | Key Findings |
| Spinach Puree | 100 - 145 | First-Order | 15.0 - 22.8 | Chlorophyll a degrades faster than chlorophyll b. Chlorophyllides are less stable than chlorophylls.[3] |
| Broccoli Juice | > 60 | First-Order | ~16.0 - 17.0 | Degradation of chlorophyll a to pheophytin a is more rapid than that of chlorophyll b. |
| Spinach | Not specified | Not specified | 11.1 - 14.3 (during storage) | Aseptic processing at 142°C for 5.3 seconds retained 68% of total chlorophyll. |
Table 2: Impact of Processing on Chlorophyll Content in Spinach
| Processing Method | Total Chlorophyll Degradation (%) |
| Thawing (frozen spinach) | ~35 |
| Chopping (fresh spinach) | ~35 |
| Boiling | ~50 |
| Steaming | ~50 |
Data compiled from studies on chlorophyll in vegetable matrices, which is indicative of the stability of this compound.[6][7]
Table 3: CIELAB Color Parameters and Their Interpretation in Chlorophyll Degradation
| CIELAB Parameter | Description | Change During Degradation | Interpretation |
| L | Lightness (0 = black, 100 = white) | Decreases | Darkening of the color. |
| a | Red-Green Axis (-a* = green, +a* = red) | Increases (becomes less negative) | Loss of greenness. |
| b | Yellow-Blue Axis (-b = blue, +b* = yellow) | Increases | Shift towards a more yellow/brown hue. |
| ΔE*ab | Total Color Difference | Increases | Overall perceptible change in color. |
Experimental Protocols
Protocol 1: Thermal Stability Assessment
Objective: To determine the thermal degradation kinetics of this compound in an aqueous solution.
Materials:
-
This compound powder
-
Buffered solutions (pH 3.0, 5.0, 7.0, and 9.0)
-
Water bath or heating block with precise temperature control
-
Spectrophotometer or colorimeter
-
HPLC system (for detailed degradation product analysis)
-
Volumetric flasks and pipettes
-
Amber glass vials
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 100 ppm) in deionized water.
-
Dilute the stock solution in each of the buffered solutions to a final concentration suitable for spectrophotometric analysis (e.g., 10 ppm).
-
-
Thermal Treatment:
-
Pipette equal volumes of the prepared solutions into amber glass vials and seal them.
-
Place the vials in a pre-heated water bath at various temperatures (e.g., 60°C, 70°C, 80°C, 90°C).[4]
-
At predetermined time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), remove a vial from each temperature and immediately cool it in an ice bath to stop the reaction.
-
-
Analysis:
-
Spectrophotometric Analysis: Measure the absorbance of each sample at the wavelength of maximum absorption (λmax) for this compound (around 405 nm and 655 nm).
-
Colorimetric Analysis: Measure the L, a, and b* values of each sample using a calibrated colorimeter.
-
HPLC Analysis (Optional): Inject the samples into an HPLC system to quantify the remaining this compound and identify degradation products like pheophytin.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.
-
Detection: Diode array detector (DAD) or UV-Vis detector set at the λmax of the compounds of interest.
-
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point.
-
Plot the natural logarithm of the concentration (or absorbance) versus time to determine the first-order degradation rate constant (k).
-
Use the Arrhenius equation to calculate the activation energy (Ea) from the rate constants obtained at different temperatures.
-
Calculate the total color difference (ΔE*ab) for each sample compared to the initial sample.
-
Protocol 2: Photostability Assessment (Adapted from ICH Q1B Guidelines)
Objective: To evaluate the stability of this compound when exposed to light.
Materials:
-
This compound solution (prepared as in Protocol 1)
-
Photostability chamber equipped with a light source capable of emitting both visible and UVA radiation (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps).[5][8]
-
Calibrated radiometer/lux meter.
-
Transparent and light-impermeable (e.g., wrapped in aluminum foil) containers.
-
Spectrophotometer or colorimeter.
Methodology:
-
Sample Preparation:
-
Place the this compound solution in both transparent and light-impermeable containers (dark control).
-
-
Light Exposure:
-
Place the samples in the photostability chamber.
-
Expose the samples to a minimum overall illumination of 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8]
-
Maintain a constant temperature inside the chamber to avoid confounding thermal degradation effects.[5]
-
-
Sampling and Analysis:
-
At specified time intervals, withdraw samples from both the exposed and dark control containers.
-
Analyze the samples for changes in absorbance (spectrophotometry), color (colorimetry), and pigment concentration (HPLC) as described in Protocol 1.
-
-
Data Analysis:
-
Compare the degradation of the light-exposed samples to the dark control samples to isolate the effect of light.
-
Quantify the changes in color and pigment concentration as a function of light exposure.
-
Visualization of Key Processes
Caption: Degradation pathway of this compound.
Caption: Workflow for a typical stability study.
Strategies for Improving Stability
To mitigate the degradation of this compound, several strategies can be employed:
-
pH Control: Maintaining a neutral to slightly alkaline pH in the food or beverage matrix is crucial for preserving the green color.
-
Encapsulation: Microencapsulation techniques, such as spray drying or complex coacervation, can create a protective barrier around the chlorophyllin molecules, shielding them from adverse environmental factors like oxygen and light.
-
Use of Antioxidants: The addition of antioxidants can help to quench free radicals and inhibit photo-oxidative degradation pathways.
-
Opaque Packaging: For light-sensitive applications, using packaging materials that block UV and visible light is an effective way to enhance shelf-life stability.[4]
By understanding the degradation pathways and employing systematic stability testing protocols, researchers and product developers can effectively harness the potential of this compound as a natural and appealing green food colorant.
References
- 1. tost.unise.org [tost.unise.org]
- 2. Analysis of Chlorophylls/Chlorophyllins in Food Products Using HPLC and HPLC-MS Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. learn.ddwcolor.com [learn.ddwcolor.com]
- 5. bmtusa.com [bmtusa.com]
- 6. researchportal.lih.lu [researchportal.lih.lu]
- 7. publicationslist.org.s3.amazonaws.com [publicationslist.org.s3.amazonaws.com]
- 8. ema.europa.eu [ema.europa.eu]
Application of Magnesium Chlorophyllin in Artificial Photosynthesis Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium chlorophyllin, a water-soluble derivative of chlorophyll (B73375), has emerged as a promising photosensitizer in the field of artificial photosynthesis. Its structural similarity to natural chlorophyll, the primary pigment in photosynthesis, allows it to efficiently absorb light energy and initiate the complex chemical reactions required for converting solar energy into chemical fuels. This document provides detailed application notes and experimental protocols for the utilization of this compound in artificial photosynthesis systems, with a focus on carbon dioxide (CO₂) reduction and water splitting.
The central magnesium ion in the chlorophyllin macrocycle plays a crucial role in its photosynthetic activity. It modulates the electronic properties of the molecule, facilitating efficient light absorption and the generation of excited states necessary for driving catalytic reactions. Nature's selection of magnesium in chlorophyll is not coincidental; it is key to the high efficiency of energy transfer observed in natural photosynthesis. In artificial systems, researchers aim to harness these properties to create sustainable and environmentally friendly fuel sources.
Application Notes
Photosensitizer for CO₂ Reduction
This compound and its synthetic analogues, magnesium porphyrins, can act as effective photosensitizers for the photocatalytic reduction of CO₂ into valuable chemical products such as carbon monoxide (CO), formic acid (HCOOH), and methane (B114726) (CH₄). The process is initiated by the absorption of light by the this compound molecule, which then transfers an electron to a catalyst, initiating the CO₂ reduction cascade.
-
Advantages:
-
Broad Visible Light Absorption: Mimicking natural chlorophyll, this compound exhibits strong absorption in the visible spectrum, allowing for efficient utilization of solar energy.
-
Abundant and Low-Cost: As a derivative of a naturally abundant pigment, it offers a cost-effective alternative to expensive noble metal-based photosensitizers.
-
Biomimetic Approach: Its use represents a bio-inspired strategy for artificial photosynthesis, leveraging evolutionary-optimized molecular structures.
-
Component in Water Splitting Systems
This compound can also be employed in artificial systems for photocatalytic water splitting, the process of converting water into hydrogen (H₂) and oxygen (O₂). In such systems, the photo-excited this compound provides the necessary energy to drive the oxidation of water and the reduction of protons to produce hydrogen fuel.
-
Key Considerations:
-
Co-catalyst Requirement: Efficient water splitting typically requires the use of a co-catalyst in conjunction with the this compound photosensitizer to facilitate the multi-electron transfer reactions.
-
System Stability: The long-term stability of this compound under oxidative conditions is a critical factor that needs to be considered in the design of water-splitting systems.
-
Quantitative Data Summary
The following tables provide a structured format for presenting quantitative data from experiments utilizing this compound in artificial photosynthesis.
| Parameter | Value | Units | Conditions | Reference |
| CO₂ Reduction | ||||
| CO Product Rate | mmol g⁻¹ h⁻¹ | Catalyst: [Specify], Light Source: [Specify], T= [Specify] K, P(CO₂)= [Specify] atm | ||
| HCOOH Product Rate | mmol g⁻¹ h⁻¹ | Catalyst: [Specify], Light Source: [Specify], T= [Specify] K, P(CO₂)= [Specify] atm | ||
| Quantum Yield (CO) | % | λ = [Specify] nm, Catalyst: [Specify] | ||
| Turnover Number (TON) | Reaction Time: [Specify] h, Catalyst: [Specify] | |||
| Water Splitting | ||||
| H₂ Evolution Rate | µmol h⁻¹ | Sacrificial Agent: [Specify], Co-catalyst: [Specify], Light Source: [Specify] | ||
| Apparent Quantum Yield | % | λ = [Specify] nm, Co-catalyst: [Specify] | ||
| Turnover Frequency (TOF) | h⁻¹ | Co-catalyst: [Specify] |
Experimental Protocols
Protocol 1: Photocatalytic CO₂ Reduction using a this compound-Based System
This protocol describes a general procedure for evaluating the photocatalytic activity of this compound for CO₂ reduction.
-
Catalyst Preparation (Example: Impregnation on a Support):
-
Prepare a solution of this compound in a suitable solvent (e.g., water or ethanol).
-
Add a high-surface-area support material (e.g., TiO₂, g-C₃N₄) to the solution.
-
Stir the suspension for 24 hours at room temperature to ensure uniform impregnation.
-
Remove the solvent by rotary evaporation.
-
Dry the resulting powder in a vacuum oven at 60°C for 12 hours.
-
-
Photocatalytic Reactor Setup:
-
Place a known amount of the prepared photocatalyst in a gas-tight photoreactor with a quartz window.
-
Add a specific volume of a solvent (e.g., acetonitrile) and a sacrificial electron donor (e.g., triethanolamine).
-
Seal the reactor and purge with high-purity CO₂ for at least 30 minutes to ensure a CO₂-saturated atmosphere.
-
Pressurize the reactor to the desired CO₂ pressure.
-
-
Photocatalytic Reaction:
-
Place the photoreactor in a temperature-controlled water bath.
-
Irradiate the reactor with a light source (e.g., a solar simulator or a specific wavelength LED) while stirring the reaction mixture.
-
Periodically collect gas and liquid samples from the reactor using gas-tight syringes.
-
-
Product Analysis:
-
Gaseous Products (CO, H₂, CH₄): Analyze the collected gas samples using a gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) and/or a flame ionization detector (FID) with a methanizer.
-
Liquid Products (HCOOH): Analyze the collected liquid samples using high-performance liquid chromatography (HPLC) with a suitable column and detector.
-
Protocol 2: Synthesis of Artificial Chlorophyll-like Magnesium-Nitrogen-Doped Carbon (Mg-NC)
This protocol is adapted from the synthesis of similar materials for CO₂ capture and conversion.
-
Precursor Solution Preparation:
-
Dissolve 3-aminophenol, hexamethylenetetramine, and magnesium nitrate (B79036) hexahydrate (Mg(NO₃)₂·6H₂O) in deionized water at room temperature.
-
In a separate beaker, dissolve Pluronic F127 in deionized water.
-
Slowly add the Pluronic F127 solution to the first solution with continuous stirring.
-
Stir the resulting mixture for 30 minutes to obtain a homogeneous solution.
-
-
Hydrothermal Synthesis:
-
Transfer the homogeneous solution to a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave at 130°C for 24 hours.
-
After cooling to room temperature, collect the solid product by filtration and wash with deionized water and ethanol.
-
Dry the product at 60°C overnight.
-
-
Carbonization:
-
Place the dried product in a tube furnace.
-
Heat the sample to 800°C under a nitrogen atmosphere at a heating rate of 5°C/min.
-
Hold the temperature at 800°C for 2 hours.
-
Cool the furnace naturally to room temperature to obtain the final Mg-NC material.
-
Visualizations
Caption: Experimental workflow for photocatalytic CO₂ reduction.
Application Note: A Detailed Protocol for the Determination of Magnesium Chlorophyllin's Fluorescence Quantum Yield
Audience: Researchers, scientists, and drug development professionals.
Introduction
The fluorescence quantum yield (Φf or QY) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted as fluorescence to the number of photons absorbed by a fluorophore.[1][2][3] A high quantum yield is often a desirable characteristic for fluorescent probes and photosensitizers used in various research and therapeutic applications, including photodynamic therapy (PDT). Magnesium chlorophyllin, a water-soluble derivative of chlorophyll, is a potent photosensitizer whose efficiency is directly related to its photophysical properties, including its fluorescence quantum yield.[] This document provides a detailed protocol for measuring the fluorescence quantum yield of this compound using the comparative method, which is the most common and reliable approach.[5][6]
Principle of the Method
The comparative method, also known as the relative method, determines the quantum yield of a test sample (X) by comparing its fluorescence intensity to that of a standard substance (ST) with a known and well-characterized quantum yield.[5][7] The method relies on the principle that if the standard and test samples have identical absorbance at the same excitation wavelength in the same solvent, they absorb the same number of photons.[6] Therefore, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.
In practice, to account for differences in solvent and absorbance, a more robust approach is used. This involves measuring the absorbance and fluorescence of a series of dilute solutions for both the test sample and the standard.[5][6] The integrated fluorescence intensity is then plotted against absorbance. The resulting gradient (slope) of this plot is proportional to the quantum yield.[2][5] The quantum yield of the unknown sample (Φx) can then be calculated using the following equation:
Where:
-
Φ is the fluorescence quantum yield.
-
Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.
-
η is the refractive index of the solvent.
-
The subscripts x and st denote the test sample and the standard, respectively.[2][5]
I. Instrumentation and Materials
Instrumentation
-
UV-Vis Spectrophotometer: For accurate absorbance measurements.
-
Spectrofluorometer: Equipped with a monochromatic excitation source and a detector to record emission spectra. The instrument must be capable of producing spectrally corrected data.[7]
-
Quartz Cuvettes: 10 mm path length cuvettes for both absorbance and fluorescence measurements.[5][6]
Materials
-
This compound (Test Sample)
-
Quantum Yield Standard (e.g., Quinine Sulfate, Rhodamine B). The choice of standard is critical; its absorption spectrum should overlap with that of the test sample.[8]
-
High-purity solvents (e.g., deionized water, ethanol, sulfuric acid). The solvent must be transparent at the excitation and emission wavelengths.
Table 1: Common Quantum Yield Standards and Solvent Properties
| Standard Substance | Solvent | Excitation λ (nm) | Emission λ Range (nm) | Known Quantum Yield (Φst) | Refractive Index (η) |
| Quinine Sulfate | 0.5 M H₂SO₄ | 350 | 400 - 600 | 0.54 | 1.34 |
| Rhodamine 6G | Ethanol | 488 | 500 - 650 | 0.95 | 1.36 |
| Fluorescein | 0.1 M NaOH | 490 | 500 - 600 | 0.92 | 1.33 |
Note: The quantum yield of standards can be sensitive to solvent and temperature. Always refer to literature values for the specific conditions used.
II. Experimental Protocol
This protocol details the relative method for determining the fluorescence quantum yield.
Step 1: Selection of Excitation Wavelength and Standard
-
Record the absorption spectra of both this compound and the chosen standard (e.g., Quinine Sulfate).
-
Identify an excitation wavelength at which both the sample and the standard exhibit significant absorbance, preferably in a region where the standard's quantum yield is well-documented.
-
Ensure the chosen standard's absorption and emission spectra have some overlap with the this compound spectra.[8]
Step 2: Preparation of Stock and Working Solutions
-
Prepare a concentrated stock solution of both the this compound and the standard in the chosen solvent.
-
From the stock solutions, prepare a series of at least five dilutions for both the standard and the test sample.
-
The concentrations should be chosen such that the absorbance at the selected excitation wavelength is within the range of 0.01 to 0.1.[5][6] This is crucial to minimize inner filter effects, where re-absorption of emitted fluorescence can lead to inaccurate results.[8]
Step 3: Absorbance Measurements
-
Set the UV-Vis spectrophotometer to the chosen excitation wavelength.
-
Use the pure solvent as a blank to zero the instrument.
-
Measure and record the absorbance of each of the prepared solutions (both standard and test sample) at the excitation wavelength.
Step 4: Fluorescence Measurements
-
Configure the spectrofluorometer. Set the excitation wavelength determined in Step 1. Set the emission slit width as narrow as possible to ensure good spectral resolution, and adjust the excitation slit to achieve a sufficient signal-to-noise ratio.[8]
-
Use identical instrument settings (e.g., excitation/emission slit widths, scan speed, detector voltage) for all measurements of the standard and the test sample.[5]
-
Record the fluorescence emission spectrum for each of the prepared solutions. Ensure the full emission band is recorded from baseline to baseline.[8][9]
-
Record the spectrum of a solvent blank to check for any background fluorescence (e.g., Raman scattering).
Step 5: Data Processing and Analysis
-
Apply the instrument's spectral correction file to all recorded emission spectra to account for wavelength-dependent variations in detector response.[7]
-
If necessary, subtract the solvent blank spectrum from each sample spectrum.
-
Calculate the integrated fluorescence intensity (the area under the corrected emission curve) for each spectrum.[5][8]
-
For both the standard and the this compound, create a plot of the integrated fluorescence intensity (Y-axis) versus the corresponding absorbance at the excitation wavelength (X-axis).
-
Perform a linear regression for both data sets. The plot should be linear with an intercept close to zero.[5] The slope of this line is the gradient (Grad) used in the quantum yield calculation.
III. Data Presentation and Calculation
The collected and processed data should be organized for clarity.
Table 2: Example Data for Quantum Yield Determination
| Sample | Solution | Absorbance at λex | Integrated Fluorescence Intensity (a.u.) |
| Standard | 1 | 0.021 | 150,500 |
| (Quinine Sulfate) | 2 | 0.042 | 301,200 |
| 3 | 0.063 | 449,800 | |
| 4 | 0.081 | 578,100 | |
| 5 | 0.099 | 705,900 | |
| Test Sample | 1 | 0.019 | 45,100 |
| (Mg-Chlorophyllin) | 2 | 0.038 | 90,500 |
| 3 | 0.059 | 140,800 | |
| 4 | 0.078 | 185,200 | |
| 5 | 0.098 | 232,700 |
From the linear regression of the data in Table 2:
-
Grad_st (Standard): 7,120,000
-
Grad_x (Test Sample): 2,370,000
Calculation Example
Assuming the standard is Quinine Sulfate in 0.5 M H₂SO₄ (Φst = 0.54, η_st = 1.34) and the this compound is measured in deionized water (η_x = 1.33).
The calculated fluorescence quantum yield for this compound in this example is 0.177 .
IV. Visualizations
Photophysical Processes
The following diagram illustrates the key electronic transitions involved in fluorescence, providing context for the quantum yield measurement.
Caption: Simplified Jablonski diagram of photophysical processes.
Experimental Workflow
The logical flow for the comparative quantum yield measurement protocol is outlined below.
References
- 1. jasco-global.com [jasco-global.com]
- 2. agilent.com [agilent.com]
- 3. shimadzu.com [shimadzu.com]
- 5. static.horiba.com [static.horiba.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Making sure you're not a bot! [opus4.kobv.de]
- 8. The fluorescence laboratory. - Calculate fluorescence quantum yield [fluortools.com]
- 9. edinst.com [edinst.com]
Application Notes and Protocols for In Vitro Antioxidant Activity Assays of Magnesium Chlorophyllin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium chlorophyllin, a water-soluble derivative of chlorophyll (B73375), is increasingly being investigated for its potential health benefits, including its antioxidant properties. As a semi-synthetic compound where the central magnesium atom of the chlorophyll molecule is retained, it is of significant interest in the fields of nutrition, pharmacology, and drug development. The antioxidant capacity of a compound is its ability to neutralize reactive oxygen species (ROS) and other free radicals, which are implicated in the pathogenesis of numerous diseases. Therefore, robust and reproducible in vitro assays are essential to quantify the antioxidant activity of this compound.
This document provides detailed application notes and experimental protocols for three common in vitro antioxidant activity assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay. While direct quantitative data for this compound is limited in publicly available literature, this guide offers standardized procedures and presents illustrative data from related chlorophyll derivatives to aid in experimental design and data interpretation.
Principles of Antioxidant Assays
A variety of assays are available to assess antioxidant activity, each with its own mechanism. It is recommended to use a battery of tests to obtain a comprehensive antioxidant profile of the test compound.
-
DPPH Radical Scavenging Assay: This assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical, which is a deep violet-colored free radical. In the presence of an antioxidant, the DPPH radical is reduced to the pale yellow hydrazine, leading to a decrease in absorbance at 517 nm. The degree of discoloration is proportional to the scavenging activity of the antioxidant.
-
ABTS Radical Cation Decolorization Assay: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+) through the oxidation of ABTS. Antioxidants present in the sample reduce the ABTS•+, causing a decolorization of the solution, which is measured by the decrease in absorbance at 734 nm. This assay is applicable to both hydrophilic and lipophilic antioxidants.
-
FRAP (Ferric Reducing Antioxidant Power) Assay: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm. The change in absorbance is proportional to the total reducing power of the electron-donating antioxidants in the sample.
Data Presentation
| Compound/Extract | Assay | Result | Unit | Reference |
| Sodium Zinc Chlorophyllin | β-carotene bleaching | 0.04 | EC₅₀ (mg/mL) | [1] |
| Sodium Iron Chlorophyllin | β-carotene bleaching | 0.38 | EC₅₀ (mg/mL) | [1] |
| Sodium Copper Chlorophyllin | β-carotene bleaching | 0.90 | EC₅₀ (mg/mL) | [1] |
| Sodium Zinc Chlorophyllin | DPPH Scavenging | 37.9 | % inhibition at 5 mg/mL | [1] |
| Sodium Iron Chlorophyllin | DPPH Scavenging | 26.5 | % inhibition at 5 mg/mL | [1] |
| Sodium Copper Chlorophyllin | DPPH Scavenging | 93.5 | % inhibition at 5 mg/mL | [1] |
| Cladophora vagabunda extract (high in chlorophyll and magnesium) | Photochemiluminescence | 0.823 | nmol Trolox equiv./vol | [2] |
| Ulva lactuca extract (high in chlorophyll and magnesium) | Photochemiluminescence | 0.544 | nmol Trolox equiv./vol | [2] |
| Apigenin-Mg complex | DPPH Scavenging | 10.5 | IC₅₀ (µM) |
Experimental Protocols
DPPH Radical Scavenging Assay
a. Reagents and Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or Ethanol (B145695), analytical grade)
-
Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Pipettes and tips
-
Volumetric flasks and other standard laboratory glassware
b. Preparation of Solutions:
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in a dark bottle at 4°C.
-
This compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in an appropriate solvent (e.g., water or methanol).
-
Working Concentrations: Prepare a series of dilutions of this compound from the stock solution (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Positive Control: Prepare a series of dilutions of the positive control in the same concentration range as the test sample.
c. Assay Procedure:
-
Add 100 µL of the DPPH working solution to each well of a 96-well microplate.
-
Add 100 µL of the different concentrations of this compound, positive control, or blank (solvent) to the respective wells.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
% Scavenging Activity = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the DPPH solution with the blank.
-
A_sample is the absorbance of the DPPH solution with the this compound or positive control.
-
-
Plot the percentage of scavenging activity against the concentration of the sample and determine the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals).
ABTS Radical Cation Decolorization Assay
a. Reagents and Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate Buffered Saline (PBS) or Ethanol
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm
b. Preparation of Solutions:
-
ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.
-
Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water to a final concentration of 2.45 mM.
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will produce a dark-colored solution containing the ABTS radical cation.
-
Diluted ABTS•+ Solution: Dilute the ABTS•+ working solution with PBS or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.
-
This compound and Trolox Solutions: Prepare stock solutions and a series of dilutions as described for the DPPH assay.
c. Assay Procedure:
-
Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well microplate.
-
Add 10 µL of the different concentrations of this compound, Trolox, or blank to the respective wells.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition using the formula:
% Inhibition = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the ABTS•+ solution with the blank.
-
A_sample is the absorbance of the ABTS•+ solution with the this compound or Trolox.
-
-
The antioxidant activity can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the percentage of inhibition of the sample with that of a Trolox standard curve.
Ferric Reducing Antioxidant Power (FRAP) Assay
a. Reagents and Materials:
-
This compound
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-Tri(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
Positive control (e.g., FeSO₄·7H₂O or Trolox)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 593 nm
b. Preparation of Solutions:
-
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
This compound Solutions: Prepare a series of dilutions of this compound.
-
Standard Curve: Prepare a series of dilutions of FeSO₄·7H₂O (e.g., 100 to 2000 µM) to create a standard curve.
c. Assay Procedure:
-
Add 180 µL of the pre-warmed FRAP reagent to each well of a 96-well microplate.
-
Add 20 µL of the different concentrations of this compound, standard, or blank to the respective wells.
-
Incubate the plate at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm.
-
The antioxidant capacity is determined from the standard curve of FeSO₄ and expressed as µM of Fe²⁺ equivalents or as Trolox equivalents if a Trolox standard curve is used.
Mandatory Visualizations
Caption: Experimental workflow for in vitro antioxidant activity assessment.
Caption: General mechanism of radical scavenging by an antioxidant.
References
Application Notes and Protocols for Studying Magnesium Chlorophyllin-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium chlorophyllin, a water-soluble derivative of chlorophyll (B73375), has garnered significant interest in the scientific community for its potential therapeutic properties, including antioxidant, antimutagenic, and anti-inflammatory activities. The biological effects of this compound are intrinsically linked to its interactions with various proteins. Understanding the binding affinity, kinetics, and thermodynamics of these interactions is crucial for elucidating its mechanism of action, pharmacokinetics, and for the rational design of new therapeutic agents.
These application notes provide a detailed overview of several key biophysical and computational methods for characterizing the interaction between this compound and proteins. Detailed protocols for each method are provided to guide researchers in setting up and performing these experiments.
Data Presentation: Quantitative Interaction Parameters
The following table summarizes key quantitative data for the interaction of chlorophyll derivatives with proteins, primarily serum albumins, which are major transport proteins in the bloodstream.
| Ligand | Protein | Method | Binding Affinity (K_a) [M⁻¹] | Thermodynamic Parameters (ΔH, TΔS) [kJ/mol] | Kinetic Constants (k_on, k_off) | Reference(s) |
| Chlorophyllin | Human Serum Albumin (HSA) | UV-Visible Spectroscopy | 7.0 x 10³ | Not Reported | Not Reported | [1] |
| Chlorophyll a | Human Serum Albumin (HSA) | UV-Visible Spectroscopy | 2.9 x 10⁴ | Not Reported | Not Reported | [1] |
| Chlorophyll a | Bovine Serum Albumin (BSA) | UV-Visible Spectroscopy | ~10⁴ | Not Reported | Not Reported | [2] |
| Chlorophyllide a | Human Serum Albumin (HSA) | Fluorescence Spectroscopy | Site 1: 10⁵, Site 2: 10⁴ | Not Reported | Not Reported | [3] |
| Zinc-Pheophorbide a | Human Serum Albumin (HSA) | Fluorescence Spectroscopy | Site 1: 10⁶, Site 2: 10⁴ | Not Reported | Not Reported | [3] |
| Thylakoid Membranes | MgCl₂ (induces protein stacking) | Isothermal Titration Calorimetry | Not Reported | ΔH ≈ +3.4 | Not Reported | [4] |
Experimental Protocols & Methodologies
UV-Visible (UV-Vis) Absorption Spectroscopy
Application: UV-Vis spectroscopy is a straightforward and accessible method to detect the formation of a complex between this compound and a protein. Changes in the absorption spectrum of chlorophyllin (specifically the Soret and Q bands) upon protein binding can be used to determine the binding affinity.
Experimental Protocol: Titration of Protein with this compound
-
Preparation of Stock Solutions:
-
Prepare a concentrated stock solution of the purified target protein (e.g., 1 mg/mL) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare a concentrated stock solution of this compound (e.g., 1 mM) in the same buffer. Due to potential solubility issues, a small percentage of DMSO (e.g., <5%) may be used, ensuring the same concentration is present in the protein solution to avoid buffer mismatch effects.[5]
-
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.
-
Set the wavelength range to scan from 350 nm to 750 nm to cover the Soret and Q bands of chlorophyllin.
-
-
Titration Procedure:
-
Place a known concentration of the protein solution (e.g., 2 µM) in a 1 cm path length quartz cuvette.
-
Record the baseline spectrum of the protein solution.
-
Make successive additions of small aliquots of the this compound stock solution to the protein solution in the cuvette.
-
After each addition, gently mix the solution and allow it to equilibrate for 2-5 minutes before recording the UV-Vis spectrum.
-
Continue the titration until no further significant changes in the spectrum are observed, indicating saturation of the binding sites.
-
-
Data Analysis:
-
Correct the absorbance readings for dilution by multiplying the observed absorbance by a factor of (V₀ + Vᵢ) / V₀, where V₀ is the initial volume and Vᵢ is the total volume of titrant added.
-
Plot the change in absorbance at a specific wavelength (e.g., the peak of the Soret band) as a function of the this compound concentration.
-
The binding constant (Kₐ) can be determined by fitting the data to a suitable binding model, such as the Benesi-Hildebrand equation.[2]
-
Logical Workflow for UV-Vis Titration
Caption: Workflow for determining binding affinity using UV-Vis spectroscopy.
Fluorescence Spectroscopy
Application: Fluorescence spectroscopy is a highly sensitive technique for studying protein-ligand interactions. The intrinsic fluorescence of proteins, primarily from tryptophan residues, can be quenched upon binding of a ligand like this compound. This quenching can be used to determine binding constants and understand the binding mechanism.
Experimental Protocol: Tryptophan Fluorescence Quenching Assay
-
Preparation of Solutions:
-
Prepare stock solutions of the protein and this compound in a suitable buffer as described for UV-Vis spectroscopy. The buffer should be filtered and degassed.
-
-
Fluorometer Setup:
-
Set the excitation wavelength to 280 nm or 295 nm to selectively excite tryptophan residues.
-
Set the emission wavelength range to scan from 300 nm to 450 nm.
-
Set the excitation and emission slit widths to appropriate values (e.g., 5 nm) to obtain a good signal-to-noise ratio.
-
-
Titration Procedure:
-
Place a fixed concentration of the protein solution (e.g., 2 µM) in a quartz cuvette.
-
Record the fluorescence emission spectrum of the protein alone.
-
Add small increments of the this compound stock solution to the protein solution.
-
After each addition, mix gently and allow the solution to equilibrate for 2-5 minutes before recording the fluorescence spectrum.
-
Continue until the fluorescence quenching reaches a plateau.
-
-
Inner Filter Effect Correction:
-
This compound absorbs light in the excitation and emission regions of tryptophan, which can lead to an "inner filter effect" (IFE) that artificially quenches the fluorescence.
-
To correct for IFE, measure the absorbance of this compound at the excitation and emission wavelengths for each concentration used in the titration.
-
The corrected fluorescence intensity (F_corr) can be calculated using the following equation: F_corr = F_obs * 10^((A_ex + A_em) / 2) where F_obs is the observed fluorescence, A_ex is the absorbance at the excitation wavelength, and A_em is the absorbance at the emission wavelength.[6]
-
-
Data Analysis:
-
Plot the corrected fluorescence intensity (F_corr) versus the concentration of this compound.
-
The binding constant (Kₐ) and the number of binding sites (n) can be determined by fitting the data to the Stern-Volmer equation or a modified form that accounts for static quenching.
-
Signaling Pathway of Fluorescence Quenching
Caption: Mechanism of tryptophan fluorescence quenching upon ligand binding.
Isothermal Titration Calorimetry (ITC)
Application: ITC is a powerful technique that directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) in a single experiment.[7]
Experimental Protocol: ITC Titration
-
Sample Preparation:
-
Dialyze both the protein and this compound against the same buffer to ensure a perfect buffer match. Any buffer mismatch will generate large heats of dilution, obscuring the binding signal.
-
Degas all solutions thoroughly before use to prevent air bubbles in the calorimeter cell and syringe.
-
Determine the accurate concentrations of the protein and this compound solutions.
-
-
ITC Instrument Setup:
-
Set the experimental temperature (e.g., 25 °C).
-
Set the stirring speed (e.g., 750 rpm).
-
Set the injection parameters (e.g., 19 injections of 2 µL each with a 150-second spacing).
-
-
Titration Procedure:
-
Load the protein solution (e.g., 20 µM) into the sample cell.
-
Load the this compound solution (e.g., 200 µM) into the injection syringe.
-
Perform an initial injection (e.g., 0.4 µL) which is typically discarded during data analysis.
-
Initiate the titration run.
-
-
Control Experiment:
-
Perform a control titration by injecting the this compound solution into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the peaks in the thermogram to obtain the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one set of sites) to determine Kₐ, ΔH, and n.
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) using the following equations: ΔG = -RTln(Kₐ) ΔG = ΔH - TΔS
-
ITC Experimental Workflow
References
- 1. Human serum albumin complexes with chlorophyll and chlorophyllin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morphological Analysis and Interaction of Chlorophyll and BSA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Entropy and biological systems: Experimentally-investigated entropy-driven stacking of plant photosynthetic membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Magnesium Chlorophyllin as a Probe for Studying Photosynthetic Reaction Centers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium chlorophyllin, a water-soluble derivative of chlorophyll (B73375), serves as a versatile probe for elucidating the intricate mechanisms within photosynthetic reaction centers (RCs). Its intrinsic spectroscopic properties, including strong absorption in the visible spectrum and distinct fluorescence, make it an excellent tool for investigating electron transfer pathways, protein-pigment interactions, and the overall dynamics of these vital biological nano-machines. The central magnesium ion in the chlorophyllin macrocycle is crucial for its photochemical activity, playing a key role in light absorption and energy transfer.[1] This document provides detailed application notes and experimental protocols for utilizing this compound as a probe in the study of photosynthetic reaction centers, with a focus on Photosystem II (PSII).
Core Applications
This compound can be employed in a variety of experimental contexts to probe the structure and function of photosynthetic reaction centers. Key applications include:
-
Fluorescence Resonance Energy Transfer (FRET): As a fluorescent donor or acceptor to measure distances and conformational changes within the RC protein scaffold.
-
Electron Transfer Studies: To act as an artificial electron donor or acceptor, allowing for the kinetic analysis of electron transfer pathways.
-
Protein Binding Assays: To quantify the binding affinity of chlorophyllin derivatives to specific sites within the RC, providing insights into pigment-protein interactions.
-
Probing the Microenvironment: Changes in the absorption and fluorescence spectra of this compound upon binding to the RC can reveal information about the polarity and structure of the binding pocket.
Data Presentation: Spectroscopic and Kinetic Parameters
The following tables summarize key quantitative data for this compound, providing a reference for experimental design and data interpretation.
Table 1: Spectroscopic Properties of this compound
| Parameter | Value (in solution) | Value (Bound to PSII RC) | Reference |
| Absorption Maxima (Qy band) | ~653 nm | Red-shifted (e.g., ~660-670 nm) | [2] |
| Fluorescence Emission Maximum | ~660 nm | Red-shifted (e.g., ~670-680 nm) | [2] |
| Fluorescence Lifetime | 3.7 - 6.1 ns | Quenched (shorter lifetime) | [3] |
| Molar Absorptivity (ε) | Varies with solvent | Varies with binding environment |
Table 2: Redox Potentials of Key Components in Photosystem II
| Redox Couple | Midpoint Potential (Em) vs. NHE (pH 7) | Reference |
| P680+/P680 (Primary Donor) | +1.1 to +1.3 V | [4] |
| QA/QA- (Primary Quinone Acceptor) | ~ -142 mV | [5] |
| QB/QB- (Secondary Quinone Acceptor) | ~ +90 mV | [6] |
| This compound (in DMF) | ~ +0.8 V (estimated) | [4] |
Table 3: Kinetic Data for Electron Transfer Processes in PSII
| Electron Transfer Step | Apparent Lifetime | Reference |
| Primary Charge Separation (P680* -> P680+Pheo-) | ~3 ps | [7] |
| Electron Transfer to QA (Pheo- -> QA-) | ~300 ps | [7] |
| Electron Transfer to QB (QA- -> QB-) | ~200 µs | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound
This protocol describes a general method for the extraction and preparation of this compound from plant material.
Materials:
-
Fresh spinach or other green leaves
-
Saturated NaCl solution
-
0.1 M NaOH
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Extraction: Homogenize 100 g of fresh spinach leaves in 500 mL of 80% acetone.
-
Filter the homogenate through cheesecloth and then through filter paper to remove solid debris.
-
Phase Separation: Transfer the acetone extract to a separatory funnel. Add an equal volume of hexane and 1/10 volume of saturated NaCl solution. Shake gently and allow the phases to separate.
-
Collect the upper hexane phase containing the chlorophylls (B1240455).
-
Saponification: To the hexane extract, add an equal volume of 0.1 M NaOH and stir vigorously for 1 hour at room temperature to hydrolyze the phytyl tail.
-
Purification: After saponification, transfer the mixture to a separatory funnel. The aqueous-methanolic lower phase will contain the sodium this compound.
-
Wash the aqueous phase three times with equal volumes of diethyl ether to remove carotenoids and other non-polar compounds.
-
Dry the purified this compound solution by passing it through a column of anhydrous sodium sulfate.
-
Concentrate the solution using a rotary evaporator.
-
Quantification: Determine the concentration of this compound spectrophotometrically using its molar extinction coefficient in the appropriate solvent.
Protocol 2: Reconstitution of PSII Reaction Centers with this compound
This protocol outlines the procedure for removing native chlorophyll from isolated PSII reaction centers and reconstituting them with this compound. This allows for the study of the RC with a defined probe.
Materials:
-
Isolated and purified PSII core complexes
-
Detergent (e.g., n-Dodecyl β-D-maltoside, DDM)
-
This compound stock solution (from Protocol 1)
-
Dialysis tubing or spin columns for buffer exchange
-
Buffer A: 50 mM MES-NaOH (pH 6.5), 10 mM NaCl, 5 mM MgCl2, 0.03% DDM
-
Buffer B: 50 mM MES-NaOH (pH 6.5), 10 mM NaCl, 5 mM MgCl2
Procedure:
-
Depigmentation (Partial): Incubate the isolated PSII core complexes with a higher concentration of DDM (e.g., 1-2%) to destabilize the pigment-protein interactions and facilitate the removal of some native chlorophylls. The optimal detergent concentration and incubation time should be determined empirically.
-
Probe Incorporation: Add a 5 to 10-fold molar excess of this compound to the detergent-treated PSII complexes.
-
Incubate the mixture in the dark with gentle agitation for 2-4 hours at 4°C to allow for the incorporation of the this compound into the pigment binding sites.
-
Removal of Excess Probe and Detergent: Remove the free this compound and excess detergent by dialysis against Buffer A, followed by dialysis against Buffer B to gradually remove the detergent and promote the refolding of the reconstituted complexes. Alternatively, use size-exclusion chromatography or spin columns for buffer exchange.
-
Characterization: Verify the successful reconstitution by measuring the absorption and fluorescence spectra of the reconstituted PSII complexes. A red-shift in the Qy absorption and emission peaks of this compound is indicative of its incorporation into the protein environment.
Protocol 3: Fluorescence Quenching Assay to Study Electron Transfer
This protocol describes how to use this compound reconstituted into proteoliposomes with quinones to study light-induced electron transfer through fluorescence quenching.
Materials:
-
This compound-reconstituted PSII proteoliposomes (prepared by incorporating reconstituted PSII from Protocol 2 into liposomes)
-
Quinone electron acceptors (e.g., 2,6-dichloro-p-benzoquinone (DCBQ), menadione)
-
Fluorometer
-
Buffer: 50 mM HEPES-NaOH (pH 7.5), 10 mM NaCl, 5 mM MgCl2
Procedure:
-
Sample Preparation: Resuspend the this compound-reconstituted proteoliposomes in the assay buffer to a final chlorophyllin concentration of 1-5 µM.
-
Baseline Fluorescence: Measure the baseline fluorescence emission spectrum of the proteoliposome suspension, exciting at the Qy absorption maximum of the bound this compound.
-
Quenching Titration: Add small aliquots of a concentrated quinone stock solution to the cuvette. After each addition, gently mix and record the fluorescence emission spectrum.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the quinone concentration. The quenching data can be analyzed using the Stern-Volmer equation to determine the quenching constant, which provides insights into the efficiency of electron transfer from the excited this compound to the quinone.[8]
Protocol 4: Transient Absorption Spectroscopy
This protocol provides a general workflow for using transient absorption spectroscopy to investigate the kinetics of excited state and electron transfer processes in this compound-probed reaction centers.
Materials:
-
This compound-reconstituted PSII sample
-
Transient absorption spectrometer (femtosecond or nanosecond)
-
Excitation light source (laser) tuned to the absorption band of this compound
-
White light continuum probe beam
Procedure:
-
Sample Preparation: Place the reconstituted PSII sample in a cuvette with a defined path length. The concentration should be adjusted to have an optical density of 0.5-1.0 at the excitation wavelength.
-
Data Acquisition:
-
Excite the sample with a short laser pulse.
-
Measure the change in absorbance of a probe beam at various time delays after the excitation pulse.
-
Collect transient absorption spectra over a broad wavelength range.
-
-
Data Analysis:
-
Generate a 2D plot of change in absorbance versus wavelength and time.
-
Analyze the kinetic traces at specific wavelengths corresponding to the ground-state bleach of this compound, excited-state absorption, and the formation of any radical ion species.
-
Fit the kinetic data to exponential decay models to extract time constants for the various processes (e.g., energy transfer, charge separation, and recombination).[7][9]
-
Visualizations
Logical Workflow for Probing Photosynthetic Reaction Centers
Caption: Experimental workflow for using this compound as a probe.
Signaling Pathway: Electron Transfer in a Reconstituted System
Caption: Electron transfer pathway with this compound as an artificial donor.
References
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Redox potentials of chlorophylls in the photosystem II reaction center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redox potentials of primary electron acceptor quinone molecule (QA)− and conserved energetics of photosystem II in cyanobacteria with chlorophyll a and chlorophyll d - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redox potential of the terminal quinone electron acceptor QB in photosystem II reveals the mechanism of electron transfer regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d.lib.msu.edu [d.lib.msu.edu]
- 8. Quenching of chlorophyll fluorescence by quinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Magnesium Chlorophyllin in Dye-Sensitized Solar Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of magnesium chlorophyllin as a photosensitizer in dye-sensitized solar cells (DSSCs). Detailed experimental protocols for the fabrication and characterization of these solar cells are included, along with a summary of relevant performance data.
Introduction
Dye-sensitized solar cells (DSSCs) have emerged as a promising alternative to conventional silicon-based solar cells due to their low production cost, ease of fabrication, and respectable power conversion efficiencies. The core of a DSSC is a photosensitive dye that absorbs light and injects electrons into a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). While synthetic ruthenium-based dyes have demonstrated high efficiencies, their cost and potential environmental impact have driven research towards natural pigments.
This compound, a water-soluble derivative of chlorophyll (B73375), presents an attractive option as a natural sensitizer. Its strong absorption in the visible spectrum, coupled with its central magnesium atom, makes it an effective light-harvesting molecule. This document outlines the principles of its application in DSSCs, provides detailed experimental procedures, and summarizes key performance metrics.
Principle of Operation
The operation of a this compound-based DSSC can be summarized in the following steps:
-
Light Absorption: this compound molecules adsorbed onto the surface of the mesoporous TiO₂ layer absorb incoming photons, causing an electron to be excited from its Highest Occupied Molecular Orbital (HOMO) to its Lowest Unoccupied Molecular Orbital (LUMO).
-
Electron Injection: The excited electron is then injected from the LUMO of the this compound into the conduction band of the TiO₂ semiconductor. This process is energetically favorable as the LUMO level of the chlorophyllin is higher than the conduction band edge of TiO₂.
-
Electron Transport: The injected electrons travel through the interconnected TiO₂ nanoparticles to the transparent conductive oxide (TCO) coated glass, which serves as the photoanode.
-
External Circuit: From the photoanode, the electrons flow through an external circuit, generating an electric current that can power a load.
-
Dye Regeneration: The oxidized this compound molecule is regenerated by accepting an electron from a redox mediator, typically the iodide/triiodide (I⁻/I₃⁻) couple, in the electrolyte solution.
-
Electrolyte Regeneration: The oxidized redox mediator (I₃⁻) diffuses to the counter electrode where it is reduced back to its original state (I⁻) by the electrons returning from the external circuit, thus completing the cycle.
Data Presentation
The performance of a DSSC is characterized by four key parameters: short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (FF), and power conversion efficiency (PCE). The following table summarizes the performance of DSSCs sensitized with magnesium chlorophyll derivatives from various studies.
| Sensitizer | Jsc (mA/cm²) | Voc (V) | FF | PCE (%) | Reference |
| Mg-chlorophyll (from papaya leaves) | 0.45 | 0.425 | - | 0.10 | [1] |
| Chlorophyll with MgSO₄ additive (Methanol) | 2.08 | - | - | 0.39 | [1] |
| Chlorophyll with MgSO₄ additive (Ethanol) | - | - | - | 0.24 | [1] |
| Chlorophyll from Syzygium paniculatum (Green) | 0.0047 | 0.432 | 0.749 | 3.724 | [2] |
| Chlorophyll from spinach (DI water solvent) | 0.35 (mA) | 0.440 | 0.49 | - | [3] |
Note: The performance of DSSCs using natural dyes can vary significantly based on the extraction and purification methods, the specific derivative used, and the fabrication parameters of the solar cell.
Experimental Protocols
This section provides detailed methodologies for the fabrication and characterization of a this compound-sensitized solar cell.
Protocol 1: Preparation of TiO₂ Photoanode
Materials:
-
Fluorine-doped Tin Oxide (FTO) coated glass
-
Titanium dioxide (TiO₂) nanopowder (e.g., Degussa P25)
-
Deionized water
-
Triton X-100 (or other surfactant)
-
Mortar and pestle or ultrasonic bath
-
Doctor blade or screen printer
-
Hot plate
-
Furnace
Procedure:
-
Cleaning the FTO Glass:
-
Thoroughly clean the FTO glass substrates by sonicating them in a sequence of deionized water, ethanol, and acetone (B3395972) for 15 minutes each.
-
Dry the substrates with a stream of nitrogen or clean air.
-
-
Preparation of TiO₂ Paste:
-
Grind 3.5 g of TiO₂ nanopowder in a mortar.
-
Add 2 ml of Triton X-100 and 0.5 ml of deionized water to the TiO₂ powder and continue grinding until a uniform, viscous paste is formed. Alternatively, the components can be mixed and sonicated for 20-30 minutes to achieve a homogenous suspension.
-
-
Deposition of TiO₂ Layer:
-
Use the doctor blade technique to coat the conductive side of the FTO glass with the prepared TiO₂ paste. The thickness of the layer can be controlled by the height of the doctor blade or by applying multiple layers.
-
Allow the coated substrate to air dry for a few minutes to let the paste settle.
-
-
Sintering of the TiO₂ Film:
-
Place the TiO₂-coated FTO glass on a hot plate at approximately 150 °C for 10 minutes to evaporate the solvents.
-
Transfer the substrate to a furnace and sinter at 450-500 °C for 30 minutes. This step is crucial for removing organic binders and ensuring good electrical contact between the TiO₂ nanoparticles.
-
Allow the photoanode to cool down slowly to room temperature.
-
Protocol 2: Preparation of this compound Sensitizer and Sensitization of Photoanode
Materials:
-
This compound powder or a natural source of chlorophyll (e.g., spinach, papaya leaves)
-
Ethanol or a suitable solvent mixture
-
Beaker
-
Filter paper
Procedure:
-
Preparation of the Dye Solution:
-
If using a natural source, extract the chlorophyll by grinding the plant material in a mortar with a suitable solvent like ethanol. Filter the extract to remove solid debris.
-
If using this compound powder, prepare a solution of a specific concentration (e.g., 0.5 mM) in a suitable solvent such as ethanol.
-
For enhanced performance, additives like magnesium sulfate (B86663) (MgSO₄) can be added to the dye solution.
-
-
Sensitization of the TiO₂ Photoanode:
-
Immerse the cooled TiO₂ photoanode in the this compound dye solution.
-
Keep the photoanode in the dye solution for a period of 12-24 hours in a dark environment to allow for sufficient dye adsorption onto the TiO₂ surface.
-
After sensitization, remove the photoanode from the dye solution and rinse it with ethanol to remove any unadsorbed dye molecules.
-
Gently dry the sensitized photoanode.
-
Protocol 3: Assembly of the Dye-Sensitized Solar Cell
Materials:
-
Sensitized TiO₂ photoanode
-
Counter electrode (e.g., platinum-coated FTO glass or graphite-coated FTO glass)
-
Electrolyte solution (e.g., 0.5 M lithium iodide and 0.05 M iodine in acetonitrile)
-
Spacer (e.g., Parafilm or a sealant)
-
Binder clips
Procedure:
-
Preparation of the Counter Electrode:
-
A platinum-coated FTO glass can be used as a highly efficient counter electrode.
-
Alternatively, a cost-effective counter electrode can be prepared by coating the conductive side of an FTO glass with a graphite (B72142) pencil or a carbon paste.
-
-
Assembly of the Cell:
-
Place a spacer along the edges of the sensitized photoanode. The spacer will create a gap for the electrolyte and prevent a short circuit between the two electrodes.
-
Place the counter electrode on top of the photoanode, with the conductive sides facing each other.
-
Secure the assembly with binder clips.
-
-
Introduction of the Electrolyte:
-
Introduce a few drops of the electrolyte solution into the gap between the electrodes through a small opening left in the spacer.
-
Capillary action will draw the electrolyte into the space between the electrodes. Ensure that the entire active area is filled with the electrolyte.
-
Seal the opening to prevent the electrolyte from leaking.
-
Protocol 4: Characterization of the DSSC
Equipment:
-
Solar simulator (AM 1.5G, 100 mW/cm²)
-
Source meter (e.g., Keithley 2400)
-
Computer with data acquisition software
Procedure:
-
Current-Voltage (I-V) Measurement:
-
Connect the photoanode (working electrode) and the counter electrode of the assembled DSSC to the source meter.
-
Place the DSSC under the solar simulator, ensuring that the light is incident on the photoanode side.
-
Sweep the voltage from a negative to a positive value (e.g., -0.2 V to 0.8 V) and measure the corresponding current.
-
Plot the current density (J) as a function of the voltage (V) to obtain the J-V curve.
-
-
Data Analysis:
-
From the J-V curve, determine the following parameters:
-
Short-circuit current density (Jsc): The current density at zero voltage.
-
Open-circuit voltage (Voc): The voltage at zero current.
-
Fill Factor (FF): Calculated as FF = (Jmax × Vmax) / (Jsc × Voc), where Jmax and Vmax are the current density and voltage at the maximum power point.
-
Power Conversion Efficiency (PCE): Calculated as PCE (%) = (Jsc × Voc × FF) / Pin × 100, where Pin is the incident light power density (typically 100 mW/cm²).
-
-
Mandatory Visualizations
Caption: Experimental workflow for the fabrication and characterization of a this compound-based DSSC.
Caption: Electron transfer pathway in a this compound-sensitized solar cell.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Magnesium Chlorophyllin Extraction
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for the extraction of magnesium chlorophyllin from plant tissues.
Frequently Asked Questions (FAQs)
Q1: What is the primary difference between chlorophyll (B73375) and chlorophyllin?
Chlorophyll is the native, oil-soluble pigment found in plants, characterized by a porphyrin ring with a central magnesium ion and a long phytol (B49457) tail. Chlorophyllin is a semi-synthetic, water-soluble derivative of chlorophyll. It is typically produced by saponification (alkaline hydrolysis) of solvent-extracted chlorophyll, which removes the phytol tail, followed by the potential replacement of the magnesium ion with other metals like copper (for stability, though this guide focuses on retaining magnesium).
Q2: Which solvent system is optimal for the initial extraction of chlorophyll?
The ideal solvent depends on the plant matrix, the desired purity, and the extraction technique. Organic solvents like acetone (B3395972), methanol, and ethanol (B145695) are commonly used.[1][2]
-
80% Acetone: A widely used solvent for grinding and extracting chlorophyll. It is effective but can facilitate enzymatic degradation into chlorophyllide if not handled properly.[3][4]
-
Methanol: Often shows higher extraction efficiency compared to acetone, especially in advanced methods like Pressurized Liquid Extraction (PLE).[5][6]
-
Ethanol: A food-grade solvent that is also highly effective. Studies have shown 96% ethanol to be comparable to DMSO in extraction efficiency at elevated temperatures.[1][7]
-
N,N'-dimethylformamide (DMF): Can be used to suppress the activity of chlorophyllase, an enzyme that degrades chlorophyll, though its effectiveness may vary between plant species.[8]
Q3: How can I prevent the degradation of magnesium chlorophyll during extraction?
Chlorophyll is sensitive to heat, light, and acidic conditions, which can cause degradation to products like pheophytin (loss of Mg2+) or chlorophyllide (loss of phytol tail).[3][9][10] Key preventive measures include:
-
Enzyme Deactivation: The enzyme chlorophyllase is a primary cause of degradation. To deactivate it, you can either briefly boil the leaf tissue (e.g., 5-10 seconds) before solvent extraction or perform the homogenization and extraction at sub-zero temperatures.[3][8]
-
Control Temperature: High temperatures accelerate degradation.[5] While elevated temperatures can improve extraction kinetics, a balance must be struck. For standard protocols, keeping preparations cold on ice is recommended.[4]
-
Work in Low Light: Perform the entire extraction process in subdued light to prevent photo-decomposition.[10]
-
Maintain Neutral or Slightly Alkaline pH: Acidic conditions cause the rapid loss of the central magnesium ion to form pheophytin.[9] Using a buffer or adding a small amount of a base like magnesium carbonate or sodium bicarbonate during extraction can help maintain a stable pH.[10][11]
Troubleshooting Guide
Issue 1: Low Yield of Chlorophyllin
| Potential Cause | Troubleshooting Steps |
| Incomplete Cell Lysis | Ensure plant tissue is thoroughly homogenized. Use a mortar and pestle with quartz sand, a high-speed blender, or sonication for complete cell wall disruption.[4] |
| Improper Solvent Choice | The polarity of your solvent may not be optimal for the plant matrix. Perform small-scale pilot extractions with different solvents (e.g., 80% acetone, 95% ethanol, methanol) to determine the most effective one.[12] |
| Insufficient Extraction Time/Ratio | The extraction may be incomplete. Increase the extraction time or the solvent-to-solid ratio. For maceration, allow for several hours or overnight. For faster methods like UAE or MAE, optimize the cycle duration.[12][13] |
| Degradation During Process | The target molecule is degrading. Implement the preventive measures described above: work quickly in dim light, keep samples cold, and consider pre-boiling the tissue or using sub-zero grinding to inhibit enzymatic activity.[3][4][8] |
| Poor Quality Plant Material | The concentration of chlorophyll can vary with the age, season, and storage of the plant material. Use fresh, healthy plant tissue whenever possible.[12] |
Issue 2: Extract is Brownish-Green Instead of Bright Green
| Potential Cause | Troubleshooting Steps |
| Formation of Pheophytin | This indicates the loss of the central magnesium ion, often due to acidic conditions. Add a neutralizing agent like magnesium carbonate during extraction.[10] Ensure all glassware is free of acid residue. |
| Oxidative Degradation | Exposure to air and light for prolonged periods can cause oxidation. Minimize headspace in storage containers and consider flushing with an inert gas like nitrogen or argon.[7] |
| High Processing Temperature | Excessive heat during solvent evaporation or other steps can cause thermal degradation. Use a rotary evaporator under reduced pressure to remove solvent at a lower temperature.[5] |
Quantitative Data Summary
Table 1: Comparison of Solvent Efficiency for Chlorophyll Extraction
| Solvent System | Plant Source | Method | Relative Efficiency/Key Finding | Citation |
| Methanol | Parsley | Pressurized Liquid Extraction (PLE) | Consistently outperformed acetone, yielding significantly higher recoveries of chlorophylls. | [5][6] |
| 96% Ethanol | Sesame | Incubation (10 min at 85°C) | Performance was comparable to DMSO and highly efficient. | [1] |
| Acetone (80%) | Various | Grinding/Maceration | Commonly used, but may not fully extract chlorophyll b and can permit enzymatic degradation. | [3][4] |
| Methanol | Gynura procumbens | Solid-Liquid Extraction | Yielded the highest amount of chlorophyll-a compared to ethanol and water at 30 minutes. | [13] |
Table 2: Effect of Temperature and Time on Extraction
| Temperature | Time | Method | Observation | Citation |
| 100°C | 3x 5 min cycles | PLE (Methanol) | Provided a balanced recovery of pigments with low chlorophyll a degradation. | [5][6] |
| 125°C | 1x 5 min cycle | PLE (Methanol) | Maximized carotenoid yields but increased chlorophyll a degradation. | [5][6] |
| 80°C | 90 min | Conventional (Solvent) | Found to be the most favorable condition for extracting chlorophyll from Gynura procumbens. | [13] |
| Sub-zero | N/A | Grinding/Homogenization | Almost completely eliminated the formation of chlorophyllide, an artifact of degradation. | [3][8] |
Experimental Protocols
Protocol 1: Standard Benchtop Extraction of Magnesium Chlorophyll
This protocol outlines a standard method for extracting chlorophyll from fresh plant tissue while minimizing degradation.
Materials:
-
Fresh plant leaves (e.g., spinach, parsley)
-
80% Acetone (or 95% Ethanol), pre-chilled to 4°C
-
Quartz sand or diatomaceous earth
-
Magnesium carbonate (MgCO₃) powder
-
Mortar and pestle, pre-chilled
-
Centrifuge tubes
-
Centrifuge
-
Volumetric flask
-
Spectrophotometer
Methodology:
-
Sample Preparation: Weigh approximately 150 mg of fresh, representative leaf tissue. Perform this step quickly and under dim light.[4]
-
Homogenization: Place the leaf tissue in the pre-chilled mortar. Add a pinch of quartz sand and a small amount of MgCO₃. Add 2-3 mL of chilled 80% acetone. Grind the tissue thoroughly until a homogenous, fine paste is formed.[4]
-
First Extraction & Centrifugation: Quantitatively transfer the slurry to a centrifuge tube. Rinse the mortar and pestle with a few more mL of 80% acetone and add it to the tube. Centrifuge at ~3,000 x g for 5 minutes.
-
Supernatant Collection: Carefully decant the green supernatant into a volumetric flask (e.g., 25 mL), kept on ice and shielded from light.[4]
-
Re-extraction of Pellet: Add another 5 mL of 80% acetone to the pellet in the centrifuge tube. Resuspend the pellet thoroughly by vortexing and repeat the centrifugation step.
-
Pooling and Final Volume: Decant the resulting supernatant into the same volumetric flask. Repeat the re-extraction process until the pellet is colorless or pale.
-
Finalization: Allow the volumetric flask to reach room temperature while keeping it in the dark. Bring the extract to the final volume (25 mL) with 80% acetone.
-
Quantification: The extract is now ready for spectrophotometric analysis. Measure the absorbance at the required wavelengths (e.g., 663 nm and 646 nm for 80% acetone) to determine the concentration.
Visualizations
Caption: General workflow for extracting and converting chlorophyll to this compound.
Caption: Decision tree for troubleshooting low this compound yield.
References
- 1. Examining Chlorophyll Extraction Methods in Sesame Genotypes: Uncovering Leaf Coloration Effects and Anatomy Variations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis and Extraction of Chlorophyll, Carotenoids, Anthocyanins, and Betalaine In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simple extraction methods that prevent the artifactual conversion of chlorophyll to chlorophyllide during pigment isolation from leaf samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prometheusprotocols.net [prometheusprotocols.net]
- 5. Balancing yield and stability: optimizing leaf pigment extraction to minimize chlorophyll degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Balancing yield and stability: optimizing leaf pigment extraction to minimize chlorophyll degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. echemi.com [echemi.com]
- 10. epa.gov [epa.gov]
- 11. US20190016897A1 - Method for preparing a colour-stable preparation of a this compound alkali metal salt or alkali earth metal salt from natural sources of chlorophyll - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. mjas.analis.com.my [mjas.analis.com.my]
Technical Support Center: Preventing Magnesium Chlorophyllin Aggregation in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance to address the common challenge of magnesium chlorophyllin aggregation in aqueous solutions. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the stability and reliability of your experiments.
Troubleshooting Guide: this compound Aggregation
Visible precipitation, cloudiness, or a change in the solution's color are common indicators of this compound aggregation. This guide provides a systematic approach to diagnosing and resolving these issues.
Issue 1: Visible Precipitation or Cloudiness Upon Dissolving
If you observe immediate precipitation or a cloudy appearance when preparing your this compound solution, follow these steps:
Caption: Troubleshooting workflow for immediate precipitation.
Issue 2: Aggregation or Color Change During Storage or Experimentation
If your initially clear solution becomes cloudy, changes color, or forms precipitates over time, consider the following factors:
Caption: Troubleshooting workflow for aggregation during storage or use.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound aggregation in aqueous solutions?
This compound aggregation is primarily caused by:
-
Low pH: In acidic conditions (pH < 7.0), the magnesium ion at the center of the chlorophyllin molecule can be displaced, leading to the formation of pheophytin, which is less water-soluble and prone to aggregation.[1]
-
High Concentration: At concentrations above 10 mg/mL, the likelihood of intermolecular interactions and aggregation increases.[2]
-
Solvent Polarity: While water-soluble, changes in the ionic strength or the presence of co-solvents can affect the stability of this compound.
-
Temperature: Elevated temperatures can accelerate degradation reactions, leading to the formation of less soluble byproducts.[3]
-
Light Exposure: this compound is light-sensitive, and prolonged exposure can lead to photodegradation and subsequent aggregation.[2]
Q2: How does pH affect the stability of this compound?
The stability of this compound is highly dependent on pH. An alkaline environment (pH 7.0-9.0) is optimal for maintaining its solubility and preventing the loss of the central magnesium ion.[1] Acidic conditions promote the conversion to pheophytin, resulting in a color change from green to olive-brown and precipitation.
Q3: Can I use antioxidants to prevent aggregation? What are the recommended options?
Yes, antioxidants can be effective in preventing the oxidative degradation of this compound, which can contribute to aggregation. The choice of antioxidant is critical and depends on factors like hydrophilicity and molecular size.
-
Ascorbic Acid (Vitamin C): A commonly used antioxidant that can offer protection.
-
Gallic Acid: Studies on chlorophyll (B73375) have shown that gallic acid can be a highly effective stabilizer due to its appropriate hydrophilicity and small molecular size, allowing it to closely interact with the chlorophyllin molecule.
A comparative study on anthocyanin stability, a different plant pigment, also found gallic acid to be more effective than other antioxidants like catechin (B1668976) and hesperidin (B1673128) in preventing degradation and color loss.[4]
Q4: What is the recommended procedure for dissolving and storing this compound?
For optimal stability, dissolve this compound powder in sterile, deionized water or phosphate-buffered saline (PBS) at a concentration of up to 10 mg/mL.[2] Gentle warming in a 37°C water bath can aid dissolution.[2] For storage, protect the solution from light by using amber-colored tubes. Short-term storage (up to one week) should be at 2-8°C, while long-term storage is recommended at -20°C in aliquots to avoid repeated freeze-thaw cycles.[2]
Quantitative Data on Stability
The stability of chlorophyllin is influenced by several factors. The degradation of chlorophyll derivatives often follows first-order kinetics.[3][5]
| Parameter | Condition | Observation | Reference |
| pH | pH > 7.0 | Prevents acid hydrolysis and maintains color. | [1] |
| pH < 7.0 | Promotes degradation to pheophytin and aggregation. | ||
| Temperature | 25°C vs. 100°C | The rate of thermal degradation of a related compound, sodium copper chlorophyllin, follows first-order kinetics and is significantly faster at higher temperatures. | [3] |
| Concentration | ≤ 10 mg/mL | Generally stable in aqueous solution. | [2] |
| > 10 mg/mL | Increased risk of aggregation. | [2] | |
| Light | Protected from light | Essential for preventing photodegradation. | [2][6] |
| Exposed to light | Can lead to color change and degradation. | [2] |
Experimental Protocols
Protocol 1: Preparation of a Stable 10 mg/mL this compound Stock Solution
This protocol details the steps for preparing a stable aqueous stock solution of this compound.
-
Weighing: Accurately weigh 10 mg of sodium this compound powder in a sterile, light-protected (e.g., amber) microcentrifuge tube.
-
Dissolving: Add 1 mL of sterile, deionized water or phosphate-buffered saline (PBS, pH 7.2-7.4) to the tube.
-
Mixing: Vortex the solution gently until the powder is completely dissolved. If necessary, warm the solution in a 37°C water bath for a few minutes to aid dissolution.[2]
-
Sterilization: If required for your application, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile, light-protected tube.
-
Storage:
Protocol 2: UV-Vis Spectrophotometric Analysis of this compound Aggregation
This protocol can be used to assess the aggregation state of this compound by monitoring changes in its absorption spectrum.
-
Solution Preparation: Prepare this compound solutions at the desired concentrations in the appropriate aqueous buffers (e.g., phosphate (B84403) buffers at pH 6.0, 7.4, and 8.0).
-
Spectra Measurement:
-
Immediately after preparation, measure the UV-Vis absorption spectrum of each solution from 350 nm to 750 nm using a spectrophotometer. The characteristic Soret band is around 405 nm and the Q-band is around 630 nm.
-
Incubate the solutions under the desired experimental conditions (e.g., different temperatures, light exposure).
-
Measure the UV-Vis spectra at regular time intervals.
-
-
Data Analysis:
-
Aggregation: Aggregation is often indicated by a broadening of the absorption bands, a decrease in the peak absorbance (hypochromicity), and potentially a shift in the peak wavelength.
-
Degradation: The appearance of new peaks or a significant decrease in the main absorption peaks can indicate chemical degradation. For instance, the formation of pheophytin due to the loss of magnesium will result in a shift in the Q-band.
-
Caption: Workflow for monitoring aggregation with UV-Vis spectroscopy.
References
- 1. US20190016897A1 - Method for preparing a colour-stable preparation of a this compound alkali metal salt or alkali earth metal salt from natural sources of chlorophyll - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Kinetics of chlorophyll degradation and color loss in heated broccoli juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gallic acid as a protective antioxidant against anthocyanin degradation and color loss in vitamin-C fortified cranberry juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
"stability issues of magnesium chlorophyllin under different pH and light conditions"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues of magnesium chlorophyllin under different pH and light conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a water-soluble derivative of chlorophyll (B73375), where the central magnesium ion is retained. Its vibrant green color and potential health benefits make it a valuable compound in research and product development. However, it is inherently unstable under certain conditions, which can lead to degradation, loss of color, and altered chemical properties, impacting experimental outcomes and product efficacy.
Q2: What are the primary factors affecting the stability of this compound?
The two main factors that significantly impact the stability of this compound are pH and exposure to light. Acidic conditions and illumination, particularly with UV light, are the primary drivers of its degradation.
Q3: What happens to this compound when it degrades?
Under adverse pH or light conditions, this compound undergoes a process called pheophytinization. This involves the displacement and loss of the central magnesium ion from the porphyrin ring, which is replaced by two hydrogen ions. This structural change results in the formation of pheophytin, which has an olive-green to brownish color.[1][2] Further degradation can lead to the formation of pheophorbide.
Q4: How does pH affect the stability of this compound?
This compound is most stable in alkaline conditions (pH 7 and above).[3][4] In acidic environments (low pH), the excess hydrogen ions (H+) readily displace the central magnesium ion (Mg2+) from the porphyrin ring, leading to rapid degradation and a noticeable color change from bright green to olive-brown.[1][4][5]
Q5: What is the impact of light on the stability of this compound?
Exposure to light, especially UV radiation and blue and red light, can cause photodegradation of this compound.[6] Light energy can excite the molecule, making it more susceptible to chemical reactions that lead to the loss of the magnesium ion and subsequent color fading.[1] Storing solutions in the dark is crucial for maintaining stability.[1]
Q6: Are there more stable alternatives to this compound?
Yes, copper chlorophyllin is a more stable alternative. In this derivative, the central magnesium ion is replaced with a copper ion. Copper chlorophyllin is significantly more resistant to degradation from acid and light, making it a common choice for applications requiring high stability.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments involving this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Green solution turns brownish-olive. | Degradation due to acidic pH. | 1. Immediately measure the pH of your solution. 2. If acidic, adjust to a neutral or slightly alkaline pH (7.0-9.0) using a suitable buffer (e.g., phosphate (B84403) or tris buffer). 3. For future experiments, ensure all solvents and reagents are pH-neutral or alkaline. |
| Photodegradation from light exposure. | 1. Protect your solution from light by using amber-colored vials or wrapping containers in aluminum foil. 2. Minimize exposure to ambient light during preparation and analysis. 3. If possible, work under low-light conditions or use a safelight.[6] | |
| Inconsistent absorbance readings in spectrophotometry. | Ongoing degradation during measurement. | 1. Ensure the sample is protected from light while in the spectrophotometer. 2. Record absorbance readings immediately after preparing the dilution. 3. Monitor the absorbance at the characteristic peak (around 405 nm and 653 nm) over a short period to check for stability. A continuous decrease indicates degradation. |
| Precipitation of this compound. | 1. Visually inspect the solution for any particulate matter. 2. Ensure the solvent system is appropriate for maintaining solubility. While water-soluble, high concentrations or the presence of certain salts can cause precipitation. 3. Consider filtration through a suitable membrane filter if precipitation is suspected. | |
| Unexpected peaks in HPLC chromatogram. | Presence of degradation products. | 1. The primary degradation products are pheophytin and pheophorbide, which will elute at different retention times than this compound.[7][8][9] 2. Compare the chromatogram to a freshly prepared, protected standard to identify the parent peak. 3. Use a diode array detector (DAD) to examine the spectra of the unknown peaks; degradation products will have different absorption spectra compared to this compound. |
Quantitative Data on Stability
While specific kinetic data for the degradation of isolated this compound is limited in publicly available literature, the degradation generally follows first-order kinetics.[10][11] The rate of degradation is highly dependent on the specific conditions. Below is a summary of expected trends based on studies of chlorophyll.
Table 1: Effect of pH on the Stability of Chlorophyll Derivatives
| pH Range | Stability | Predominant Species | Visual Appearance | Degradation Rate |
| 2-5 | Very Unstable | Pheophytin/Pheophorbide | Olive-green to Brown | High |
| 6-7 | Moderately Stable | This compound & some Pheophytin | Green with some discoloration | Moderate |
| 7-9 | Stable | This compound | Bright Green | Low |
Note: The degradation rate constant decreases log-linearly as the pH increases.[10]
Table 2: Influence of Light Conditions on Chlorophyll Degradation
| Light Condition | Wavelengths of Concern | Degradation Rate | Mitigation Strategy |
| UV Light | < 400 nm | Very High | Use UV-blocking containers; work in a UV-free environment. |
| Visible Light | Blue (~430 nm) & Red (~660 nm) | Moderate to High | Store in amber or opaque containers; minimize exposure to strong light sources.[6] |
| Darkness | N/A | Low (baseline chemical degradation) | Store in a dark, cool place.[1] |
Experimental Protocols
Protocol 1: UV-Vis Spectrophotometric Analysis of this compound Degradation
This protocol allows for the monitoring of this compound stability by observing changes in its absorption spectrum over time.
Materials:
-
This compound standard
-
Buffers of various pH (e.g., pH 4, 7, 9)
-
UV-Vis Spectrophotometer
-
Quartz or glass cuvettes
-
Amber vials
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a pH 9 buffer and store it in an amber vial in the dark.
-
Working Solution Preparation:
-
For pH stability testing, dilute the stock solution to a suitable concentration (e.g., to achieve an absorbance of ~1.0 at the Soret peak) in buffers of different pH values (e.g., 4, 7, and 9).
-
For photostability testing, dilute the stock solution in a pH 7 or 9 buffer.
-
-
Spectrophotometric Measurement:
-
Immediately after preparation, take an initial absorbance spectrum of each working solution from 350 nm to 750 nm. Note the absorbance maxima at the Soret band (~405 nm) and the Q-band (~653 nm).
-
For pH stability, store the solutions in the dark at a constant temperature and record the spectra at regular intervals (e.g., every 30 minutes).
-
For photostability, expose one set of solutions to a specific light source while keeping a control set in the dark. Record the spectra at regular intervals.
-
-
Data Analysis:
-
Plot the absorbance at 653 nm versus time for each condition. A decrease in absorbance indicates degradation.
-
Observe the spectral shifts. The appearance of a new peak around 667 nm is indicative of pheophytin formation.
-
Protocol 2: HPLC Method for Separation of this compound and Its Degradation Products
This protocol provides a method to separate and quantify this compound from its primary degradation products.
Materials:
-
HPLC system with a C18 column and a Diode Array Detector (DAD)
-
This compound standard
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid
Procedure:
-
Sample Preparation: Prepare samples as described in the UV-Vis protocol. Before injection, filter the samples through a 0.45 µm syringe filter.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase, 5 µm, 4.6 x 250 mm
-
Mobile Phase: Methanol:Water (97:3, v/v) containing 1% acetic acid.[9] (Note: An alternative mobile phase could be a gradient of aqueous ammonium acetate and methanol/acetone.)
-
Flow Rate: 1.0 mL/min
-
Detection: Diode Array Detector (DAD) monitoring at 405 nm and 650 nm.
-
Injection Volume: 20 µL
-
-
Analysis:
-
Inject a freshly prepared standard of this compound to determine its retention time.
-
Inject the samples that have been subjected to different pH and light conditions.
-
Identify the peaks corresponding to this compound and its degradation products (pheophytin, pheophorbide) based on their retention times and UV-Vis spectra obtained from the DAD.[7][8]
-
Visualizations
References
- 1. US20190016897A1 - Method for preparing a colour-stable preparation of a this compound alkali metal salt or alkali earth metal salt from natural sources of chlorophyll - Google Patents [patents.google.com]
- 2. journalssystem.com [journalssystem.com]
- 3. researchgate.net [researchgate.net]
- 4. agro.icm.edu.pl [agro.icm.edu.pl]
- 5. Fluorescence Lifetime Characterization of Magnesium Probes: Improvement of Mg2+ Dynamic Range and Sensitivity Using Phase-Modulation Fluorometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chlorophyll and Chlorophyll Catabolite Analysis by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Analysis of Chlorophylls/Chlorophyllins in Food Products Using HPLC and HPLC-MS Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. visible light absorption spectrum of chlorophyll in plants magnesium ion complex porphyrin ring pigments in plants maximum absorbance wavelength peaks in spectra Doc Brown's chemistry revision notes [docbrown.info]
- 11. Determining Chlorophyll Concentration using CuSO4 Magnesium-Copper Exchange Titration [protocols.io]
"troubleshooting low yield in magnesium chlorophyllin synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields or other issues during the synthesis of magnesium chlorophyllin.
Troubleshooting Guide: Low Yield in this compound Synthesis
Low yields in this compound synthesis can be attributed to several factors, from incomplete reactions to degradation of the final product. This guide provides a systematic approach to identifying and resolving common issues.
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| LY-01 | Final product has low water solubility and a dark olive-green color instead of bright green. | Incomplete Saponification: The phytol (B49457) tail of the chlorophyll (B73375) molecule has not been fully cleaved, resulting in a mixture of chlorophyll and chlorophyllin. | - Increase Reaction Time: Extend the duration of the alkaline hydrolysis. - Increase Base Concentration: Carefully increase the concentration of NaOH or KOH in the reaction mixture. - Optimize Temperature: Ensure the reaction temperature is maintained within the optimal range (e.g., 50-60°C) to facilitate complete saponification without causing degradation. |
| LY-02 | The reaction mixture turns a brownish or olive-brown color during or after the reaction. | Acidic Degradation (Pheophytinization): The pH of the reaction mixture has dropped, leading to the loss of the central magnesium ion and the formation of pheophytin. | - Maintain Alkaline pH: Monitor and maintain the pH of the reaction mixture between 9 and 11 throughout the process. Use a pH meter for accurate measurement. - Use Buffered Solutions: Consider the use of an alkaline buffer to stabilize the pH. - Avoid Acidic Contaminants: Ensure all glassware and reagents are free from acidic residues. |
| LY-03 | Low recovery of the final product after purification. | Precipitation Issues: The this compound is not precipitating effectively from the solution. Co-precipitation with Impurities: The product is being lost during the removal of impurities. | - Optimize Solvent for Precipitation: If using a solvent to precipitate the chlorophyllin, ensure it is one in which chlorophyllin is insoluble but the impurities remain in solution. Acetone (B3395972) is commonly used. - Salting Out: The addition of a salt can help to decrease the solubility of the chlorophyllin in the aqueous phase, promoting precipitation. - Centrifugation Parameters: Optimize the speed and duration of centrifugation to ensure complete pelleting of the product. |
| LY-04 | The initial chlorophyll extract is weak, leading to a low starting material concentration. | Inefficient Extraction: The solvent and method used to extract chlorophyll from the plant source are not optimal. | - Choice of Solvent: Use a solvent in which chlorophyll is highly soluble, such as acetone, ethanol, or a mixture thereof. - Thorough Grinding: Ensure the plant material is thoroughly homogenized to maximize cell lysis and chlorophyll release. - Minimize Light Exposure: Conduct the extraction in low-light conditions to prevent photodegradation of the chlorophyll. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal pH for this compound synthesis?
A stable alkaline pH is crucial to prevent the loss of the central magnesium ion. A pH range of 9-11 is generally recommended for the saponification reaction.[1][2] Acidic conditions will lead to the formation of pheophytin, which is olive-brown and will result in a low yield of the desired product.
Q2: What is the optimal temperature for the saponification of chlorophyll?
The saponification reaction is typically carried out at a moderately elevated temperature to ensure completion without degrading the chlorophyllin. A temperature range of 50-60°C is often cited.[3] Temperatures that are too high can accelerate the degradation of the chlorophyllin molecule.
Q3: How can I confirm that the saponification reaction is complete?
The completion of the saponification reaction can be monitored by observing the change in solubility of the product. Chlorophyll is soluble in organic solvents like acetone and ethanol, while this compound is water-soluble. A simple test is to take a small aliquot of the reaction mixture and partition it between an organic solvent and water. If the green color predominantly moves to the aqueous phase, the reaction is likely complete.
Q4: My final product is not a vibrant green. What could be the reason?
A color other than a vibrant green, such as olive-green or brown, is a strong indicator of product degradation. The most common cause is the loss of the central magnesium ion to form pheophytin due to acidic conditions. It is also important to protect the reaction mixture and the final product from prolonged exposure to light, which can cause photodegradation.
Q5: What is the best way to purify the synthesized this compound?
Purification often involves separating the water-soluble this compound from unreacted, water-insoluble chlorophyll and other lipid-soluble impurities. This can be achieved by:
-
Solvent Partitioning: After saponification, the reaction mixture can be partitioned between water and an organic solvent (like diethyl ether or hexane). The this compound will be in the aqueous phase, while unreacted chlorophyll and other lipids will be in the organic phase.
-
Precipitation: this compound can be precipitated from the aqueous solution by adding a solvent in which it is insoluble, such as acetone.
-
Chromatography: For higher purity, column chromatography can be employed.
Experimental Protocols
Protocol 1: Extraction of Chlorophyll from Spinach
Objective: To extract chlorophyll from fresh spinach leaves to be used as the starting material for this compound synthesis.
Materials:
-
Fresh spinach leaves
-
Acetone (90% in water)
-
Blender or mortar and pestle
-
Buchner funnel and filter paper
-
Vacuum flask
Methodology:
-
Wash the spinach leaves thoroughly and pat them dry.
-
Weigh approximately 50 g of spinach leaves and place them in a blender with 200 mL of 90% acetone.
-
Blend at high speed for 2-3 minutes, or until a smooth, dark green slurry is formed. If using a mortar and pestle, grind the leaves with the acetone until a fine paste is achieved.
-
Set up a vacuum filtration apparatus with a Buchner funnel and filter paper.
-
Pour the slurry into the funnel and apply a vacuum to separate the dark green acetone extract from the solid plant material.
-
Wash the solid residue with an additional 50 mL of 90% acetone to recover any remaining chlorophyll.
-
Combine the filtrates. This dark green solution is the chlorophyll extract. Store it in a sealed, dark container and proceed to the saponification step as soon as possible to minimize degradation.
Protocol 2: Synthesis of this compound via Saponification
Objective: To convert the extracted chlorophyll into water-soluble this compound.
Materials:
-
Chlorophyll extract (from Protocol 1)
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH) solution (5% w/v in ethanol)
-
pH meter or pH indicator strips
-
Heating mantle or water bath with temperature control
-
Round bottom flask
-
Condenser
Methodology:
-
Transfer the chlorophyll extract to a round bottom flask.
-
For every 100 mL of chlorophyll extract, add 100 mL of 5% NaOH or KOH in ethanol.
-
Attach a condenser to the flask and place it in a heating mantle or water bath set to 55°C.
-
Heat the mixture with gentle stirring for 1-2 hours.
-
Monitor the pH of the reaction mixture periodically, ensuring it remains between 9 and 11. Adjust with a small amount of the alkaline solution if necessary.
-
After the reaction is complete, allow the mixture to cool to room temperature. The product is now an aqueous-alcoholic solution of the sodium or potassium salt of this compound.
Data Presentation
| Parameter | Recommended Value/Range | Consequence of Deviation |
| Saponification pH | 9 - 11 | < 9: Risk of Mg2+ loss (pheophytinization) and low yield. |
| Saponification Temperature | 50 - 60°C | < 50°C: Incomplete reaction. > 60°C: Increased risk of degradation. |
| Reaction Time | 1 - 2 hours | Too short: Incomplete saponification. Too long: Potential for side reactions. |
| Solvent for Chlorophyll Extraction | Acetone, Ethanol | Use of less polar solvents may result in lower extraction efficiency. |
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for low yield issues.
References
- 1. US20190016897A1 - Method for preparing a colour-stable preparation of a this compound alkali metal salt or alkali earth metal salt from natural sources of chlorophyll - Google Patents [patents.google.com]
- 2. Stability of Chlorophyll as Natural Colorant: A Review for Suji (Dracaena Angustifolia Roxb.) Leaves’ Case [foodandnutritionjournal.org]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Improving the Photostability of Magnesium Chlorophyllin in Experimental Setups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the photostability of magnesium chlorophyllin in experimental settings.
Troubleshooting Guides
This section addresses specific issues that may be encountered during photostability experiments with this compound.
Issue 1: Rapid Degradation of this compound Upon Light Exposure
Symptom: A significant decrease in the characteristic green color and a rapid drop in absorbance at the Q-band (around 405 nm and 660 nm) of the this compound solution is observed shortly after exposure to light.
Possible Causes:
-
High Light Intensity: The light source may be too intense, leading to accelerated photodegradation.
-
Presence of Oxygen: Dissolved oxygen in the solvent can participate in photo-oxidative reactions, leading to the bleaching of the chlorophyllin molecule.
-
Inappropriate Solvent: The solvent system may not be optimal for the stability of this compound.
-
Contaminants: The presence of impurities in the solvent or on the glassware can act as photosensitizers, accelerating degradation.
Troubleshooting Steps and Solutions:
| Solution | Description | Expected Outcome |
| Optimize Light Exposure | Reduce the intensity of the light source or increase the distance between the light source and the sample. According to ICH Q1B guidelines, a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter is recommended for confirmatory studies.[1][2][3] For initial experiments, lower exposure levels may be sufficient. | Slower degradation rate, allowing for more accurate kinetic studies. |
| Deoxygenate Solvent | Purge the solvent with an inert gas (e.g., nitrogen or argon) before dissolving the this compound. Experiments can also be conducted in a glove box with an inert atmosphere. | Reduced photo-oxidative degradation, leading to enhanced stability. |
| Solvent Selection | Use high-purity, spectroscopy-grade solvents. The polarity of the solvent can influence the aggregation and stability of chlorophyllin.[4] Ethanol/water mixtures are commonly used. | Improved stability and reproducibility of results. |
| Thoroughly Clean Glassware | Ensure all glassware is meticulously cleaned to remove any residual chemicals that could act as photosensitizers. | Minimized catalytic degradation, leading to more reliable data. |
| Incorporate Antioxidants | Add antioxidants to the solution to quench reactive oxygen species (ROS) and inhibit photo-oxidation. | Significant improvement in the photostability of this compound. |
Quantitative Data on Antioxidant Efficacy:
The following table summarizes the stabilizing effect of various antioxidants on chlorophyll (B73375) adsorbed on a silica (B1680970) surface, which can provide a qualitative guide for solution-based experiments.
| Antioxidant | Retention Ratio (A/A₀) after 180 min of Visible Light Irradiation |
| None | ~0.55 |
| Gallic Acid | ~0.85 |
| Pyrogallol | ~0.82 |
| Vitamin C (Ascorbic Acid) | ~0.60 |
| Vitamin E | ~0.58 |
| α-Lipoic Acid | ~0.57 |
Data adapted from a study on chlorophyll adsorbed on a silica surface and may vary in solution.[5]
Issue 2: Inconsistent and Irreproducible Photodegradation Rates
Symptom: High variability in the calculated degradation half-lives or rate constants between replicate experiments conducted under seemingly identical conditions.
Possible Causes:
-
Fluctuations in Light Source Intensity: The output of the light source may not be stable over time.
-
Temperature Variations: Inconsistent temperature control within the experimental setup can affect reaction rates.
-
Inconsistent Sample Preparation: Variations in concentration, solvent volume, or mixing can lead to different degradation profiles.
-
Solvent Evaporation: Loss of solvent during the experiment can concentrate the sample and alter the degradation kinetics.
Troubleshooting Steps and Solutions:
| Solution | Description | Expected Outcome |
| Calibrate and Monitor Light Source | Regularly calibrate the light source using a radiometer or lux meter. For confirmatory studies, a validated chemical actinometric system can be used.[2][3] | Consistent light exposure across all experiments, leading to improved reproducibility. |
| Maintain Constant Temperature | Use a temperature-controlled chamber or a water bath to maintain a constant temperature throughout the experiment. Include a dark control sample stored at the same temperature to differentiate between thermal and photodegradation.[6] | Elimination of temperature as a variable, resulting in more reliable kinetic data. |
| Standardize Sample Preparation | Follow a strict and detailed protocol for preparing all samples to ensure consistency in concentration and handling. | Reduced variability between replicates. |
| Seal Sample Vessels | Use sealed containers, such as quartz cuvettes with stoppers or septa, to minimize solvent evaporation during the experiment. | Consistent sample concentration and accurate kinetic measurements. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound photodegradation?
A1: The primary mechanism is photo-oxidation.[7] Upon light absorption, the chlorophyllin molecule can enter an excited triplet state. This excited molecule can then react with molecular oxygen to produce reactive oxygen species (ROS), such as singlet oxygen, which in turn attack and bleach the chlorophyllin molecule, leading to a loss of color and its characteristic spectral properties.
Q2: What are the main degradation products of this compound?
A2: The degradation of chlorophyll derivatives can lead to the formation of various products, including pheophytins (loss of the central magnesium ion), pheophorbides (loss of both magnesium and the phytol (B49457) tail in chlorophyll), and smaller, colorless compounds resulting from the cleavage of the porphyrin ring.[8][9] Analytical techniques like HPLC are used to separate and identify these degradation products.[8][10]
Q3: How can I monitor the photodegradation of this compound quantitatively?
A3: The most common method is UV-Vis spectrophotometry. The degradation can be monitored by measuring the decrease in absorbance at the main absorption peaks (the Soret band around 405 nm and the Q-band around 660 nm) over time. High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) or fluorescence detector can also be used for a more detailed analysis, allowing for the quantification of the parent compound and its degradation products.[8][10]
Q4: What are the ideal storage conditions for this compound to prevent degradation?
A4: To minimize degradation, this compound should be stored in a cool, dark, and dry place. It should be protected from light and moisture. For solutions, it is best to store them at low temperatures (e.g., 4°C) in amber-colored vials to protect from light, and for long-term storage, freezing under an inert atmosphere is recommended.
Q5: Are there any alternatives to antioxidants for improving photostability?
A5: Yes, other methods include encapsulation and modification of the molecular structure. Encapsulation in matrices like polymers or liposomes can physically shield the chlorophyllin from light and oxygen.[11] Replacing the central magnesium ion with more stable metal ions, such as copper or zinc, to form metallo-chlorophyllins can also significantly enhance photostability, though this alters the compound's properties.
Experimental Protocols
Protocol 1: General Photostability Testing of this compound in Solution (Adapted from ICH Q1B Guidelines)
Objective: To assess the photostability of a this compound solution under standardized light conditions.
Materials:
-
This compound
-
High-purity solvent (e.g., ethanol/water mixture)
-
Calibrated light source (Option 1: Xenon lamp or D65/ID65 standard; Option 2: Cool white fluorescent and near-UV lamps)[3]
-
Photostability chamber with temperature control
-
Quartz cuvettes or other transparent, inert containers
-
Dark control containers (e.g., cuvettes wrapped in aluminum foil)
-
UV-Vis Spectrophotometer
-
Radiometer/Lux meter or chemical actinometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the desired solvent at a known concentration.
-
Ensure the initial absorbance at the Q-band maximum is within the linear range of the spectrophotometer (typically 0.2 - 0.8).
-
Prepare replicate samples for light exposure and dark controls.
-
-
Experimental Setup:
-
Place the samples in the photostability chamber. Position them to ensure maximum and uniform exposure to the light source.
-
Place the dark control samples alongside the exposed samples in the same chamber.[6]
-
Set the temperature of the chamber to a controlled value (e.g., 25°C).
-
-
Light Exposure:
-
Data Collection:
-
At predetermined time intervals, remove a sample and its corresponding dark control from the chamber.
-
Measure the UV-Vis absorbance spectrum of both the exposed and dark control samples.
-
Record the absorbance at the Q-band maximum.
-
-
Data Analysis:
-
Calculate the percentage of degradation at each time point relative to the initial concentration.
-
Correct for any thermal degradation by subtracting the degradation observed in the dark control.
-
Plot the concentration or percentage of remaining this compound versus time to determine the degradation kinetics.
-
Protocol 2: HPLC Analysis of this compound and its Degradation Products
Objective: To separate and quantify this compound and its major photodegradation products.
Materials:
-
HPLC system with a photodiode array (PDA) or fluorescence detector
-
Reversed-phase C18 column
-
Mobile phase solvents (e.g., methanol, acetone, water, ion-pair reagents)
-
This compound sample (before and after light exposure)
-
Standards for potential degradation products (if available)
Procedure:
-
Sample Preparation:
-
Dilute the this compound samples with the initial mobile phase to a suitable concentration for HPLC analysis.
-
Filter the samples through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is often necessary to separate compounds with different polarities. For example, a gradient of (A) water/methanol/ion-pair reagent and (B) methanol/acetone.[8]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: PDA detector scanning a range of wavelengths (e.g., 350-750 nm) to capture the spectra of all components. Fluorescence detection can also be used for higher sensitivity.
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound and its degradation products based on their retention times and UV-Vis spectra compared to standards or literature data.
-
Integrate the peak areas to quantify the concentration of each component.
-
Calculate the percentage of degradation and the formation of degradation products over time.
-
Visualizations
Caption: Simplified pathway of this compound photodegradation.
Caption: General workflow for a photostability experiment.
Caption: Logical workflow for troubleshooting rapid degradation.
References
- 1. mdpi.com [mdpi.com]
- 2. journalssystem.com [journalssystem.com]
- 3. Re: How do you get magnesium out of chlorophyll? [madsci.org]
- 4. The effects of gallic/ferulic/caffeic acids on colour intensification and anthocyanin stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Chlorophyllin as an effective antioxidant against membrane damage in vitro and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of Chlorophylls/Chlorophyllins in Food Products Using HPLC and HPLC-MS Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Response of Chlorophyllase and Magnesium Dechelatase Enzymes in Yellow- and Green-Fleshed Kiwifruit to Degreening at Different Temperatures [mdpi.com]
Technical Support Center: Purification of Magnesium Chlorophyllin
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of magnesium chlorophyllin.
Frequently Asked Questions (FAQs)
Q1: What makes the purification of this compound so challenging?
A1: The primary challenges stem from the molecule's inherent instability. The central magnesium ion in the chlorophyllin complex is easily displaced by protons in even mildly acidic conditions, which changes the molecule's color from a vibrant green to a dull olive-brown pheophytin.[1][2] Additionally, chlorophyllin is sensitive to light and temperature, which can lead to degradation.[3][4] Achieving high purity is difficult because crude extracts contain a mixture of pigments like chlorophylls (B1240455) a and b, carotenoids, and xanthophylls, which have similar properties and can be difficult to separate.[5][6]
Q2: My final product has a brownish-green tint instead of a vibrant green. What happened?
A2: A brownish-green color indicates the loss of the central magnesium ion and the formation of pheophytin. This is typically caused by exposure to acidic conditions during your purification process.[1][2] Ensure all solvents and materials are neutral or slightly alkaline. For instance, maintaining a pH between 7.0 and 11.0 can help stabilize the magnesium complex.[1] Glassware should be thoroughly cleaned to be acid-free.[4]
Q3: What are the most common impurities I should expect in my crude extract?
A3: Crude extracts from plant sources are complex mixtures. Besides the target this compound, you can expect to find:
-
Other Pigments: Chlorophyll (B73375) a, chlorophyll b, pheophytins, β-carotene, and xanthophylls.[5][6]
-
Degradation Products: Epimers and other breakdown products resulting from processing.[7]
-
Residual Solvents and Salts: From the extraction and saponification steps.[3]
Q4: How can I improve the yield of water-soluble this compound?
A4: To improve the yield, focus on optimizing the initial saponification (alkaline hydrolysis) step, which cleaves the phytol (B49457) tail from chlorophyll to make it water-soluble. Key parameters to control include pH (optimal around 9-10), temperature (avoiding temperatures above 60°C to prevent degradation), and reaction time.[3] Subsequent purification steps, such as solvent partitioning and chromatography, should be performed efficiently to minimize product loss.
Troubleshooting Guide
This section addresses specific problems encountered during the purification workflow.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Purity / Pigment Contamination | 1. Incomplete separation of carotenoids and other chlorophylls. 2. Co-precipitation of impurities. | 1. Optimize the chromatographic separation. Use a multi-step solvent gradient from nonpolar to polar (e.g., hexane (B92381) -> hexane/acetone (B3395972) -> acetone) to effectively separate pigments based on polarity.[5][8] 2. Perform sequential solvent extractions. For example, use hexane to remove nonpolar impurities like carotenes before proceeding with more polar solvents.[9] |
| Product Degradation (Color Loss) | 1. Acidic pH during extraction or purification. 2. Exposure to strong light or high temperatures.[3][4] 3. Presence of oxidative agents. | 1. Buffer all aqueous solutions to a slightly alkaline pH (8-9).[10] Use acid-free glassware. 2. Work in subdued light and keep samples cold (e.g., on ice) whenever possible.[4] Store the final product in a dark, cool environment.[3] 3. Degas solvents and consider adding antioxidants if oxidation is suspected. |
| Low Yield | 1. Incomplete saponification of chlorophyll. 2. Loss of product during solvent extraction or precipitation steps. 3. Adsorption of product onto glassware or filter media. | 1. Monitor the saponification reaction (e.g., via TLC) to ensure it goes to completion. Adjust NaOH concentration, temperature (40-60°C), and time (30-45 min) as needed.[3] 2. Optimize solvent ratios for partitioning. For aqueous two-phase extraction, carefully select and optimize the solvent system. 3. Pre-treat glassware with a siliconizing agent if irreversible adsorption is a problem. |
| Poor Separation in Column Chromatography | 1. Improper stationary phase activation or packing. 2. Incorrect mobile phase polarity. 3. Column overloading with crude extract. | 1. Ensure the stationary phase (e.g., silica (B1680970) gel, alumina) is properly packed as a slurry to avoid air bubbles and channeling.[5][8] 2. Select the mobile phase using preliminary TLC analysis to find a solvent system that gives good separation.[6] 3. Reduce the amount of crude extract loaded onto the column. A general rule is to load no more than 1-5% of the column's stationary phase weight. |
Experimental Protocols
Protocol 1: Extraction and Saponification
This protocol describes the initial extraction of chlorophyll from a plant source and its conversion to water-soluble chlorophyllin.
Materials:
-
Fresh spinach or other chlorophyll-rich plant material
-
Acetone, Hexane (50:50, v/v)[8]
-
1% Sodium Hydroxide (NaOH) in ethanol[3]
-
Mortar and pestle, filtration apparatus
Procedure:
-
Weigh approximately 10 g of dry, deveined spinach leaves.[8]
-
Grind the leaves in a mortar and pestle, adding 10 mL of a 50:50 acetone/hexane mixture to create a fine paste.[8]
-
Filter the extract to remove solid plant material.
-
To the liquid extract, add an equal volume of 1% NaOH in ethanol.[3]
-
Stir the mixture in a water bath at 60°C for 30-45 minutes to facilitate saponification. Monitor the pH to ensure it remains between 9 and 10.[3]
-
After the reaction, cool the mixture on ice. The resulting solution contains crude this compound.
Protocol 2: Purification by Column Chromatography
This protocol outlines the separation of this compound from other pigments using silica gel column chromatography.
Materials:
-
Crude chlorophyllin extract
-
Silica gel (60-120 mesh)
-
Solvents: Hexane, Acetone
-
Glass chromatography column
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and pour it into the column, allowing it to settle into a uniform bed without air bubbles. Drain excess hexane until the solvent level is just above the silica surface.[8]
-
Sample Loading: Carefully load the concentrated crude extract onto the top of the silica bed.
-
Elution (Stepwise Gradient):
-
Step A (Elute Carotenes): Begin eluting with 100% hexane. A yellow-orange band of β-carotene and other nonpolar carotenoids will move down and exit the column first. Collect this fraction separately.[5]
-
Step B (Elute Chlorophylls): Switch the mobile phase to a more polar mixture, such as 70% hexane: 30% acetone. This will begin to move the green chlorophyll bands.[5]
-
Step C (Elute Chlorophyllin): Finally, switch to 100% acetone to elute the more polar this compound, which will appear as a distinct green band.[8]
-
-
Solvent Removal: Collect the desired green fraction and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Workflow and Troubleshooting Diagrams
Caption: A typical experimental workflow for the extraction and purification of this compound.
Caption: A logical diagram for troubleshooting color degradation issues during purification.
References
- 1. US20190016897A1 - Method for preparing a colour-stable preparation of a this compound alkali metal salt or alkali earth metal salt from natural sources of chlorophyll - Google Patents [patents.google.com]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. eec.ky.gov [eec.ky.gov]
- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 6. en-chemia.new.ug.edu.pl [en-chemia.new.ug.edu.pl]
- 7. researchgate.net [researchgate.net]
- 8. Isolation of Plant Pigments by Column Chromatography (Procedure) : Biochemistry Virtual Lab II : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 9. KR101180695B1 - Methods for Preparing high purity chlorophyll and Chlorin e6 from Chlorophyll extracts - Google Patents [patents.google.com]
- 10. Sodium this compound BP EP USP CAS 11006-34-1 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
Technical Support Center: Prevention of Magnesium Loss from Chlorophyllin During Extraction
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the loss of the central magnesium ion from chlorophyllin during extraction and conversion processes.
Frequently Asked Questions (FAQs)
Q1: What is chlorophyllin, and how does it differ from chlorophyll (B73375)?
Chlorophyll is the natural, fat-soluble pigment found in plants responsible for photosynthesis. It has a porphyrin ring structure with a central magnesium ion. Chlorophyllin is a semi-synthetic, water-soluble derivative of chlorophyll. It is typically produced by the alkaline hydrolysis of chlorophyll, which removes the phytol (B49457) tail and opens the cyclopentanone (B42830) ring, resulting in a more stable, water-soluble compound. Sodium magnesium chlorophyllin is a specific form where the magnesium ion is retained, and sodium salts are formed to enhance water solubility.[1][2][]
Q2: What are the primary causes of magnesium loss from chlorophyllin during extraction?
The primary cause of magnesium loss is exposure to acidic conditions (low pH).[4] This process, known as pheophytinization, involves the displacement of the central magnesium ion by two hydrogen ions, leading to the formation of pheophytin, which has a dull olive-green or brownish color. Elevated temperatures can also accelerate this degradation process.
Q3: Why is it important to prevent magnesium loss?
Retaining the central magnesium ion is crucial for maintaining the vibrant green color of the chlorophyllin molecule.[5] For applications in food coloring, pharmaceuticals, and cosmetics, color stability is a critical quality parameter. Furthermore, the presence of the magnesium ion influences the spectroscopic and physicochemical properties of the molecule.
Q4: What is the general strategy for preventing magnesium loss?
The most effective strategy is to convert chlorophyll into a more stable, water-soluble form, such as sodium this compound, under controlled alkaline conditions. This process stabilizes the magnesium within the porphyrin ring. Maintaining a pH above 7.0 throughout the extraction and purification process is critical.[4][5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Color of the extract is olive-green or brown instead of bright green. | Magnesium loss has occurred due to acidic conditions (pheophytinization). | • Ensure the pH of all solvents and solutions is maintained at or above 7.0, ideally in the pH 7-9 range.[2] • Use alkaline buffers or add a base (e.g., sodium hydroxide (B78521), sodium bicarbonate) to neutralize any acidic components from the plant material.[5] |
| Precipitate forms during the addition of magnesium salts. | The concentration of reactants may be too high, or the pH may not be optimal, leading to the precipitation of magnesium salts or chlorophyllin aggregates. | • Adjust the concentration of the chlorophyllin and magnesium salt solutions. • Ensure thorough mixing and consider a slower, more controlled addition of the magnesium salt solution while monitoring the pH. |
| The final product has low water solubility. | Incomplete saponification of the chlorophyll extract, leaving the fat-soluble phytol tail intact. | • Ensure the saponification step is carried out under the recommended conditions (e.g., appropriate concentration of NaOH, temperature, and reaction time). • Test for the completion of saponification before proceeding to the next step. |
| The yield of sodium this compound is low. | • Inefficient initial extraction of chlorophyll from the plant material. • Loss of product during purification steps. • Incomplete reaction during the formation of the sodium magnesium salt. | • Optimize the initial chlorophyll extraction by selecting an appropriate solvent (e.g., acetone (B3395972), ethanol) and extraction conditions. • Minimize losses during filtration and washing steps. • Ensure the molar ratio of magnesium salt to chlorophyllin is adequate to drive the reaction to completion. |
Quantitative Data Summary
While specific quantitative data on magnesium retention in chlorophyllin under varying conditions is limited in readily available literature, the following table provides a qualitative summary of the effects of key parameters.
| Parameter | Effect on Magnesium Retention | Recommendation | Reference |
| pH | High pH (alkaline) significantly improves magnesium retention. Acidic pH leads to rapid magnesium loss. | Maintain pH in the range of 7.0-9.0 throughout the process. | [2][4] |
| Temperature | High temperatures can accelerate the degradation of chlorophyll and the loss of magnesium, especially in acidic conditions. | Perform extractions and reactions at controlled, moderate temperatures. | [6][7] |
| Solvent | The choice of solvent can impact the efficiency of chlorophyll extraction and subsequent reactions. | Use solvents like acetone or ethanol (B145695) for the initial extraction of chlorophyll. | [2] |
| Additives | The addition of sodium hydroxide is crucial for saponification, and a magnesium salt is required for the formation of sodium this compound. | Use a controlled amount of sodium hydroxide for saponification and a suitable magnesium salt (e.g., magnesium phosphate) for the final product formation. | [2] |
Experimental Protocols
Protocol 1: Preparation of Sodium this compound from Plant Material
This protocol outlines the general steps for extracting chlorophyll and converting it into a stable, water-soluble sodium this compound.
Materials:
-
Fresh or dried green plant material (e.g., spinach, alfalfa)
-
Acetone or ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 20% w/v)
-
Magnesium salt solution (e.g., magnesium phosphate)
-
Distilled water
-
pH meter
-
Magnetic stirrer and stir bar
-
Filtration apparatus
-
Drying oven
Procedure:
-
Chlorophyll Extraction:
-
Crush or blend the plant material.
-
Soak the material in acetone or ethanol to extract the chlorophyll.
-
Filter the mixture to separate the solid plant debris from the chlorophyll-rich solvent.
-
-
Saponification:
-
To the chlorophyll extract, add a sodium hydroxide solution while stirring.
-
Maintain the pH in the alkaline range (e.g., pH 12-14) and control the temperature (e.g., 55°C) for a set period (e.g., 2 hours) to facilitate the removal of the phytol tail.[8]
-
-
Separation:
-
After saponification, add pure water and stir until dissolved.
-
Use a centrifuge to separate the saponified, water-soluble chlorophyllin solution (supernatant) from any insoluble materials.
-
-
Formation of Sodium this compound:
-
To the supernatant, slowly add a solution of a magnesium salt while stirring continuously.
-
Monitor and adjust the pH to remain in the neutral to slightly alkaline range.
-
Allow the reaction to proceed at room temperature with continuous stirring.
-
-
Purification and Drying:
-
The resulting sodium this compound may be purified further through filtration or other separation techniques.
-
Dry the final product in an oven at a controlled temperature (e.g., 60°C) to obtain a dark green powder.[9]
-
Visualizations
Caption: The degradation pathway of chlorophyll to pheophytin.
Caption: Workflow for the production of stable sodium this compound.
Caption: Key structural differences between chlorophyll and sodium this compound.
References
- 1. Chlorophyllin | C34H34MgN4O6 | CID 123798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sodium this compound BP EP USP CAS 11006-34-1 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 4. researchgate.net [researchgate.net]
- 5. US20190016897A1 - Method for preparing a colour-stable preparation of a this compound alkali metal salt or alkali earth metal salt from natural sources of chlorophyll - Google Patents [patents.google.com]
- 6. journalssystem.com [journalssystem.com]
- 7. journalssystem.com [journalssystem.com]
- 8. CN113754671B - Preparation method of sodium copper chlorophyllin - Google Patents [patents.google.com]
- 9. CN102775416A - Natural chlorophyll iron magnesium salt and method for preparing same - Google Patents [patents.google.com]
Technical Support Center: Optimization of Light Dosage for Magnesium Chlorophyllin Photodynamic Therapy
Welcome to the technical support center for the optimization of light dosage in magnesium chlorophyllin photodynamic therapy (PDT). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters to consider when optimizing light dosage for this compound PDT?
A1: The optimization of light dosage is a multifactorial process. The key parameters include:
-
Photosensitizer Concentration: The concentration of this compound or its derivatives directly impacts the generation of reactive oxygen species (ROS).
-
Light Wavelength: The light source's wavelength must overlap with the absorption spectrum of the chlorophyllin derivative, which is typically in the red region of the spectrum (around 630-670 nm) for deeper tissue penetration.[1]
-
Power Density (Irradiance): This is the power of the light source per unit area (measured in mW/cm²). It influences the rate of ROS generation and can affect tissue temperature.[2]
-
Total Light Dose (Fluence): This is the total energy delivered per unit area (measured in J/cm²) and is a product of power density and time. It is a crucial determinant of the overall photodynamic effect.[1][3]
-
Drug-Light Interval: The time between the administration of the photosensitizer and light exposure allows for optimal accumulation of the photosensitizer in the target tissue.
-
Oxygen Concentration: PDT is an oxygen-dependent process. Tissue oxygenation can influence the therapeutic outcome.
Q2: I am observing low cytotoxicity in cancer cells after PDT. What are the possible reasons and troubleshooting steps?
A2: Low cytotoxicity can stem from several factors:
-
Suboptimal Light Dose: The total energy delivered might be insufficient. Try increasing the irradiation time or the power density.
-
Inadequate Photosensitizer Concentration: The concentration of this compound may be too low for sufficient ROS production. Consider performing a dose-response study to determine the optimal concentration.
-
Mismatched Wavelength: Ensure your light source's emission spectrum aligns with the peak absorption of your specific chlorophyllin derivative.
-
Cellular Resistance: Some cell lines may exhibit resistance to PDT. This could be due to efficient antioxidant mechanisms or other cellular defense pathways.
-
Incorrect Drug-Light Interval: The timing of light application is critical. You may need to optimize the incubation period for the photosensitizer to achieve maximum uptake in the target cells.
Q3: My PDT protocol is causing significant damage to surrounding healthy tissues. How can I improve selectivity?
A3: Improving tumor selectivity is a key aspect of PDT. Consider the following:
-
Minimize Photosensitizer and Light Doses: Studies have shown that minimizing both the photosensitizer concentration and the light dose can maintain high treatment efficacy while reducing side effects on normal tissues.[1]
-
Optimize the Drug-Light Interval: A longer interval can sometimes lead to a higher tumor-to-normal tissue ratio of the photosensitizer.[1]
-
Fractionated Light Delivery: Instead of a single continuous light exposure, dividing the total light dose into two or more fractions separated by a dark interval can enhance tumor destruction while sparing normal tissue.[4][5] This allows for tissue reoxygenation during the dark period, leading to more efficient ROS generation in the subsequent illumination.[4][5]
Q4: What is the role of the AKT signaling pathway in chlorophyllin-mediated PDT?
A4: The AKT signaling pathway is associated with cell survival and the inhibition of apoptosis.[6] Studies have shown that chlorophyllin-assisted PDT can downregulate the phosphorylation of AKT, thereby promoting apoptosis in cancer cells.[6] This suggests that inhibiting the AKT pathway could be a strategy to enhance the efficacy of PDT.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent results between experiments | Variability in cell density, photosensitizer incubation time, or light source output. | Standardize cell seeding density and incubation times. Regularly calibrate your light source to ensure consistent power output. |
| Low Reactive Oxygen Species (ROS) generation | Insufficient light energy, low photosensitizer uptake, or hypoxic conditions. | Increase the light dose. Optimize the photosensitizer concentration and incubation time. Ensure adequate oxygenation of the cell culture or tumor microenvironment. Consider light fractionation to allow for reoxygenation.[4][5] |
| Rapid photobleaching of the photosensitizer | High power density of the light source. | Reduce the power density and proportionally increase the irradiation time to deliver the same total light dose. |
| Cell death observed in the dark control (photosensitizer only) | The concentration of the chlorophyllin derivative is too high, causing dark toxicity. | Perform a cytotoxicity assay of the photosensitizer in the absence of light to determine a non-toxic concentration range. |
| No significant difference between control and PDT-treated groups | Ineffective combination of photosensitizer concentration and light dose. | Perform a matrix experiment varying both the photosensitizer concentration and the light dose to find the optimal combination for your specific cell line.[2][3] |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on this compound PDT.
Table 1: In Vitro Studies on Cancer Cells
| Cell Line | Photosensitizer & Concentration | Light Wavelength (nm) | Power Density (mW/cm²) | Light Dose (J/cm²) | Outcome | Reference |
| T24 & 5637 (Bladder Cancer) | Chlorophyllin e6 (0.5, 1, 2 µg/ml) | 635 | 10, 40 | 1, 4 | Dose-dependent decrease in cell viability.[3] | [3] |
| T24 & 5637 (Bladder Cancer) | Chlorophyllin e6 (2.5, 5, 10 µg/ml) | 635 | - | 4, 8 | Dose-dependent decrease in cell viability in 3D spheroids.[3] | [3] |
| HeLa (Cervical Cancer) | Chlorophyllin (4 µg/mL) | 405 | 800 | 48 | Optimal conditions for inducing complete cell death.[6] | [6] |
| HeLa & A549 | Water-Soluble Chlorophyll Protein (WSCP) (3-50 µg/mL) | 660 | 31.8 | - | Dose-dependent inhibition of colony formation.[2] | [2] |
| HeLa | Water-Soluble Chlorophyll Protein (WSCP) | 660 | 7.0, 20.6, 63.3 | - | Higher light density led to greater cytotoxicity.[2] | [2] |
Table 2: In Vivo and Antimicrobial Studies
| Target Organism/Tissue | Photosensitizer & Dose | Light Wavelength (nm) | Power Density (W/cm²) | Light Dose (J/cm²) | Outcome | Reference |
| Skin Cancer | Radachlorin (0.7-1.0 mg/kg), Photolon (2.0 mg/kg) | - | 0.1-0.4 | 200-300 | Standard PDT protocol.[1] | [1] |
| Skin Cancer | Minimized doses of chlorin (B1196114) e6 derivatives | - | 0.02-0.05 | 50 | High efficacy with reduced side effects.[1] | [1] |
| Bacillus subtilis | Chlorophyllin (1 mg/L) | Red | - | 17.73 (for 1 min) | Inhibition of bacterial growth.[7] | [7] |
| Candidozyma auris | Sodium-magnesium-chlorophyllin (50 µM) | 395 | - | 7.5 | 7 log10 reduction in viable cells.[8] | [8] |
| Candidozyma auris | Sodium-magnesium-chlorophyllin (50 µM) | 600-700 | - | 30 | 7 log10 reduction in viable cells.[8] | [8] |
Experimental Protocols
General In Vitro Photodynamic Therapy Protocol
This protocol provides a general framework for conducting in vitro PDT experiments with this compound derivatives.
-
Cell Culture:
-
Seed cells in appropriate well plates (e.g., 96-well for viability assays, 6-well for protein analysis).
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂ until cells reach the desired confluency (typically 70-80%).
-
-
Photosensitizer Incubation:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO, PBS).
-
Dilute the stock solution in a complete cell culture medium to the desired final concentrations.
-
Remove the old medium from the cells and add the medium containing the photosensitizer.
-
Incubate the cells in the dark for a predetermined period (e.g., 2-4 hours) to allow for cellular uptake of the photosensitizer.[3][6]
-
-
Light Irradiation:
-
After incubation, wash the cells with PBS to remove any extracellular photosensitizer.
-
Add fresh, phenol (B47542) red-free medium to the cells.
-
Irradiate the cells with a light source of the appropriate wavelength (e.g., 635 nm, 660 nm).[2][3]
-
The power density and duration of irradiation should be carefully controlled to deliver the desired total light dose.
-
-
Post-Irradiation Incubation:
-
After irradiation, return the cells to the incubator for a specified period (e.g., 24 hours) to allow for the manifestation of phototoxic effects.
-
-
Assessment of Outcome:
-
Cell Viability: Use assays such as MTT, XTT, or CellTiter-Glo to quantify cell viability.[2][6]
-
Apoptosis: Analyze apoptosis using methods like Annexin V/PI staining followed by flow cytometry or by Western blotting for apoptosis-related proteins (e.g., caspases, Bcl-2 family proteins).[3][6]
-
Reactive Oxygen Species (ROS) Detection: Use fluorescent probes like DCFDA to measure intracellular ROS generation.[6]
-
Visualizations
References
- 1. Centre of laser medicine - Articles on PDT - Photodynamic Therapy for Skin Cancer with Minimized Light Doses and Minimized Doses of Chlorin Derivatives Photosensitizers [magicray.ru]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chlorophyllin e6-mediated photodynamic therapy inhibits proliferation and induces apoptosis in human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Photodynamic Therapy in Dermatology: The Role of Light Fractionation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-Cancer Effect of Chlorophyllin-Assisted Photodynamic Therapy to Induce Apoptosis through Oxidative Stress on Human Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Chlorophyllin-based Photodynamic Inactivation against Candidozyma auris planktonic cells and dynamic biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Degradation of Magnesium Chlorophyllin During Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of magnesium chlorophyllin during storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound during storage?
A1: The stability of this compound is primarily influenced by four key environmental factors: light, temperature, pH, and humidity.[1][2][3][4] Exposure to light can lead to photodegradation.[1] Elevated temperatures accelerate the rate of chemical degradation.[2][3][4][5] The pH of the solution or storage matrix is critical, as acidic conditions can facilitate the removal of the central magnesium ion.[3][6] Lastly, since this compound is often a hygroscopic solid, moisture absorption can lead to clumping and accelerate degradation reactions.[1]
Q2: My this compound solution is changing color from bright green to an olive-brown. What is causing this?
A2: This color change is a classic indicator of this compound degradation. The primary cause is the loss of the central magnesium ion from the porphyrin ring, a process known as pheophytinization.[3][7] This reaction converts the bright green chlorophyllin into brownish pheophytin. This process is often accelerated by acidic conditions (low pH) and exposure to heat.[3]
Q3: I've observed precipitation in my aqueous this compound solution after storage. What could be the reason?
A3: Precipitation can occur for several reasons. Changes in pH can affect the solubility of this compound and its degradation products. Additionally, if the storage temperature fluctuates significantly, it can impact the solubility of the compound. Aggregation of the molecules over time, potentially initiated by degradation, can also lead to the formation of insoluble precipitates.
Q4: How does the choice of solvent affect the stability of this compound in solution?
A4: The choice of solvent is critical for maintaining the stability of this compound. It is important to use high-purity solvents and to be aware of the potential for solvent degradation, which can introduce acidic impurities. For aqueous solutions, it is crucial to control the pH. Buffered solutions can help maintain a stable pH environment. The presence of oxidizing or reducing agents in the solvent can also contribute to degradation.
Troubleshooting Guides
Issue 1: Discoloration of Solid this compound Powder
| Symptom | Possible Cause | Troubleshooting Steps |
| Powder changes from dark green to a lighter, brownish-green. | 1. Light Exposure: The powder has been exposed to direct sunlight or harsh artificial light.[1] 2. High Humidity: The powder has absorbed moisture from the air.[1] 3. Elevated Temperature: The storage temperature is too high.[5] | 1. Store the powder in an opaque, airtight container.[1][8] 2. Store in a desiccator or a controlled low-humidity environment. Consider adding a desiccant to the storage container.[1] 3. Store at recommended cool temperatures, typically between 2°C and 8°C for aqueous solutions and cool, stable temperatures for solids.[1] |
Issue 2: Degradation of this compound in Aqueous Solution
| Symptom | Possible Cause | Troubleshooting Steps |
| Solution turns from green to olive-brown. | 1. Acidic pH: The pH of the solution is below 7, leading to the loss of the magnesium ion.[3] 2. High Temperature: The solution is being stored at an elevated temperature.[3][7] 3. Light Exposure: The solution is not protected from light. | 1. Adjust the pH of the solution to a neutral or slightly alkaline range (pH 7-8) using a suitable buffer.[3] 2. Store the solution at a recommended temperature of 2-8°C. 3. Store the solution in an amber vial or a container wrapped in aluminum foil to protect it from light.[1] |
| Formation of a precipitate. | 1. pH Shift: The pH of the solution has changed, affecting solubility. 2. Temperature Fluctuations: The solution has been subjected to freeze-thaw cycles or significant temperature changes. | 1. Check and adjust the pH of the solution. 2. Store the solution at a stable, recommended temperature and avoid repeated freezing and thawing. |
Quantitative Data on Degradation
The rate of chlorophyll (B73375) degradation is often modeled using first-order kinetics. The following tables summarize the influence of temperature and pH on chlorophyll degradation, which is indicative of this compound stability.
Table 1: Effect of Temperature on Chlorophyll a Degradation Rate
| Temperature (°C) | Half-life (t1/2) in minutes |
| 70 | 35.91 |
| 80 | 31.08 |
| 90 | 15.68 |
| 100 | 10.00 |
| Data from a study on green peas, demonstrating that as temperature increases, the time for 50% degradation significantly decreases.[9] |
Table 2: Influence of pH and Temperature on Chlorophyll Degradation Kinetics
| pH | Temperature Range (°C) | Activation Energy (kJ/mol) |
| 4.5 | 80-100 | 47.67 |
| 5.5 | 105-145 | 18.23 |
| 7.5 | 105-145 | 16.66 |
| 8.5 | 105-145 | 6.45 |
| Data from a study on mint leaves puree. A lower activation energy indicates greater stability at that pH. The results show that chlorophyll is most heat-stable at a slightly alkaline pH of 7.5.[7] |
Experimental Protocols
Protocol 1: Spectrophotometric Analysis of this compound Degradation
This method is used to quantify the degradation of this compound by monitoring the change in its absorbance spectrum.
Materials:
-
This compound solution
-
UV-Vis Spectrophotometer
-
Cuvettes (quartz or glass, depending on wavelength)
-
Appropriate solvent/buffer
Procedure:
-
Prepare a stock solution of this compound of known concentration in the desired solvent or buffer.
-
Take an initial absorbance spectrum of the solution. The characteristic Soret peak for chlorophylls (B1240455) is around 405-430 nm and the Q-band is around 630-670 nm.
-
Store the solution under the desired experimental conditions (e.g., specific temperature, light exposure).
-
At regular time intervals, take an aliquot of the solution and measure its absorbance spectrum.
-
Degradation can be monitored by the decrease in the intensity of the main absorption peaks. The formation of pheophytin can be observed by the appearance of new peaks or a shift in the existing peaks.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Testing
HPLC is a more precise method to separate and quantify this compound and its degradation products.
Materials:
-
HPLC system with a suitable detector (e.g., PDA or UV-Vis)
-
C18 reverse-phase column
-
This compound solution
-
Mobile phase (e.g., a gradient of methanol, acetonitrile, and water)
-
Standards for this compound and potential degradation products (if available)
Procedure:
-
Prepare samples by dissolving a known amount of this compound in the mobile phase or a compatible solvent.
-
Filter the samples through a 0.45 µm syringe filter before injection.
-
Set up the HPLC method with an appropriate gradient elution program to separate the parent compound from its degradants.
-
Inject the samples and record the chromatograms.
-
The degradation of this compound is quantified by the decrease in the peak area of the parent compound over time. The formation of degradation products can be identified by the appearance of new peaks.
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: General workflow for a stability study of this compound.
References
- 1. laballey.com [laballey.com]
- 2. journalssystem.com [journalssystem.com]
- 3. tost.unise.org [tost.unise.org]
- 4. journalssystem.com [journalssystem.com]
- 5. bioline.com [bioline.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. dergipark.org.tr [dergipark.org.tr]
Validation & Comparative
A Comparative Analysis of Magnesium Chlorophyllin and Zinc Chlorophyllin for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of magnesium chlorophyllin and zinc chlorophyllin, focusing on their chemical properties, biological activities, and potential therapeutic applications. The information is intended for researchers, scientists, and professionals in drug development, offering a side-by-side examination supported by experimental data and methodologies.
Chemical and Physical Properties
This compound and zinc chlorophyllin are water-soluble derivatives of chlorophyll (B73375), where the central magnesium ion in the porphyrin ring is replaced by magnesium or zinc, respectively. This substitution enhances their stability and solubility compared to natural chlorophyll.[1]
| Property | This compound | Zinc Chlorophyllin |
| Molecular Formula | C₃₄H₃₁MgN₄Na₃O₆ | C₃₄H₃₁N₄Na₃O₆Zn |
| Molecular Weight | 684.92 g/mol | 725.99 g/mol |
| Appearance | Dark Green Powder | - |
| Solubility | Water-soluble | Water-soluble |
| Central Metal Ion | Magnesium (Mg²⁺) | Zinc (Zn²⁺) |
Comparative Biological Activities
Both magnesium and zinc chlorophyllin exhibit a range of biological activities, with the central metal ion playing a crucial role in modulating these effects.
Antioxidant Activity
Metallo-chlorophyll derivatives generally exhibit higher antioxidant capacity than their metal-free counterparts.[2] Studies suggest that the nature of the chelated metal in the porphyrin ring influences the antioxidant strength.[2]
A comparative study on the antioxidant activities of sodium zinc chlorophyllin (SZC), sodium iron chlorophyllin (SIC), and sodium copper chlorophyllin (SCC) demonstrated that SZC had superior antioxidant properties in several assays.[3] While a direct comparative study with this compound is not available, the data for SZC provides a strong benchmark.
Table 1: Comparative Antioxidant Activity of Zinc Chlorophyllin (SZC) vs. Other Chlorophyllins (B1632289) and Ascorbic Acid [3]
| Assay | EC₅₀ (mg/mL) |
| SZC | |
| β-Carotene Bleaching Assay | 0.04 |
| DPPH Radical Scavenging Activity | - |
| O₂⁻ Scavenging Activity | Better than ascorbic acid (p<0.05) |
| Reducing Power | Absorbance ~1.0 at 0.5 mg/mL |
Note: A lower EC₅₀ value indicates higher antioxidant activity. Data for this compound in a similar comparative study was not found.
Wound Healing
Both magnesium and zinc are known to play significant roles in the wound healing process.
Magnesium: Magnesium ions (Mg²⁺) have been shown to promote cutaneous wound healing by enhancing cell migration.[4] Treatment with magnesium chloride (MgCl₂) increased the expression of matrix metalloproteinase-7 (MMP7), a factor that promotes cell migration, through the activation of the MEK/ERK pathway.[4] This suggests that magnesium may be beneficial in the early stages of wound healing.[4]
Zinc: Zinc is crucial for various phases of wound healing, including membrane repair, oxidative stress reduction, inflammation, and tissue re-epithelialization.[5] Topical application of zinc has been shown to enhance the healing of wounds.[6][7]
While there is substantial evidence for the roles of magnesium and zinc ions in wound healing, studies specifically investigating the efficacy of this compound and zinc chlorophyllin in this context are limited.
Photosensitizing Activity
Chlorophyllin and its derivatives are recognized as potential photosensitizers for photodynamic therapy (PDT), a treatment that uses a photosensitizer, light, and oxygen to kill cancer cells and other targeted cells.[8]
This compound: Sodium this compound has been investigated as a natural photosensitizer.[9] Studies have shown its effectiveness in photodynamic inactivation of microbes.[9]
Zinc Chlorophyllin: Zinc-containing chlorin (B1196114) derivatives have also been explored as photosensitizers.[10] The insertion of zinc into the chlorin structure has been shown to enhance the photodynamic effect in some studies.[11] One study demonstrated that a zinc(II) pheophorbide-a derivative exhibited a strong PDT effect in cancer cell lines.[12]
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.
Protocol:
-
Prepare a stock solution of DPPH in a suitable solvent (e.g., ethanol (B145695) or methanol).[13][14]
-
Prepare various concentrations of the test compounds (this compound, zinc chlorophyllin) and a standard antioxidant (e.g., ascorbic acid).
-
Add a fixed volume of the DPPH solution to the test and standard solutions in test tubes or a microplate.[13]
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).[13]
-
Measure the absorbance of the solution at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.[13][14]
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
β-Carotene Bleaching Assay
This assay evaluates the ability of an antioxidant to inhibit the oxidation of β-carotene, which is induced by the oxidation products of linoleic acid.
Protocol:
-
Prepare a β-carotene-linoleic acid emulsion. This is typically done by dissolving β-carotene, linoleic acid, and an emulsifier (e.g., Tween 40) in chloroform, evaporating the chloroform, and then adding oxygenated distilled water and shaking to form an emulsion.[15][16]
-
Add aliquots of the test compounds at various concentrations to the emulsion.
-
Incubate the samples at a specific temperature (e.g., 50°C) for a set period (e.g., 2 hours).[15]
-
Measure the absorbance of the samples at a wavelength of approximately 470 nm at the beginning and end of the incubation period.
-
The antioxidant activity is determined by comparing the rate of β-carotene bleaching in the presence of the sample to the control (without the sample).
Superoxide (B77818) Radical (O₂⁻) Scavenging Assay
This assay measures the scavenging activity of an antioxidant against superoxide radicals.
Protocol:
-
Generate superoxide radicals in a non-enzymatic system, such as the phenazine (B1670421) methosulfate-nicotinamide adenine (B156593) dinucleotide (PMS-NADH) system.[17][18]
-
The superoxide radicals then reduce a detector molecule, typically nitroblue tetrazolium (NBT), to a colored formazan (B1609692) product.[19]
-
The reaction mixture includes the test sample, NBT, NADH, and PMS in a suitable buffer.
-
Initiate the reaction by adding PMS.
-
Measure the absorbance of the formazan product at a specific wavelength (usually around 560 nm).[19]
-
The scavenging activity is determined by the reduction in the formation of the formazan in the presence of the test sample compared to a control.
Diagrams
Experimental Workflow for Antioxidant Assays
Caption: General experimental workflow for in vitro antioxidant capacity assessment.
Signaling Pathway in Magnesium-Induced Cell Migration
Caption: Proposed signaling pathway for magnesium-enhanced cell migration in wound healing.[4]
Conclusion
Both this compound and zinc chlorophyllin are stable, water-soluble chlorophyll derivatives with promising biological activities. The available data suggests that zinc chlorophyllin is a potent antioxidant, outperforming copper and iron chlorophyllins in some assays. While direct comparative data with this compound is scarce, the general trend of metallo-chlorophylls having enhanced antioxidant activity is noted.
In the context of wound healing, the constituent metal ions, magnesium and zinc, are both known to play beneficial roles, suggesting potential for both chlorophyllin derivatives in this application. Similarly, both have demonstrated potential as photosensitizers in PDT.
For researchers and drug development professionals, the choice between magnesium and zinc chlorophyllin may depend on the specific application and desired biological effect. Further head-to-head comparative studies are warranted to fully elucidate the relative potencies and mechanisms of action of these two compounds in various therapeutic areas.
References
- 1. Chlorophyll and Metallo-Chlorophyll Derivatives | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 2. Enhancing Health Benefits through Chlorophylls and Chlorophyll-Rich Agro-Food: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Unraveling the Mechanisms Involved in the Beneficial Effects of Magnesium Treatment on Skin Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zinc in Wound Healing Modulation | MDPI [mdpi.com]
- 6. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 7. Zinc in wound healing: theoretical, experimental, and clinical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Some Natural Photosensitizers and Their Medicinal Properties for Use in Photodynamic Therapy | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Potential photosensitizers for photodynamic therapy. III. Photophysical properties of a lipophilic chlorin and its zinc and tin chelates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biotinylated Chlorin and Its Zinc and Indium Complexes: Synthesis and In Vitro Biological Evaluation for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 131I-Zn-Chlorophyll derivative photosensitizer for tumor imaging and photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 14. mdpi.com [mdpi.com]
- 15. scielo.br [scielo.br]
- 16. researchgate.net [researchgate.net]
- 17. ijarbs.com [ijarbs.com]
- 18. iosrjournals.org [iosrjournals.org]
- 19. scribd.com [scribd.com]
A Comparative Guide to the Phototoxicity of Magnesium Chlorophyllin and Copper Chlorophyllin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the phototoxic properties of magnesium chlorophyllin and copper chlorophyllin, two common derivatives of chlorophyll. Understanding the differences in their ability to generate reactive oxygen species (ROS) upon light activation is crucial for their application in photodynamic therapy (PDT) and other photosensitization-based research. This document summarizes key experimental data, outlines methodologies, and illustrates relevant biological pathways.
Executive Summary
Both this compound and copper chlorophyllin exhibit phototoxic properties, primarily mediated by the generation of reactive oxygen species (ROS) upon exposure to light. However, quantitative studies reveal a significant difference in their efficacy. This compound is a more potent photosensitizer, demonstrating a substantially higher capacity for ROS production, particularly singlet oxygen, compared to its copper counterpart. This difference is critical for applications such as photodynamic therapy, where efficient ROS generation is paramount for therapeutic effect.
Quantitative Comparison of Photosensitizing Efficiency
The phototoxic potential of a compound is directly related to its ability to generate cytotoxic ROS. The following table summarizes the key quantitative parameters for this compound and copper chlorophyllin.
| Parameter | This compound (Mg-Chl) | Copper Chlorophyllin (Cu-Chl) | Reference |
| Relative ROS Generation | Significantly Higher | Lower | [1] |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.39 | 0.03 | [2] |
Note: The relative ROS generation is based on the findings of Lan et al. (2011), which demonstrated a greater generation of ROS for this compound under visible light irradiation compared to copper chlorophyllin[1]. The singlet oxygen quantum yield is a measure of the efficiency of a photosensitizer in producing singlet oxygen, a key cytotoxic agent in PDT.
Experimental Protocols
A fundamental method for quantifying and comparing the ROS generation of photosensitizers is Oxidation-Extraction Spectrometry. The following is a generalized protocol based on the methodology described by Lan et al. (2011)[1].
Protocol: Quantification of ROS Generation by Oxidation-Extraction Spectrometry
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and copper chlorophyllin of known concentrations in a suitable solvent (e.g., phosphate-buffered saline).
-
Prepare a solution of 1,5-diphenylcarbazide (B1670730) (DPCI), the ROS indicator, in a suitable solvent.
-
-
Experimental Setup:
-
In a reaction vessel, mix the chlorophyllin solution (either magnesium or copper) with the DPCI solution.
-
Use a visible light source with a defined wavelength range and intensity to irradiate the mixture. A control group without light exposure should be included.
-
-
Irradiation and Measurement:
-
Expose the experimental groups to visible light for specific time intervals.
-
Following irradiation, the oxidized product of DPCI, 1,5-diphenylcarbazone (B7855421) (DPCO), is extracted using an organic solvent.
-
Measure the absorbance of the extracted DPCO at its maximum absorption wavelength (around 563 nm) using a spectrophotometer.
-
-
Data Analysis:
-
The absorbance of DPCO is directly proportional to the amount of ROS generated.
-
Compare the absorbance values between the magnesium and copper chlorophyllin groups at different concentrations and irradiation times to determine their relative ROS-generating capacity.
-
Signaling Pathways in Chlorophyllin-Mediated Phototoxicity
The phototoxic effects of chlorophyllins, leading to cell death, are primarily mediated through the induction of apoptosis and necrosis. Upon light activation, the generated ROS can initiate a cascade of cellular events culminating in programmed cell death.
Photodynamic therapy with chlorophyllin derivatives can trigger both apoptotic and necrotic cell death pathways[3][4]. The apoptotic pathway is often initiated by ROS-induced damage to mitochondria, leading to the release of cytochrome c. This, in turn, activates a cascade of caspases, the executioner enzymes of apoptosis[3][5]. Key proteins in the Bcl-2 family regulate this process[3][5].
Below are diagrams illustrating the experimental workflow for assessing phototoxicity and the general signaling pathway for PDT-induced apoptosis.
References
- 1. Detection and comparison of reactive oxygen species (ROS) generated by chlorophyllin metal (Fe, Mg and Cu) complexes under ultrasonic and visible-light irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Photodynamic treatment of Chaoborus crystallinus larvae with chlorophyllin induces necrosis and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Photodynamic Therapy with Chlorin e6 Leads to Apoptosis of Human Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell death pathways in photodynamic therapy of cancer [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Validation of Magnesium Chlorophyllin: Mass Spectrometry vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry and alternative analytical techniques for the validation of magnesium chlorophyllin purity. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate methodology for their specific needs, with a focus on experimental data and detailed protocols.
This compound, a water-soluble derivative of chlorophyll (B73375), is widely used in the pharmaceutical, food, and cosmetic industries for its colorant and potential health-promoting properties. Ensuring the purity of this compound is critical for its safety and efficacy. This guide will delve into the intricacies of purity validation, comparing the capabilities of mass spectrometry against traditional methods such as High-Performance Liquid Chromatography (HPLC) with UV-Visible or fluorescence detection.
Comparison of Analytical Methodologies
The choice of analytical method for purity validation depends on several factors, including the desired level of sensitivity, selectivity, and the nature of potential impurities. While traditional methods offer reliability, mass spectrometry provides unparalleled specificity and sensitivity for the identification and quantification of this compound and its related substances.
Quantitative Data Summary
The following table summarizes key performance parameters for the different analytical techniques. Data for closely related compounds like chlorophyll-a and copper chlorophyllin are included to provide a comparative baseline where direct data for this compound is limited.[1][2][3]
| Parameter | HPLC-Mass Spectrometry (LC-MS/MS) | HPLC with UV-Visible Detection (HPLC-UV/Vis) | HPLC with Fluorescence Detection (HPLC-FLD) |
| Limit of Detection (LOD) | 0.003 - 2 ng[3] | 0.22 µg/L[1][2] | 0.004 µg/L[1][2] |
| Limit of Quantification (LOQ) | 0.007 - 6.67 ng[3] | 1.0 µg/L[1][2] | 0.013 µg/L[1][2] |
| Linearity (r²) | > 0.989[3] | > 0.990[3] | Not explicitly found |
| Precision (RSD%) | Intra-day: < 5.8%, Inter-day: 3.0 - 10.0%[3] | Intra-day: < 4.0%, Inter-day: 2.6 - 6.2%[3] | Not explicitly found |
| Recovery (%) | 91.2 - 113.3%[3] | 94.3 - 110.4%[3] | 90.2 - 103.9%[1][2] |
| Specificity | High (based on mass-to-charge ratio) | Moderate (based on UV absorbance) | High (for fluorescent compounds) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Protocol 1: Purity Validation of this compound by HPLC-Mass Spectrometry
This protocol outlines a general procedure for the quantitative analysis of this compound and its impurities using a liquid chromatograph coupled to a tandem mass spectrometer.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a suitable solvent, such as a mixture of methanol (B129727) and water, to a final concentration of 1 mg/mL.
-
Further dilute an aliquot of this stock solution with the mobile phase to achieve a concentration within the linear range of the instrument (e.g., 1-10 µg/mL).
-
Filter the final solution through a 0.22 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile (B52724) with 0.1% formic acid.
-
Gradient Program: A typical gradient could be: 0-2 min, 10% B; 2-15 min, 10-90% B; 15-20 min, 90% B; 20-21 min, 90-10% B; 21-25 min, 10% B.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of this compound and its potential impurities.
-
Source Parameters: Optimize source temperature, gas flows (nebulizer, heater), and voltages for the specific instrument and compound.
-
MRM Transitions:
-
For this compound (parent ion), specific product ions need to be determined by infusion experiments.
-
Monitor for expected impurities such as pheophytin (loss of Mg), copper chlorophyllin, and other degradation products.
-
Protocol 2: Purity Validation by HPLC with UV-Visible Detection
This protocol describes a standard method for the analysis of this compound using HPLC with a UV-Visible detector.
1. Sample Preparation:
-
Follow the same procedure as described in Protocol 1.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of solvents such as methanol, acetonitrile, and water, often with a buffer like ammonium (B1175870) acetate.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 25 °C.
-
Detection: UV-Visible detector set at the wavelength of maximum absorbance for this compound (Soret band around 405 nm and a Q-band around 630 nm).
Mandatory Visualizations
Logical Workflow for Purity Validation
The following diagram illustrates the logical workflow for the purity validation of this compound, from sample reception to final data analysis.
Caption: Purity Validation Workflow for this compound.
Signaling Pathway for Chlorophyll Degradation
This diagram illustrates the initial steps of chlorophyll degradation, which are relevant to the formation of potential impurities in this compound.
References
A Comparative Guide: Bacteriochlorophyll vs. Magnesium Chlorophyllin for Near-Infrared Applications
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of near-infrared (NIR) theranostics demands photosensitizers with robust performance in deep-tissue applications. This guide provides a comprehensive comparison of two prominent candidates: bacteriochlorophyll (B101401) and magnesium chlorophyllin. By examining their photophysical properties, biological efficacy, and the experimental methodologies used for their evaluation, this document aims to equip researchers with the critical information needed to select the optimal photosensitizer for their specific NIR-based research and development endeavors.
Executive Summary
Bacteriochlorophylls, naturally occurring pigments in photosynthetic bacteria, exhibit strong absorption in the NIR window (700-900 nm), a key advantage for applications requiring deep tissue penetration, such as photodynamic therapy (PDT) and in vivo imaging. This compound, a semi-synthetic derivative of chlorophyll, is also explored for its photosensitizing properties. However, a direct comparison reveals significant differences in their performance characteristics for NIR applications, with bacteriochlorophyll demonstrating more favorable properties based on currently available data.
Data Presentation: A Quantitative Comparison
The following tables summarize the key performance indicators for bacteriochlorophyll a and this compound. It is important to note that while substantial data exists for bacteriochlorophyll a in the NIR region, specific quantitative data for this compound under similar conditions is limited in the scientific literature.
| Parameter | Bacteriochlorophyll a | This compound | Significance in NIR Applications |
| NIR Absorption Maximum (λmax) | ~770-890 nm (in various solvents and protein complexes)[1][2][3][4] | Data in the NIR region is limited; typically absorbs in the red spectrum (~630-670 nm) | Deeper tissue penetration is achieved with longer wavelengths, favoring compounds with strong absorption in the 700-900 nm range. |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.12 - 0.60 (highly dependent on solvent and aggregation state)[5] | Data in the NIR region is not readily available. | A higher quantum yield indicates more efficient production of cytotoxic singlet oxygen, a key mediator of cell death in PDT. |
| Photostability | Relatively low; prone to degradation upon light exposure.[6] | Generally considered more stable than native chlorophylls, but specific data under NIR irradiation is lacking. | Higher photostability ensures the photosensitizer remains active throughout the treatment duration, allowing for a sustained therapeutic effect. |
| In Vivo Efficacy | Demonstrated efficacy in preclinical models for PDT of tumors.[7] | Primarily investigated for antimicrobial applications using blue or red light. | Indicates the potential for translation into clinical applications. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of photosensitizers. Below are representative protocols for key experiments.
Determination of Singlet Oxygen Quantum Yield (ΦΔ)
This protocol describes a common indirect method for measuring ΦΔ using a chemical trap.
Principle: The photosensitizer, upon irradiation, generates singlet oxygen (¹O₂), which then reacts with a specific chemical trap, leading to a measurable change (e.g., a decrease in absorbance). The rate of this change is compared to that induced by a standard photosensitizer with a known ΦΔ.
Materials:
-
Photosensitizer of interest (bacteriochlorophyll or this compound)
-
Reference photosensitizer with a known ΦΔ in the chosen solvent (e.g., phenalenone, meso-tetraphenylporphyrin)
-
Singlet oxygen trap (e.g., 1,3-diphenylisobenzofuran (B146845) - DPBF)
-
Spectrophotometer
-
Light source with a specific wavelength corresponding to the absorption of the photosensitizer
-
Appropriate solvent (e.g., diethyl ether, buffered aqueous solution with detergent)[5]
Procedure:
-
Prepare solutions of the photosensitizer and the reference standard in the chosen solvent with matched absorbance at the irradiation wavelength.
-
Prepare a stock solution of the singlet oxygen trap (e.g., DPBF in the same solvent).
-
In a cuvette, mix the photosensitizer solution with the trap solution.
-
Irradiate the solution with the light source while monitoring the decrease in absorbance of the trap at its maximum absorption wavelength.
-
Repeat the experiment with the reference photosensitizer under identical conditions.
-
The singlet oxygen quantum yield of the sample (ΦΔ_sample) is calculated using the following equation:
ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (A_ref / A_sample)
where:
-
ΦΔ_ref is the singlet oxygen quantum yield of the reference.
-
k_sample and k_ref are the rates of trap degradation for the sample and reference, respectively.
-
A_sample and A_ref are the absorbance values of the sample and reference at the irradiation wavelength.
-
Photostability Assay
This protocol outlines a method to assess the photostability of a photosensitizer.
Principle: The photosensitizer is exposed to a controlled dose of light, and its degradation is monitored by measuring the decrease in its characteristic absorption band over time.[6]
Materials:
-
Photosensitizer solution of known concentration
-
Spectrophotometer
-
Light source with a defined wavelength and intensity
-
Quartz cuvette
Procedure:
-
Record the initial absorption spectrum of the photosensitizer solution.
-
Irradiate the solution with the light source for a defined period.
-
Record the absorption spectrum again.
-
Repeat steps 2 and 3 for a series of irradiation times.
-
The photostability can be quantified by determining the degradation rate constant, often assuming first-order kinetics.[6]
In Vitro Phototoxicity Assay
This protocol provides a method for evaluating the cytotoxic potential of a photosensitizer in a cell culture model.
Principle: Cancer cells are incubated with the photosensitizer and then exposed to light. The resulting cell death is quantified using a viability assay.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
Photosensitizer
-
Light source with a specific wavelength
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
-
Plate reader
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Incubate the cells with various concentrations of the photosensitizer for a defined period.
-
Wash the cells to remove the unbound photosensitizer.
-
Irradiate the cells with a specific light dose.
-
Incubate the cells for a further 24-48 hours.
-
Assess cell viability using a standard assay and a plate reader.
-
Determine the concentration of the photosensitizer and the light dose required to achieve a 50% reduction in cell viability (IC50).
Mandatory Visualization
Signaling Pathways in Photodynamic Therapy
The primary mechanism of action for both bacteriochlorophyll and this compound in photodynamic therapy involves the generation of reactive oxygen species (ROS), which can initiate two main types of photochemical reactions leading to cell death.
Caption: General mechanism of photodynamic therapy (PDT).
Experimental Workflow for In Vitro Phototoxicity Assessment
The following diagram illustrates the typical workflow for evaluating the photodynamic efficacy of a photosensitizer in a laboratory setting.
Caption: Workflow for in vitro phototoxicity assessment.
Conclusion
For near-infrared applications, bacteriochlorophyll a currently stands out as a more extensively characterized and promising photosensitizer compared to this compound. Its strong absorption in the NIR window and demonstrated in vivo efficacy make it a compelling candidate for further research and development in photodynamic therapy and bioimaging. While this compound may hold potential, a significant lack of specific data on its NIR properties necessitates further investigation to ascertain its suitability for these applications. Researchers are encouraged to conduct direct comparative studies to fully elucidate the relative merits of these two photosensitizers.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Near-infrared absorption spectra of light harvesting bacteriochlorophyll protein complexes from Chromatium vinosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Absorption and fluorescence spectra of light-harvesting bacteriochlorophyll-protein complexes from Rhodopseudomonas palustris in the near-infrared region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-wavelength-absorbing forms of bacteriochlorophyll a in solutions of Triton X-100 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orbi.uliege.be [orbi.uliege.be]
- 6. pmf.ni.ac.rs [pmf.ni.ac.rs]
- 7. spiedigitallibrary.org [spiedigitallibrary.org]
A Comparative Analysis of the Photosensitizing Efficacy of Chlorophyll Derivatives for Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the photosensitizing efficiency of three prominent classes of chlorophyll (B73375) derivatives: Chlorin (B1196114) e6, Pheophorbide a, and Bacteriochlorins. Photodynamic therapy (PDT) is a promising therapeutic modality that utilizes photosensitizers and light to generate reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), to induce localized cell death, particularly in cancer cells. Chlorophyll derivatives have emerged as a significant class of photosensitizers due to their strong absorption in the red region of the electromagnetic spectrum, allowing for deeper tissue penetration of light.[1] This guide presents a compilation of experimental data on their singlet oxygen quantum yields, in vitro phototoxicity, and in vivo efficacy, supported by detailed experimental protocols to aid in the evaluation and selection of these compounds for research and drug development.
Comparative Quantitative Data
The photosensitizing efficiency of a compound is determined by several key parameters, including its ability to generate singlet oxygen, its cytotoxicity upon photoactivation, and its effectiveness in preclinical tumor models. The following tables summarize the available quantitative data for Chlorin e6, Pheophorbide a, and Bacteriochlorin (B1244331) derivatives.
Table 1: Singlet Oxygen Quantum Yields (ΦΔ) of Chlorophyll Derivatives
| Chlorophyll Derivative | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent/Medium | Reference |
| Mono-L-aspartyl chlorin e6 | 0.77 | Phosphate (B84403) Buffer (pH 7.4) | [2] |
| Chlorin e6 derivatives | 0.5 - 0.6 | Dichloromethane, Acetonitrile | [3] |
| Chlorin e6 | 0.65 | Ethanol | [2] |
| Pheophorbide a | Not explicitly found | - | - |
| Methylpheophorbide a | 0.62 | Not specified | [1] |
| Bacteriochlorophyll a | 0.12 - 0.40 | Micellar dispersions in D₂O | [4] |
| Bacteriochlorophyll a | 0.60 | Diethyl ether | [4] |
| Bacteriochlorin a | 0.05 | Phosphate buffer | [5] |
| Bacteriochlorin a | 0.33 | DMPC liposomes | [5] |
Table 2: In Vitro Phototoxicity (IC50) of Chlorophyll Derivatives in Cancer Cell Lines
| Chlorophyll Derivative | Cell Line | IC50 (µM) | Light Dose | Reference |
| Trimethyl‐152‐[L‐aspartyl]pheophorbide a | A549 (Human lung carcinoma) | 0.859 | 0.5 J/cm² | |
| Trimethyl‐152‐[L‐aspartyl]pheophorbide a | A549 (Human lung carcinoma) | 0.505 | 1 J/cm² | |
| Trimethyl‐152‐[L‐aspartyl]pheophorbide a | A549 (Human lung carcinoma) | 0.321 | 1.5 J/cm² | |
| Pheophorbide a | Various cancer cells | 0.07 - 0.2 | 14 J/cm² | [6] |
| Pheophorbide a | MES-SA (Human uterine sarcoma) | 0.5 | Not specified | [6] |
| Pheophorbide a | Hep3B (Human hepatocellular carcinoma) | 1.5 | Not specified | [6] |
| Pheophorbide a | MDA-MB-231 (Human breast adenocarcinoma) | 0.5 | Not specified | [6] |
| Chlorin e6 | B16F10 (Murine melanoma) | 20.98 | 1 J/cm² | [7] |
| Chlorin e6 (dark toxicity) | B16F10 (Murine melanoma) | 534.3 | No light | [7] |
| Chlorin e6-biotin conjugate | HeLa (Human cervical cancer) | 1.28 | 20 J/cm⁻² | [8] |
| Bacteriochlorin B2 | Eca-109 (Human esophageal carcinoma) | Highest phototoxicity among tested derivatives | Not specified | [9] |
Table 3: In Vivo Antitumor Efficacy of a Chlorophyll Derivative
| Photosensitizer | Tumor Model | Treatment Protocol | Tumor Cure Rate | Reference |
| Chlorophyll derivatives (CpD) | S-180 murine sarcoma | Intratumoral injection, light irradiation at 1h and 24h post-injection | 100% | [10][11] |
| Hematoporphyrin derivative (HpD) | S-180 murine sarcoma | Intratumoral injection, light irradiation at 1h and 24h post-injection | 80% | [10][11] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of photosensitizer efficacy. The following sections provide methodologies for key experiments.
Protocol 1: Determination of Singlet Oxygen Quantum Yield (ΦΔ)
This protocol describes the relative method for determining ΦΔ using 1,3-diphenylisobenzofuran (B146845) (DPBF) as a chemical trap.
Materials:
-
Photosensitizer of interest
-
1,3-diphenylisobenzofuran (DPBF)
-
A reference photosensitizer with a known ΦΔ (e.g., Rose Bengal)
-
Spectrophotometer
-
Light source with a specific wavelength for excitation
-
Appropriate solvent (e.g., ethanol, DMSO)
Procedure:
-
Prepare stock solutions of the photosensitizer, the reference, and DPBF in the chosen solvent.
-
Prepare a series of solutions containing a fixed concentration of DPBF and varying concentrations of the photosensitizer or the reference.
-
Measure the initial absorbance of DPBF at its maximum absorption wavelength (around 410-415 nm).
-
Irradiate the solutions with the light source at the excitation wavelength of the photosensitizer.
-
At regular time intervals, stop the irradiation and measure the absorbance of DPBF.
-
Plot the natural logarithm of the DPBF absorbance (ln(A/A₀)) versus irradiation time. The slope of this plot is proportional to the rate of DPBF photobleaching.
-
The singlet oxygen quantum yield of the sample (ΦΔ_sample) can be calculated using the following equation:
ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (I_ref / I_sample)
where:
-
ΦΔ_ref is the known singlet oxygen quantum yield of the reference.
-
k_sample and k_ref are the rate constants of DPBF photobleaching for the sample and the reference, respectively.
-
I_sample and I_ref are the rates of light absorption by the sample and the reference, respectively, which can be determined from their absorbance at the excitation wavelength.
-
Protocol 2: In Vitro Phototoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Photosensitizer stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Light source for photoactivation
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the photosensitizer for a specific incubation period (e.g., 24 hours) in the dark.
-
After incubation, wash the cells with PBS to remove the excess photosensitizer.
-
Add fresh culture medium to the wells.
-
Irradiate the cells with a specific light dose. A set of control plates should be kept in the dark to assess dark toxicity.
-
After irradiation, incubate the cells for a further period (e.g., 24-48 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the photosensitizer that causes 50% inhibition of cell viability).
Protocol 3: Cellular Uptake and Localization by Confocal Microscopy
This protocol allows for the visualization of the intracellular accumulation and localization of fluorescent photosensitizers.
Materials:
-
Cancer cell line of interest
-
Glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Photosensitizer stock solution
-
Organelle-specific fluorescent probes (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes)
-
Paraformaldehyde (PFA) for cell fixation (optional)
-
Mounting medium with DAPI for nuclear counterstaining
-
Confocal laser scanning microscope
Procedure:
-
Seed cells on glass-bottom dishes or coverslips and allow them to adhere.
-
Treat the cells with the photosensitizer at a specific concentration and for various incubation times.
-
(Optional) For co-localization studies, incubate the cells with organelle-specific probes according to the manufacturer's instructions.
-
Wash the cells with PBS to remove the extracellular photosensitizer.
-
(Optional) Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI.
-
Visualize the cells using a confocal microscope. The fluorescence of the photosensitizer, organelle probes, and DAPI should be excited and detected at their respective optimal wavelengths.
-
Analyze the images to determine the subcellular localization of the photosensitizer.
Visualizing Experimental Workflows and Mechanisms
To further clarify the experimental processes and the underlying mechanism of photodynamic therapy, the following diagrams are provided in the DOT language for Graphviz.
Caption: Mechanism of Type II Photodynamic Therapy.
Caption: Workflow for assessing phototoxicity using the MTT assay.
Caption: Workflow for determining singlet oxygen quantum yield.
References
- 1. atcc.org [atcc.org]
- 2. us.edu.pl [us.edu.pl]
- 3. broadpharm.com [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of the singlet oxygen quantum yield of bacteriochlorin a: a comparative study in phosphate buffer and aqueous dispersion of dimiristoyl-l-α-phosphatidylcholine liposomes - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 6. texaschildrens.org [texaschildrens.org]
- 7. researchgate.net [researchgate.net]
- 8. research.cbc.osu.edu [research.cbc.osu.edu]
- 9. Comparison between porphin, chlorin and bacteriochlorin derivatives for photodynamic therapy: Synthesis, photophysical properties, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. stars.library.ucf.edu [stars.library.ucf.edu]
- 11. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Biocompatibility Assessment: Magnesium Chlorophyllin Versus Synthetic Photosensitizers
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Photosensitizer Performance for Photodynamic Therapy
In the landscape of photodynamic therapy (PDT), the choice of a photosensitizer is paramount to achieving optimal therapeutic outcomes while minimizing adverse effects. This guide provides a comprehensive comparison of the biocompatibility of magnesium chlorophyllin, a natural derivative of chlorophyll (B73375), against commonly employed synthetic photosensitizers. By presenting available experimental data, this document aims to equip researchers and drug development professionals with the necessary information to make informed decisions in the selection of photosensitizers for their specific applications.
Executive Summary
The ideal photosensitizer for PDT should exhibit high phototoxicity against target cells, minimal dark toxicity to healthy tissues, and favorable pharmacokinetic properties.[1] This guide delves into a comparative analysis of this compound and key synthetic photosensitizers, including porphyrin derivatives, phthalocyanines, and 5-aminolevulinic acid (5-ALA)-induced protoporphyrin IX (PpIX), across critical biocompatibility parameters. While synthetic photosensitizers have been extensively studied and characterized, this guide also compiles the available, albeit more limited, data on this compound to facilitate a direct comparison.
Comparative Data on Biocompatibility
The following tables summarize quantitative data on the cytotoxicity, phototoxicity, cellular uptake, and in vivo toxicity of this compound and selected synthetic photosensitizers. It is important to note that direct comparative studies are scarce, and the data presented here are compiled from various sources, which may introduce variability due to different experimental conditions.
Table 1: In Vitro Cytotoxicity of Photosensitizers (Dark Toxicity)
| Photosensitizer | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | Data not available | |||
| Chlorophyllin f | 5637 (Bladder Cancer) | CCK-8 | > 100 | [2] |
| Chlorophyllin f | T24 (Bladder Cancer) | CCK-8 | > 100 | [2] |
| Synthetic Photosensitizers | ||||
| Photofrin® (Porphyrin derivative) | A-431 (Skin Carcinoma) | MTT | ~25 | [3] |
| 5-ALA (induces PpIX) | HaCaT (Keratinocytes) | MTT | > 1000 | [4] |
| m-THPC (Temoporfin) | MCF-7 (Breast Cancer) | ATP-CVA | 4.55 µg/mL (~6.7) | [5] |
| Zinc Phthalocyanine (ZnPc) | A549 (Lung Carcinoma) | MTT | > 50 | [6] |
Table 2: In Vitro Phototoxicity of Photosensitizers
| Photosensitizer | Cell Line | Light Dose (J/cm²) | EC50 (µM) | Reference |
| This compound | ||||
| Chlorophyllin f | 5637 (Bladder Cancer) | 4 | ~1.5 | [2] |
| Chlorophyllin f | T24 (Bladder Cancer) | 4 | ~1.8 | [2] |
| Chlorophyllin e6 | T24 (Bladder Cancer) | 4 | ~1.0 | [7] |
| Synthetic Photosensitizers | ||||
| Photofrin® | A-431 (Skin Carcinoma) | 1.5 | ~1.0 | [3] |
| 5-ALA (induces PpIX) | MET1 (Squamous Cell Carcinoma) | 10 | ~50 | [8] |
| m-THPC (Temoporfin) | FaDu (Head and Neck Cancer) | 10 | 0.04 µg/mL (~0.06) | [5] |
| Zinc Phthalocyanine (ZnPc) | A549 (Lung Carcinoma) | 10 | ~0.5 | [6] |
Table 3: Cellular Uptake of Photosensitizers
| Photosensitizer | Cell Line | Incubation Time | Uptake Efficiency/Kinetics | Reference |
| This compound | ||||
| Chlorophyll Derivatives | Caco-2 (Intestinal Cells) | 4 hours | 5-10% of micellarized derivatives | [1][9][10] |
| Synthetic Photosensitizers | ||||
| Benzoporphyrin Derivative (BPD) | K562, L1210 (Leukemia) | Rapid | Maximum uptake dependent on cell type and concentration | [11] |
| Porphyrin Derivatives | Various | 3-24 hours | Varies with structure and cell line | [12] |
| Phthalocyanines | Various | 1-24 hours | Dependent on substitution and formulation | [13] |
Table 4: In Vivo Acute Toxicity of Photosensitizers
| Photosensitizer | Animal Model | Route of Administration | LD50 | Reference |
| This compound | ||||
| Chlorophyllin | Male ICR (CD-1) mice | Intraperitoneal | 633 ± 37.2 mg/kg | [14] |
| Sodium Copper Chlorophyllin | Mice and Rats | Oral | > 5000 mg/kg | [15] |
| Synthetic Photosensitizers | ||||
| Photofrin® | Mice | Intravenous | ~250 mg/kg | [3] |
| 5-ALA | Rats | Oral | > 5000 mg/kg | [4] |
| m-THPC (Temoporfin) | Mice | Intravenous | ~10 mg/kg | [5] |
| Zinc Phthalocyanine (ZnPc) | Mice | Intravenous | > 200 mg/kg | [13] |
Experimental Protocols
To ensure transparency and reproducibility, detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Cytotoxicity and Phototoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Photosensitizer Incubation: The culture medium is replaced with a medium containing various concentrations of the photosensitizer. For dark toxicity, cells are incubated for a specified period (e.g., 24 hours) in the dark. For phototoxicity, the incubation time is typically shorter (e.g., 4-6 hours).
-
Irradiation (for Phototoxicity): After incubation, the cells are washed with phosphate-buffered saline (PBS) and fresh medium is added. The plates are then irradiated with a light source of a specific wavelength and dose.
-
MTT Incubation: After irradiation (or the incubation period for dark toxicity), the medium is replaced with a fresh medium containing MTT (e.g., 0.5 mg/mL) and incubated for 2-4 hours.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control. The IC50 (for cytotoxicity) or EC50 (for phototoxicity) value is determined from the dose-response curve.
Cellular Uptake Assay using Fluorescence Microscopy
This method visualizes and semi-quantitatively assesses the intracellular accumulation of fluorescent photosensitizers.
-
Cell Seeding: Cells are grown on glass coverslips in a petri dish or in a multi-well plate suitable for microscopy.
-
Photosensitizer Incubation: Cells are incubated with a specific concentration of the fluorescent photosensitizer for various time points.
-
Washing: After incubation, the cells are washed multiple times with cold PBS to remove any unbound photosensitizer.
-
Fixation and Staining (Optional): Cells can be fixed with paraformaldehyde and the nuclei can be counterstained with a fluorescent dye like DAPI.
-
Imaging: The coverslips are mounted on microscope slides, and the cells are visualized using a fluorescence microscope with appropriate filter sets for the photosensitizer and any counterstains.
-
Analysis: The intracellular fluorescence intensity can be quantified using image analysis software.
In Vivo Acute Toxicity Study (OECD Guideline 423)
This study provides information on the hazardous properties and allows for the classification of a substance.
-
Animal Model: Typically, rodents (e.g., rats or mice) of a single sex are used.
-
Dosing: The test substance is administered orally in a stepwise procedure. The starting dose is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight).
-
Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days. Body weight is recorded weekly.
-
Necropsy: At the end of the study, all animals are subjected to a gross necropsy.
-
Endpoint: The study allows for the determination of the LD50 (lethal dose for 50% of the animals) or the classification of the substance into a toxicity category.[16][17]
Signaling Pathways and Mechanisms of Action
The efficacy of PDT is intrinsically linked to the cellular signaling pathways activated upon photosensitizer excitation. Both this compound and synthetic photosensitizers primarily exert their cytotoxic effects through the generation of reactive oxygen species (ROS), which in turn trigger a cascade of events leading to cell death via apoptosis or necrosis.
Upon light activation, the photosensitizer transitions to an excited triplet state. Through a Type II photochemical reaction, it transfers energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂). This singlet oxygen is the primary cytotoxic agent in PDT, causing oxidative damage to cellular components such as lipids, proteins, and nucleic acids.
The subcellular localization of the photosensitizer plays a crucial role in determining the primary targets of oxidative damage and the subsequent cell death pathway.[14] Photosensitizers that accumulate in the mitochondria can directly trigger the intrinsic apoptotic pathway through the release of cytochrome c.[10][14] Those localizing in lysosomes may induce apoptosis or necrosis depending on the extent of lysosomal membrane damage. Damage to the endoplasmic reticulum can lead to ER stress and subsequent apoptosis.
Below are diagrams illustrating the general experimental workflow for assessing photosensitizer biocompatibility and the key signaling pathways involved in PDT-induced apoptosis.
Conclusion
This comparative guide highlights the current understanding of the biocompatibility of this compound in relation to established synthetic photosensitizers. The available data suggests that chlorophyllin derivatives exhibit favorable phototoxicity profiles with low dark toxicity, positioning them as promising candidates for PDT.[2][7][18] However, the limited availability of specific quantitative data for this compound underscores the need for further rigorous, standardized biocompatibility studies. Such research will be crucial to fully elucidate its potential and pave the way for its broader application in clinical and preclinical settings. Researchers are encouraged to utilize the provided experimental protocols as a foundation for generating robust and comparable data to further enrich our understanding of this promising natural photosensitizer.
References
- 1. Assessment of degradation and intestinal cell uptake of carotenoids and chlorophyll derivatives from spinach puree using an in vitro digestion and Caco-2 human cell model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photodynamic therapy with the novel photosensitizer chlorophyllin f induces apoptosis and autophagy in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of chlorophyll-loaded mesoporous silica nanoparticles for photodynamic therapy on cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of 5-ALA-induced PPIX accumulation on neural stem cell behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of effect of photosensitizers on cytotoxicity of photodynamic therapy in human breast cancer cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. spiedigitallibrary.org [spiedigitallibrary.org]
- 12. researchgate.net [researchgate.net]
- 13. Phthalocyanine photosensitizers as contrast agents for in vivo photoacoustic tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessment of the Acute Toxicity of Chlorophyllin and Trolox for the Possibility of Studying Their Radioprotective Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Preclinical evaluation of sodium copper chlorophyllin: safety, pharmacokinetics, and therapeutic potential in breast cancer chemotherapy and cyclophosphamide-induced bladder toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Porphyrin-uptake in liposomes and living cells using an exchange method with cyclodextrin - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Anti-Cancer Effect of Chlorophyllin-Assisted Photodynamic Therapy to Induce Apoptosis through Oxidative Stress on Human Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Magnesium Chlorophyllin: HPLC vs. UV-Vis Spectrophotometry
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of magnesium chlorophyllin, a water-soluble derivative of chlorophyll (B73375), is critical in various fields, including pharmaceuticals, food science, and cosmetics. This guide provides an objective comparison of two common analytical techniques for its quantification: High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry. The information presented herein, including experimental data and detailed protocols, is intended to assist researchers in selecting the most appropriate method for their specific applications.
Quantitative Performance Comparison
The selection of an analytical method is often dictated by its performance characteristics. The following table summarizes the key validation parameters for the quantification of chlorophyll derivatives by HPLC and magnesium by UV-Vis spectrophotometry. It is important to note that the data for HPLC is based on the analysis of chlorophyll a and b, which serve as a close proxy for this compound due to their structural similarity. The data for UV-Vis spectrophotometry is based on the determination of magnesium ions after complexation, which reflects the capabilities of this technique for magnesium quantification.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) | UV-Visible (UV-Vis) Spectrophotometry |
| Linearity Range | 5 - 50 mg/L[1] | 0 - 20 mg/L[2] |
| Correlation Coefficient (r²) | > 0.999[1] | Not explicitly stated, but linearity is confirmed |
| Accuracy (% Recovery) | 91.92% - 111.11%[1] | In good agreement with reference methods[2] |
| Precision (% RSD) | < 8.10%[1] | < 2.0%[2] |
| Limit of Detection (LOD) | 0.40 - 1.09 mg/L[1] | 0.24 mg/L[2] |
| Limit of Quantification (LOQ) | 1.22 - 3.31 mg/L[1] | Not explicitly stated |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of any analytical method.
High-Performance Liquid Chromatography (HPLC) Method
This protocol is adapted from a validated method for the separation and quantification of chlorophylls.[1]
1. Sample Preparation:
-
Accurately weigh a known amount of the this compound sample.
-
Dissolve the sample in a suitable solvent, such as a mixture of methanol (B129727) and acetone (B3395972).
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 7.6 mm × 250 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient or isocratic mixture of solvents. A common mobile phase is a mixture of methanol and acetone (e.g., 80:20, v/v).[1]
-
Flow Rate: Typically 1.0 mL/min.[1]
-
Column Temperature: Maintained at a constant temperature, for example, 25°C.[1]
-
Injection Volume: A fixed volume, typically 20 µL.
-
Detection: UV-Vis or Photodiode Array (PDA) detector set at the maximum absorption wavelength of this compound (around 405 nm and 655 nm).
3. Calibration:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject each standard solution into the HPLC system and record the peak area.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
4. Quantification:
-
Inject the prepared sample solution into the HPLC system.
-
Identify the peak corresponding to this compound based on its retention time.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
UV-Visible (UV-Vis) Spectrophotometry Method
This protocol is a general procedure for the quantification of a substance using UV-Vis spectrophotometry, with specific parameters that can be adapted for this compound.
1. Sample Preparation:
-
Accurately weigh a known amount of the this compound sample.
-
Dissolve the sample in a suitable solvent (e.g., water, ethanol, or a buffer solution) to a known volume in a volumetric flask. The solvent should not absorb at the analytical wavelength.
-
Ensure the concentration of the solution falls within the linear range of the instrument. Dilutions may be necessary.
2. Spectrophotometric Measurement:
-
Turn on the spectrophotometer and allow it to warm up for the recommended time.
-
Set the wavelength to the maximum absorbance (λmax) of this compound (typically around 405 nm or 655 nm).
-
Use the solvent as a blank to zero the absorbance of the instrument.
-
Rinse the cuvette with the sample solution and then fill it.
-
Place the cuvette in the spectrophotometer and record the absorbance reading.
3. Calibration:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Measure the absorbance of each standard solution at the selected λmax.
-
Construct a calibration curve by plotting absorbance versus the concentration of the standards. The plot should be linear and pass through the origin.
4. Quantification:
-
Measure the absorbance of the sample solution.
-
Determine the concentration of this compound in the sample by using the equation of the line from the calibration curve (y = mx + c, where y is the absorbance, m is the slope, x is the concentration, and c is the y-intercept).
Visualizing the Methodologies
To further clarify the processes, the following diagrams illustrate the general workflow for analytical method validation and a comparison of the key steps in HPLC and UV-Vis spectrophotometry.
References
A Comparative Guide to the In Vivo Efficacy of Magnesium Chlorophyllin and Established Photodynamic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of magnesium chlorophyllin and its derivatives with established photodynamic therapy (PDT) agents. By presenting supporting experimental data, detailed methodologies, and visualizations of relevant biological pathways and workflows, this document aims to inform preclinical and clinical research in the field of photodynamic medicine.
Executive Summary
Photodynamic therapy is a clinically approved modality for the treatment of various cancers and other diseases. The efficacy of PDT is critically dependent on the chosen photosensitizer. While porphyrin-based photosensitizers like Photofrin® have been the historical gold standard, second-generation photosensitizers, including chlorophyll (B73375) derivatives, offer potential advantages such as higher absorption at longer wavelengths for deeper tissue penetration and faster clearance from the body, reducing photosensitivity. This guide focuses on the in vivo evidence for the efficacy of this compound and its derivatives compared to established agents like Photofrin®, Temoporfin, and Verteporfin.
Quantitative Comparison of In Vivo Efficacy
The following tables summarize the in vivo efficacy of chlorophyll derivatives and established photosensitizers from various preclinical studies. It is important to note that direct head-to-head in vivo studies of this compound against established agents are limited in the available scientific literature. Therefore, data from studies on closely related chlorophyll derivatives are presented as a proxy, alongside data from separate studies on established agents in similar tumor models.
Table 1: In Vivo Efficacy of Chlorophyll Derivatives in Animal Tumor Models
| Photosensitizer | Animal Model | Tumor Type | Photosensitizer Dose | Light Dose & Wavelength | Key Efficacy Results | Reference |
| Chlorophyll Derivative (CpD) | Murine Model | Sarcoma S-180 | Not Specified (intratumoral) | Not Specified | 100% tumor cure rate with early irradiation (1h and 24h post-injection) vs. 80% for HpD.[1][2] | [1][2] |
| Photomed (a pyropheophorbide-a derivative) | SCC VII tumor-bearing mice | Squamous Cell Carcinoma | 1 mg/kg (intravenous) | 400 mW/cm², 500 s, 662 nm | Superior tumor growth inhibition compared to Photofrin and Radachlorin in both small and large tumors.[3] | [3] |
| Mannose-conjugated Chlorin e6 (M-chlorin e6) | Syngeneic tumor model mice | Not Specified | 6.25 µmol/kg (intravenous) | 30 J/cm², 49 mW/cm², 660 nm | Significant reduction in tumor volume and weight . Increased anti-tumor M1-like macrophages.[4] | [4] |
| Water-Soluble Chlorophyll Protein | Melanoma xenografts in mice | Melanoma | Not Specified (intratumoral or intravenous) | 152 mW/cm², 660 nm | Potent tumor growth suppression . | [5] |
| Sodium Copper Chlorophyllin (CuChlNa) | Ehrlich ascites tumor in mice | Ehrlich Ascites Carcinoma | 7.5 µg/kg (intraperitoneal) | 120 J/cm², 350 mW/cm³, 620 nm | Significantly longer survival and smaller tumor size (126 mm³) compared to control (785 mm³) after 14 days.[6] | [6] |
Table 2: In Vivo Efficacy of Established Photodynamic Agents in Animal Tumor Models
| Photosensitizer | Animal Model | Tumor Type | Photosensitizer Dose | Light Dose & Wavelength | Key Efficacy Results | Reference |
| Photofrin® | SENCAR mice | Chemically induced skin neoplasms | 5 mg/kg (intraperitoneal) | Visible light | Up to 89% ablation in tumor volume at 20 days post-irradiation.[7] | [7] |
| Athymic mice | HT29 human colonic tumor | 30 mg/kg (intraperitoneal) | 100 J/cm² | Induced a 3-week delay in tumor growth .[8] | [8] | |
| RIF tumor-bearing mice | Radiation-induced fibrosarcoma | 5 mg/kg (intravenous) | 135 J/cm², 75 mW/cm², 630 nm | 100% 90-day survival with optimized fractionated PDT.[9] | [9] | |
| Temoporfin (m-THPC) | Human oral squamous cell carcinoma xenograft in mice | Oral Squamous Cell Carcinoma | Not Specified | Not Specified | 85% tumor growth inhibition and 80% survival rate at day 30, superior to Photofrin-PDT (60% and 40%, respectively).[10] | [10] |
| BALB/c mice | Colo 26 Colorectal Carcinoma | ~0.24-0.52 mg/kg (intravenous) | Not Specified | Demonstrates significant anti-tumor effects.[11] | [11] | |
| Verteporfin | Xenograft model of pancreatic cancer | Pancreatic Cancer | 0.4 mg/kg | 40 J, 690 nm | Consistently produced 12 mm lesions of necrosis .[12] | [12] |
| Ovarian cancer model | Ovarian Cancer | 8 mg/kg (NLC-verteporfin) | 200 J/cm², 690 nm | Significant tumor growth inhibition .[13] | [13] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of findings. Below are representative experimental protocols for in vivo photodynamic therapy studies.
General In Vivo PDT Experimental Workflow
A typical in vivo PDT study follows a standardized workflow, from tumor model establishment to post-treatment analysis.
Protocol 1: In Vivo Efficacy of a Chlorophyll Derivative (CpD)
-
Animal Model: Murine model with subcutaneously implanted S-180 sarcoma cells on the abdomen.[1][2]
-
Photosensitizer Administration: Intratumoral injection of Chlorophyll derivative (CpD) or Hematoporphyrin (B191378) derivative (HpD).[1][2]
-
Drug-Light Interval: Two irradiation schedules were tested: an early group (1 and 24 hours post-injection) and a late group (24 and 48 hours post-injection).[1][2]
-
Light Delivery: Irradiation of the tumor area for 10 minutes with light of an appropriate wavelength.[1][2]
-
Efficacy Assessment: Tumor cure rate was determined. Pathologic sections of tumors were analyzed for necrosis before treatment, and at 48 hours and 3 weeks post-treatment.[1][2]
Protocol 2: In Vivo Efficacy of Photofrin®
-
Animal Model: SENCAR mice with chemically induced benign skin neoplasms.[7]
-
Photosensitizer Administration: Intraperitoneal administration of Photofrin-II (5 mg/kg body weight).[7]
-
Drug-Light Interval: Maximum tumor-to-normal skin ratio of the photosensitizer was observed at 72 hours, guiding the timing of irradiation.[7]
-
Light Delivery: Irradiation with visible light corresponding to the absorption spectrum of the photosensitizer.[7]
-
Efficacy Assessment: Tumor volume was measured for 20 days post-irradiation to assess ablation. Cutaneous photosensitivity was also monitored.[7]
Protocol 3: In Vivo Efficacy of Temoporfin (m-THPC)
-
Animal Model: BALB/c mice with subcutaneously injected Colo 26 colorectal carcinoma cells.[11]
-
Photosensitizer Administration: Intravenous injection of Foscan® (Temoporfin solution) at a dose of approximately 0.24-0.52 mg/kg.[11]
-
Light Delivery: The tumor is irradiated with light at a wavelength of approximately 652 nm.[11]
-
Efficacy Assessment: Tumor growth is monitored regularly using calipers, and survival rates are recorded.[10][11]
Signaling Pathways in Photodynamic Therapy
Photodynamic therapy induces tumor cell death through the generation of reactive oxygen species (ROS), primarily singlet oxygen.[3] This initiates a cascade of cellular events leading to apoptosis, necrosis, and autophagy.[1][2] The specific signaling pathways activated can depend on the photosensitizer, its subcellular localization, and the treatment parameters.
While in vivo data on the specific signaling pathways activated by this compound is scarce, in vitro studies provide some insights. Chlorophyllin-assisted PDT has been shown to induce apoptosis through the generation of ROS.[14] One study on human cervical cancer cells indicated that chlorophyllin-assisted PDT downregulates the phosphorylation of AKT-1, suggesting an involvement of the PI3K/Akt signaling pathway.[14] Furthermore, this treatment led to increased expression of cleaved caspases 8 and 9, Bax, and cytochrome C, and suppressed the expression of Bcl-2, pro-caspase 8, and pro-caspase 9, indicating the activation of both intrinsic and extrinsic apoptotic pathways.[3]
Established photosensitizers like Temoporfin also induce apoptosis via ROS-mediated activation of caspase cascades.[10] Photofrin-induced PDT can lead to both apoptosis and necrosis, with the mode of cell death being dependent on the treatment conditions.[15]
Conclusion
The available in vivo data suggests that chlorophyll derivatives are effective photosensitizers for photodynamic therapy, with some studies indicating efficacy superior or comparable to established agents like hematoporphyrin derivatives. This compound, being a readily available and biocompatible compound, holds promise as a PDT agent. However, a clear need exists for more direct in vivo comparative studies of this compound against clinically established photosensitizers to definitively establish its relative efficacy. Future research should focus on standardized in vivo models and comprehensive analysis of the molecular pathways to fully elucidate the therapeutic potential of this compound in photodynamic therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Chlorophyll derivatives--a new photosensitizer for photodynamic therapy of cancer in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchmap.jp [researchmap.jp]
- 5. Cancer Photodynamic Therapy Enabled by Water-Soluble Chlorophyll Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciforum.net [sciforum.net]
- 7. Photodynamic therapy of murine skin tumors using Photofrin-II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo efficacy of photofrin and pheophorbide a, a bacteriochlorin, in photodynamic therapy of colonic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Phase I/II study of verteporfin photodynamic therapy in locally advanced pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Anti-Cancer Effect of Chlorophyllin-Assisted Photodynamic Therapy to Induce Apoptosis through Oxidative Stress on Human Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Photofrin--factor of photodynamic therapy induces apoptosis and necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
"side-by-side comparison of the antioxidant capacity of chlorophyll and chlorophyllin"
This guide provides a detailed, side-by-side comparison of the antioxidant properties of natural chlorophyll (B73375) and its semi-synthetic derivative, chlorophyllin. It is intended for researchers, scientists, and drug development professionals, offering quantitative data from experimental studies, detailed methodologies, and visual representations of key mechanisms and workflows.
Introduction: Defining Chlorophyll and Chlorophyllin
Chlorophyll is the ubiquitous green pigment in plants essential for photosynthesis.[1] Its structure features a porphyrin ring with a central magnesium (Mg) ion and a long, fat-soluble phytol (B49457) tail.[1] This makes natural chlorophyll oil-soluble and insoluble in water.[1][2]
Chlorophyllin, most commonly Sodium Copper Chlorophyllin (SCC), is a semi-synthetic mixture derived from chlorophyll.[1] It is produced through a process called saponification, where the magnesium ion is replaced, typically with copper (Cu), and the phytol tail is removed.[1][2] These modifications render chlorophyllin water-soluble, enhancing its stability and bioavailability.[1][3] While various metal salts exist (e.g., zinc, iron), copper chlorophyllin is the most extensively studied.[1][4]
Structural and Pathway Diagrams
The diagrams below illustrate the key structural differences between chlorophyll and chlorophyllin, the general workflow of an antioxidant capacity assay, and the proposed mechanisms of antioxidant action.
Caption: Key structural differences between chlorophyll and chlorophyllin.
Caption: Generalized workflow for the DPPH antioxidant capacity assay.
Caption: Primary antioxidant mechanisms of chlorophyll and chlorophyllin.
Quantitative Comparison of Antioxidant Capacity
Experimental data consistently demonstrate that chlorophyllin exhibits superior antioxidant activity compared to natural chlorophyll in various in vitro assays.[3][5][6] The metal chelated in the porphyrin ring significantly influences the antioxidant capacity, with copper and zinc derivatives often showing higher activity than the magnesium-containing natural chlorophylls (B1240455) or metal-free derivatives.[6][7][8]
| Assay Type | Compound | Result | Efficacy Ranking | Source |
| DPPH Radical Scavenging | Chlorophyllin (Copper) | ~39% scavenging at 1 mM | High | [4] |
| Chlorophylls (a & b) | ~12% scavenging at 1 mM | Low | [4] | |
| BHT (positive control) | ~43% scavenging at 1 mM | High | [4] | |
| DPPH Radical Scavenging | Chlorophyllide | IC₅₀ not reported, but ranked highest | 1 | [9] |
| Chlorophyllin | IC₅₀ not reported, ranked second | 2 | [9] | |
| Chlorophyll | IC₅₀ not reported, ranked third | 3 | [9] | |
| Pheophytin | IC₅₀ not reported, ranked fourth | 4 | [9] | |
| LDL Oxidation Inhibition (TBARS) | Chlorophyll a | IC₅₀ = 5 µM | 2 | [9] |
| Chlorophyll b | IC₅₀ = 26 µM | 4 (tie) | [9] | |
| Pheophytin a | IC₅₀ = 17 µM | 3 | [9] | |
| Pheophytin b | IC₅₀ = 26 µM | 4 (tie) | [9] | |
| Trolox (positive control) | IC₅₀ = 16 µM | - | [9] | |
| Singlet Oxygen Quenching | Chlorophyllin | Rate constant = 1.3 x 10⁸ M⁻¹ s⁻¹ | Very High | [10] |
IC₅₀ (Half-maximal inhibitory concentration): Lower value indicates higher antioxidant activity. BHT (Butylated hydroxytoluene): A standard synthetic antioxidant.
Mechanisms of Antioxidant Action
Chlorophyll and chlorophyllin exert their antioxidant effects through two primary mechanisms:
-
Free Radical Scavenging: Both molecules can directly neutralize harmful free radicals, such as reactive oxygen species (ROS), by donating a hydrogen atom or an electron, thereby terminating damaging chain reactions.[4][9] Chlorophyllin is shown to be a highly effective scavenger of potent ROS.[10]
-
Metal Ion Chelation: The porphyrin ring structure allows both compounds to chelate pro-oxidant metal ions like iron (Fe²⁺) and copper (Cu²⁺).[9] By sequestering these ions, they prevent them from participating in redox reactions, such as the Fenton reaction, which generate highly destructive hydroxyl radicals.[9]
Some studies suggest chlorophyllin's enhanced stability and the nature of its chelated copper ion contribute to its stronger antioxidant effects compared to the more fragile, magnesium-containing chlorophyll.[3][5][7]
Experimental Protocols
The following are generalized protocols for common antioxidant capacity assays used to evaluate chlorophyll and chlorophyllin, based on published methodologies.
This assay measures the capacity of an antioxidant to scavenge the stable DPPH free radical. The reduction of DPPH is observed as a color change from violet to yellow, which is quantified by measuring the decrease in absorbance.
-
Reagents and Equipment:
-
DPPH solution (e.g., 0.1 mM in methanol (B129727) or ethanol)
-
Chlorophyll or chlorophyllin stock solutions and serial dilutions
-
Methanol or ethanol (as blank and solvent)
-
Positive control (e.g., Trolox, Ascorbic Acid, or BHT)
-
Spectrophotometer or microplate reader capable of measuring absorbance at ~517 nm
-
96-well plates or cuvettes
-
-
Methodology:
-
Prepare a fresh working solution of DPPH in methanol or ethanol.
-
Add a specific volume of the antioxidant sample (e.g., 100 µL) at various concentrations to the wells of a 96-well plate.
-
Add the DPPH solution (e.g., 100 µL) to each well containing the sample.
-
For the control, mix the DPPH solution with an equal volume of the solvent (e.g., methanol).
-
Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of all samples and the control at approximately 517 nm.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Plot the % inhibition against the sample concentration to determine the IC₅₀ value.
-
This assay quantifies lipid peroxidation by measuring malondialdehyde (MDA), a byproduct that reacts with thiobarbituric acid (TBA) to form a colored product. It is often used to assess the inhibition of LDL (low-density lipoprotein) oxidation.[9]
-
Reagents and Equipment:
-
LDL solution
-
Copper (II) sulfate (B86663) (CuSO₄) solution (to induce oxidation)
-
Chlorophyll or chlorophyllin samples
-
Thiobarbituric acid (TBA) solution
-
Trichloroacetic acid (TCA)
-
Water bath (90-100°C)
-
Spectrophotometer or fluorometer
-
-
Methodology:
-
Incubate LDL with the antioxidant sample (chlorophyll or chlorophyllin) at various concentrations for a short period (e.g., 5 minutes) at 37°C.
-
Induce lipid peroxidation by adding a solution of CuSO₄.
-
Continue incubation for a set period (e.g., 4-24 hours) at 37°C.
-
Stop the reaction by adding TCA to precipitate proteins.
-
Add TBA solution to the mixture.
-
Heat the samples in a boiling water bath for approximately 60 minutes to facilitate the formation of the TBA-MDA adduct.
-
Cool the samples and centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at ~532 nm.
-
A lower absorbance value in the presence of the antioxidant sample indicates inhibition of lipid peroxidation. Calculate the IC₅₀ value as in the DPPH assay.
-
Summary and Conclusion
Both chlorophyll and its water-soluble derivative, chlorophyllin, possess significant antioxidant properties.[3] Their primary mechanisms of action involve the direct scavenging of free radicals and the chelation of pro-oxidant metal ions.[9] However, a comprehensive review of the experimental data indicates that chlorophyllin, particularly sodium copper chlorophyllin, consistently demonstrates a higher antioxidant capacity in in vitro assays compared to natural chlorophylls.[4][5][6] This enhanced activity is attributed to its greater chemical stability and the electrochemical properties of the centrally chelated copper ion.[3][7] These findings position chlorophyllin as a potentially more potent antioxidant agent for research and development in the pharmaceutical and nutraceutical industries.
References
- 1. Chlorophyll and Metallo-Chlorophyll Derivatives | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 2. learn.ddwcolor.com [learn.ddwcolor.com]
- 3. Chlorophyll vs. Chlorophyllin: Whatâs the Difference? - YanggeBiotech [blog.yanggebiotech.com]
- 4. In vitro Antioxidant Activities of Sodium Zinc and Sodium Iron Chlorophyllins from Pine Needles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing Health Benefits through Chlorophylls and Chlorophyll-Rich Agro-Food: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing Health Benefits through Chlorophylls and Chlorophyll-Rich Agro-Food: A Comprehensive Review [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. The Antioxidant and Free Radical Scavenging Activities of Chlorophylls and Pheophytins [scirp.org]
- 10. Chlorophyllin as an effective antioxidant against membrane damage in vitro and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Binding Affinity of Magnesium Chlorophyllin with Different Carrier Molecules: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of magnesium chlorophyllin with various carrier molecules. The selection of an appropriate carrier is crucial for enhancing the solubility, stability, and bioavailability of this compound, a compound of interest for its potential therapeutic applications. This document summarizes key experimental data, details the methodologies used for affinity assessment, and visualizes the experimental workflows to aid in the selection and design of effective delivery systems.
Comparative Binding Affinity Data
The binding of this compound to different carrier molecules has been investigated using various biophysical techniques. The following table summarizes the quantitative data on binding constants and stoichiometry for the interaction of this compound and its derivatives with serum albumins and cyclodextrins.
| Carrier Molecule | Ligand | Method | Binding Constant (K_a) [M⁻¹] | Stoichiometry (n) | Reference |
| Bovine Serum Albumin (BSA) | Sodium this compound | Fluorescence Spectroscopy | 2.54 x 10⁴ (at 298K) | ~1 | [1] |
| Human Serum Albumin (HSA) | Chlorophyllin | UV-Visible Spectroscopy | 7.0 x 10³ | - | [2] |
| Human Serum Albumin (HSA) | Chlorophyllide a (Mg²⁺) | Fluorescence Spectroscopy | 10⁵ - 10⁶ (High-affinity site) | - | [3] |
| β-Cyclodextrin | Di(8-hydroxyquinoline)magnesium | Spectrofluorimetry | 3.58 x 10³ | 2:1 (β-CD:Guest) | [4] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are the protocols for the key techniques used to evaluate the binding affinity of this compound with carrier molecules.
Fluorescence Spectroscopy
This technique is widely used to study ligand-protein interactions by monitoring changes in the intrinsic fluorescence of the protein (typically from tryptophan and tyrosine residues) upon binding of a ligand.
-
Objective: To determine the binding constant and stoichiometry of the interaction between sodium this compound and Bovine Serum Albumin (BSA).
-
Materials:
-
Bovine Serum Albumin (BSA) solution of known concentration.
-
Sodium this compound (SMC) solution of known concentration.
-
Phosphate buffer solution (pH 7.4).
-
-
Instrumentation: Fluorescence spectrophotometer.
-
Procedure:
-
A fixed concentration of BSA solution is placed in a quartz cuvette.
-
The intrinsic fluorescence of BSA is measured by exciting at 280 nm and recording the emission spectrum from 300 to 450 nm.
-
Aliquots of the SMC solution are incrementally added to the BSA solution.
-
After each addition, the mixture is incubated to reach equilibrium.
-
The fluorescence emission spectrum is recorded after each titration.
-
-
Data Analysis: The quenching of BSA fluorescence by SMC is analyzed using the Stern-Volmer equation to determine the quenching mechanism. The binding constant (K_a) and the number of binding sites (n) are calculated from the fluorescence intensity data using the following equation: log[(F₀ - F) / F] = log(K_a) + n log[L] where F₀ and F are the fluorescence intensities of BSA in the absence and presence of the ligand (SMC), respectively, and [L] is the concentration of the ligand.[1]
UV-Visible Spectroscopy
UV-Visible absorption spectroscopy can be used to study the formation of a complex between a ligand and a protein by observing changes in the absorption spectra.
-
Objective: To determine the binding constant of chlorophyllin with Human Serum Albumin (HSA).
-
Materials:
-
Human Serum Albumin (HSA) solution of known concentration.
-
Chlorophyllin solution of known concentration.
-
Phosphate buffer solution (pH 7.0).
-
-
Instrumentation: UV-Visible spectrophotometer.
-
Procedure:
-
A series of solutions with a fixed concentration of HSA and varying concentrations of chlorophyllin are prepared.
-
The absorption spectra of the solutions are recorded over a specific wavelength range.
-
Difference absorption spectra are obtained by subtracting the spectra of the free protein and free ligand from the spectrum of the complex.
-
-
Data Analysis: The binding constant (K_a) is determined by analyzing the changes in absorbance at a specific wavelength using an appropriate binding model. For the interaction between chlorophyllin and HSA, the overall binding constant was calculated to be 7.0 x 10³ M⁻¹.[2]
Visualized Workflows and Pathways
Diagrams illustrating the experimental workflows provide a clear and concise overview of the methodologies.
Caption: Workflow for Fluorescence Spectroscopy Titration.
Caption: Workflow for UV-Visible Spectroscopy Analysis.
Conclusion
The evaluation of binding affinity reveals that this compound and its derivatives can interact with various carrier molecules, with serum albumins being well-characterized carriers. The binding affinity to Human Serum Albumin appears to be higher than that to Bovine Serum Albumin for chlorophyll (B73375) derivatives.[1][2][3] Cyclodextrins also form inclusion complexes with chlorophyll-related molecules, enhancing their stability and solubility.[4] The choice of carrier molecule will significantly impact the pharmacokinetic profile of this compound, and therefore, careful consideration of the binding characteristics is paramount for the development of effective delivery systems. The experimental protocols and workflows presented in this guide offer a foundation for researchers to conduct their own comparative studies and to select the most suitable carrier for their specific application.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Human serum albumin complexes with chlorophyll and chlorophyllin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preferential interactions determine protein solubility in three-component solutions: the MgCl2 system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phototoxicity and cytotoxicity of chlorophyll a/cyclodextrins complexes on Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Magnesium Chlorophyllin in a Laboratory Setting
Core Principles of Chemical Waste Disposal
The foundation of safe chemical disposal in a laboratory setting rests on several key principles:
-
Waste Identification and Classification: The first step is to determine if the chemical waste is hazardous. According to the Environmental Protection Agency (EPA), a waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, or if it is specifically listed as a hazardous waste.[1] In the absence of a specific SDS for Magnesium Chlorophyllin, it is prudent to handle it as a chemical waste and consult with your institution's Environmental Health and Safety (EHS) department for a formal hazardous waste determination.[1][2]
-
Segregation: To prevent dangerous chemical reactions, different waste streams must be kept separate.[3][4] this compound waste should not be mixed with other chemicals, particularly strong oxidizing agents.[5] It is best practice to maintain a dedicated and clearly labeled waste container for this compound and its associated waste materials.
-
Proper Containment: Chemical waste must be stored in containers that are in good condition, compatible with the waste material, and securely sealed to prevent leaks or spills.[4][6][7] The container should be clearly labeled with the words "Hazardous Waste" (or as directed by your institution), the full chemical name "this compound," and the date of waste generation.[2][4] Abbreviations and chemical formulas are generally not acceptable.[2][4]
-
Disposal through EHS: The disposal of chemical waste is highly regulated and must be managed through your institution's EHS program.[2][8] EHS will arrange for the collection and proper disposal of the waste by a licensed hazardous waste contractor.[8] Never dispose of chemical waste down the drain or in the regular trash unless explicitly authorized by EHS.[2][6]
Step-by-Step Disposal Procedures for this compound
The following procedural steps provide a direct guide for the safe handling and disposal of this compound waste in a laboratory environment.
1. Waste Collection:
-
Designate a specific, compatible container for the collection of this compound waste. Plastic bottles are often preferred over glass to minimize the risk of breakage.[2]
-
Ensure the container is clean and in good condition before use.[4]
-
Keep the waste container closed except when adding waste.[3][4]
2. Labeling:
-
As soon as the first waste is added, label the container with a hazardous waste tag provided by your EHS department.[6]
-
The label must include:
-
The words "Hazardous Waste".[2]
-
The full chemical name: "this compound".[2]
-
The concentration and quantity of the waste.[2]
-
The date accumulation started.[2]
-
The name and contact information of the principal investigator or responsible person.[2]
-
The laboratory location (building and room number).[2]
-
3. Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory where the waste is generated.[9]
-
Ensure the storage area is away from incompatible materials.[9]
-
Secondary containment is recommended to capture any potential leaks or spills.[4][6]
4. Requesting Disposal:
-
Once the container is full or you are ready to dispose of it, submit a hazardous waste pickup request to your institution's EHS department.[2][7]
-
Follow your institution's specific procedures for requesting a pickup, which may involve an online form or a paper request.[2]
5. Disposal of Empty Containers:
-
A chemical container is considered "empty" if all contents have been removed by normal methods and no more than a minimal residue remains.[10]
-
To dispose of an empty this compound container, it should be triple-rinsed with a suitable solvent (such as water).[4][6][9]
-
The rinsate (the liquid from rinsing) must be collected and disposed of as hazardous waste.[4][6]
-
After triple-rinsing and air-drying, the original labels on the container must be removed or defaced.[10] The container can then typically be disposed of in the regular trash or recycling, as per your institution's guidelines.[9][10]
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not available, general federal regulations provide thresholds for hazardous waste generation. The following table summarizes these general limits. It is important to note that state and local regulations may be more stringent.
| Waste Generator Category | Monthly Hazardous Waste Generation | On-site Accumulation Time Limit |
| Very Small Quantity Generator (VSQG) | ≤ 100 kg (220 lbs) | No time limit, but quantity cannot exceed 1,000 kg (2,200 lbs) |
| Small Quantity Generator (SQG) | > 100 kg (220 lbs) and < 1,000 kg (2,200 lbs) | 180 days (or 270 days if waste must be transported over 200 miles) |
| Large Quantity Generator (LQG) | ≥ 1,000 kg (2,200 lbs) | 90 days |
Data sourced from the U.S. Environmental Protection Agency (EPA) general guidelines.
Experimental Protocols Cited
-
Hazardous Waste Determination: This protocol involves evaluating the chemical's properties against the EPA's characteristics of hazardous waste (ignitability, corrosivity, reactivity, and toxicity) and consulting lists of regulated chemical wastes.[1]
-
Triple Rinsing of Empty Containers: This is a standard procedure to ensure that empty chemical containers are free of hazardous residues before disposal. The protocol involves rinsing the container three times with a solvent capable of removing the chemical residue, and collecting the rinsate as hazardous waste.[4][6][9]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound in a laboratory setting.
References
- 1. pfw.edu [pfw.edu]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. benchchem.com [benchchem.com]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. ocsb-on.newlook.safeschoolssds.com [ocsb-on.newlook.safeschoolssds.com]
- 6. vumc.org [vumc.org]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling Magnesium Chlorophyllin
Essential Safety and Handling Guide for Magnesium Chlorophyllin
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, the following personal protective equipment is required to minimize exposure and ensure safety.
| Protection Type | Required PPE | Specifications & Notes |
| Eye Protection | Chemical safety goggles | Goggles should be worn to protect against dust particles and potential splashes.[1] |
| Hand Protection | Protective gloves | Use standard laboratory gloves. Thicker gloves generally offer better protection.[1][2] |
| Respiratory Protection | Dust mask (N95 or P1) | A NIOSH (US) or CEN (EU) approved dust mask is recommended when handling the powder to avoid inhalation.[1] |
| Body Protection | Laboratory coat or protective clothing | Wear appropriate protective clothing to prevent skin contact.[1][3] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is critical for safety and procedural consistency.
Receiving and Storage
-
Upon receipt, inspect the packaging for any damage.
-
Store this compound in a cool, dry, and dark place.[4]
-
Keep the container tightly closed to prevent moisture absorption and contamination.[3][5]
Handling and Use
-
Handle in a well-ventilated area.[7]
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Minimize dust generation during handling.[1]
-
Practice good industrial hygiene; wash hands thoroughly after handling.[1]
Disposal
-
Dispose of this compound and any contaminated materials in a designated and approved landfill for chemical and hazardous wastes.[1]
-
Always adhere to federal, state, and local environmental regulations for chemical disposal.[1]
-
Do not allow the product to enter drains or water bodies.[6][8]
Contingency Plan: Spills and Exposure
Accidents require immediate and appropriate responses to mitigate harm.
Accidental Spills
-
Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.
-
Containment: Prevent the spill from spreading.
-
Clean-up: Carefully sweep up the spilled powder, avoiding dust creation.[1] Place the material into a sealed bag or container for proper waste disposal.[1]
-
Decontamination: After the material has been collected, wash the spill site thoroughly.[1]
Exposure First Aid
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the eyelids. Seek medical attention.[1]
-
Skin Contact: Remove any contaminated clothing and wash the affected skin area with water.[6]
-
Inhalation: Move the individual to fresh air. If breathing becomes difficult, seek medical assistance.[1]
-
Ingestion: If the person is conscious, wash out their mouth with water. Contact a physician.[1]
Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for this compound Handling
References
- 1. uwwapps.uww.edu [uwwapps.uww.edu]
- 2. pppmag.com [pppmag.com]
- 3. ocsb-on.newlook.safeschoolssds.com [ocsb-on.newlook.safeschoolssds.com]
- 4. praannaturals.com [praannaturals.com]
- 5. Sodium this compound [meiherb.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. dl.iranchembook.ir [dl.iranchembook.ir]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
